Product packaging for Roblitinib(Cat. No.:CAS No. 1708971-55-4)

Roblitinib

Cat. No.: B610542
CAS No.: 1708971-55-4
M. Wt: 506.6 g/mol
InChI Key: BHKDKKZMPODMIQ-UHFFFAOYSA-N
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Description

Roblitinib is an inhibitor of human fibroblast growth factor receptor 4 (FGFR4), with potential antineoplastic activity. Upon administration, this compound binds to and inhibits the activity of FGFR4, which leads to an inhibition of tumor cell proliferation in FGFR4-overexpressing cells. FGFR4 is a receptor tyrosine kinase upregulated in certain tumor cells and involved in tumor cell proliferation, differentiation, angiogenesis, and survival.
FGF401 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
selective, reversible covalent inhibitor of FGFR4

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30N8O4 B610542 Roblitinib CAS No. 1708971-55-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[5-cyano-4-(2-methoxyethylamino)pyridin-2-yl]-7-formyl-6-[(4-methyl-2-oxopiperazin-1-yl)methyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N8O4/c1-31-7-8-32(23(35)15-31)14-18-10-17-4-3-6-33(24(17)29-21(18)16-34)25(36)30-22-11-20(27-5-9-37-2)19(12-26)13-28-22/h10-11,13,16H,3-9,14-15H2,1-2H3,(H2,27,28,30,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKDKKZMPODMIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(=O)C1)CC2=C(N=C3C(=C2)CCCN3C(=O)NC4=NC=C(C(=C4)NCCOC)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1708971-55-4
Record name Roblitinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1708971554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Roblitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16845
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ROBLITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M64JF6WMSA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Roblitinib (FGF401): A Deep Dive into its Mechanism of Action as a Selective FGFR4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roblitinib (also known as FGF401) is a potent and highly selective, orally active inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3] Aberrant activation of the FGF19-FGFR4 signaling pathway has been identified as a key oncogenic driver in a subset of solid tumors, most notably hepatocellular carcinoma (HCC).[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key preclinical data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action: Reversible-Covalent Inhibition of FGFR4

This compound distinguishes itself through a unique reversible-covalent binding mechanism.[1][2] It selectively targets a non-conserved cysteine residue (Cys552) located in the ATP-binding pocket of the FGFR4 kinase domain.[6][7] This interaction involves the formation of a hemithioacetal between the aldehyde group of this compound and the thiol group of Cys552.[6][7] This covalent bond, while reversible, contributes to the high potency and selectivity of this compound for FGFR4.[1][2]

Biochemical assays have demonstrated that this compound inhibits FGFR4 with a half-maximal inhibitory concentration (IC50) of 1.9 nM.[1][2][3] Importantly, it displays remarkable selectivity, with at least 1,000-fold greater potency for FGFR4 compared to a panel of 65 other kinases, and in a broader kinome scan of 456 kinases, FGFR4 was the sole target.[1][2] This high selectivity minimizes off-target effects, a crucial aspect of modern targeted therapies.

The FGF19-FGFR4 Signaling Pathway and its Inhibition by this compound

The FGF19-FGFR4 signaling axis plays a crucial role in bile acid homeostasis and is implicated in liver carcinogenesis.[5][8] Under normal physiological conditions, FGF19, secreted from the intestine, binds to the FGFR4/β-klotho co-receptor complex on hepatocytes. This binding event triggers the dimerization and autophosphorylation of FGFR4, initiating a cascade of downstream signaling events.[4][5]

Key downstream pathways activated by FGFR4 include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, both of which are central to cell proliferation, survival, and differentiation.[4][5] In FGF19-driven cancers, dysregulation of this pathway leads to uncontrolled tumor growth.

This compound, by binding to the ATP pocket of FGFR4, prevents its phosphorylation and subsequent activation, effectively blocking the initiation of these downstream oncogenic signals.[1] This targeted inhibition leads to the suppression of tumor cell proliferation and induction of apoptosis in cancer cells dependent on the FGF19-FGFR4 pathway.[1][8]

FGF19_FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_complex FGFR4 / β-klotho Complex FGF19->FGFR4_complex Binds pFGFR4 pFGFR4 (Dimerized) FGFR4_complex->pFGFR4 Dimerization & Autophosphorylation FRS2 FRS2 pFGFR4->FRS2 Phosphorylates PI3K PI3K pFGFR4->PI3K Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes This compound This compound This compound->pFGFR4 Inhibits

Figure 1: Simplified FGF19-FGFR4 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

Target/Cell LineAssay TypeIC50 (nM)Reference
FGFR4Biochemical Kinase Assay1.9[1][2][3]
FGFR1Biochemical Kinase Assay>10,000[3]
FGFR2Biochemical Kinase Assay>10,000[3]
FGFR3Biochemical Kinase Assay>10,000[3]
HUH7 (HCC)Cell Proliferation Assay12[3]
Hep3B (HCC)Cell Proliferation Assay9[3]
JHH7 (HCC)Cell Proliferation Assay9[3]
HEPG2 (HCC)Cell Proliferation Assay>10,000[3]

Table 2: Preclinical Pharmacokinetics of this compound

SpeciesRouteDose (mg/kg)T1/2 (h)Cmax (ng/mL)AUC (h*ng/mL)Reference
Mouse (C57BL/6)IV11.4--[2]
Mouse (C57BL/6)PO3---[2]
Rat (SD)IV0.54.4--[2]
Rat (SD)PO3---[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound.

Biochemical Kinase Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for determining the potency of kinase inhibitors.

TR_FRET_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Plate Incubation cluster_detection Detection cluster_analysis Data Analysis Kinase Recombinant FGFR4 Kinase Incubate Incubate Kinase, Substrate, ATP, and this compound Kinase->Incubate Substrate Biotinylated Peptide Substrate Substrate->Incubate ATP ATP ATP->Incubate Roblitinib_dil This compound Serial Dilution Roblitinib_dil->Incubate Add_detection Add Europium-labeled anti-phospho-antibody & Streptavidin-APC Incubate->Add_detection Read_plate Read TR-FRET Signal Add_detection->Read_plate Calculate_IC50 Calculate IC50 Read_plate->Calculate_IC50

Figure 2: General workflow for a TR-FRET based biochemical kinase assay.

Methodology:

  • Reagent Preparation: Recombinant human FGFR4 kinase domain, a biotinylated peptide substrate, and ATP are prepared in a suitable kinase buffer. This compound is serially diluted to a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and this compound are pre-incubated in a microplate. The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection: The reaction is stopped, and a detection solution containing a Europium-labeled anti-phosphopeptide antibody and streptavidin-allophycocyanin (SA-APC) is added.

  • Signal Reading: After incubation, the plate is read on a TR-FRET-compatible plate reader. The FRET signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: The data is normalized to controls, and the IC50 value is calculated by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay (CCK-8/MTT)

Cellular proliferation assays are used to determine the effect of a compound on cell viability and growth.

Methodology:

  • Cell Seeding: HCC cell lines (e.g., HUH7, Hep3B) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of this compound or vehicle control and incubated for a specified period (e.g., 72 hours).

  • Reagent Addition: A solution of CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation: The plates are incubated to allow for the conversion of the reagent by metabolically active cells into a colored formazan product.

  • Absorbance Reading: The absorbance is measured at the appropriate wavelength using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control, and the IC50 is determined.

In Vivo Tumor Xenograft Model

Animal models are essential for evaluating the in vivo efficacy of a drug candidate.

Xenograft_Workflow cluster_implantation Tumor Implantation cluster_growth Tumor Growth cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Implant Subcutaneous implantation of HCC cells (e.g., HUH7) into immunodeficient mice Tumor_growth Allow tumors to reach a palpable size Implant->Tumor_growth Randomize Randomize mice into treatment and vehicle groups Tumor_growth->Randomize Dosing Administer this compound (e.g., oral gavage) Randomize->Dosing Measure_tumor Measure tumor volume and body weight regularly Dosing->Measure_tumor PD_analysis Pharmacodynamic analysis (e.g., pFGFR4 levels in tumors) Dosing->PD_analysis Efficacy_eval Evaluate anti-tumor efficacy Measure_tumor->Efficacy_eval

Figure 3: Workflow for a typical in vivo tumor xenograft study.

Methodology:

  • Cell Implantation: A suspension of human HCC cells (e.g., HUH7 or Hep3B) is subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

  • Drug Administration: this compound is administered to the treatment group, typically via oral gavage, at various doses and schedules. The control group receives a vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Pharmacodynamic Assessment: At the end of the study, or at specific time points, tumors can be harvested to assess the levels of phosphorylated FGFR4 (pFGFR4) to confirm target engagement.[1]

  • Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Conclusion

This compound is a highly potent and selective reversible-covalent inhibitor of FGFR4. Its mechanism of action is well-defined, involving the specific targeting of the FGFR4 kinase and the subsequent inhibition of downstream oncogenic signaling pathways. Preclinical data robustly supports its anti-tumor activity in FGF19-driven cancer models, particularly hepatocellular carcinoma. The detailed experimental protocols provide a framework for the continued investigation and development of this compound and other selective FGFR4 inhibitors. This in-depth understanding of its mechanism is critical for the rational design of clinical trials and the identification of patient populations most likely to benefit from this targeted therapy.

References

Roblitinib (FGF401): A Technical Whitepaper on its Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roblitinib (FGF401) is a first-in-class, orally active, and highly selective reversible-covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3][4] The discovery of this compound represents a significant advancement in the targeted therapy of cancers driven by the FGF19-FGFR4 signaling pathway, particularly hepatocellular carcinoma (HCC).[1][2][3] This technical guide provides an in-depth overview of the discovery process, from target identification and lead optimization to its detailed chemical synthesis. Quantitative data on its potency, selectivity, and pharmacokinetic properties are presented, along with key experimental protocols and visualizations of the underlying biological pathways and discovery workflow.

Discovery of this compound: A Targeted Approach

The development of this compound was driven by the identification of the FGF19-FGFR4 signaling axis as a key oncogenic driver in a subset of HCC and other solid tumors.[1][2][3][5] A strategic, structure-based drug design approach was employed to achieve high potency and selectivity.

Target Identification and Rationale

A kinome-wide sequence alignment identified a unique and poorly conserved cysteine residue (Cys552) within the ATP-binding site of FGFR4.[1][2][3] This residue, located two positions beyond the gatekeeper residue, presented a strategic opportunity for the development of a covalent inhibitor with high selectivity over other kinases, including other members of the FGFR family.[1][2][3]

dot

cluster_Discovery This compound Discovery Workflow Target_ID Target Identification (FGFR4, Cys552) Screening Rational and Unbiased Screening Target_ID->Screening Identifies unique target Hit_Series Hit Identification (2-formylquinoline amide) Screening->Hit_Series Identifies initial hits Lead_Op Lead Optimization Hit_Series->Lead_Op Challenges: - Potency - Metabolic Stability - Solubility Candidate Clinical Candidate (this compound) Lead_Op->Candidate Successful optimization

Caption: this compound Discovery Workflow.

Lead Optimization and Mechanism of Action

The optimization of a 2-formylquinoline amide hit series was a key phase in the discovery of this compound.[1][2][3][4] The aldehyde functional group of the lead compounds was designed to form a reversible hemithioacetal linkage with the thiol group of Cys552 in the FGFR4 active site.[1][2][3][4] This reversible-covalent interaction is central to this compound's mechanism of action, providing a prolonged duration of target engagement while minimizing the potential for off-target effects associated with irreversible covalent inhibitors.

dot

cluster_MoA This compound Mechanism of Action FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Signaling Downstream Signaling FGFR4->Signaling Activation KLB β-klotho KLB->FGFR4 Proliferation Tumor Growth and Proliferation Signaling->Proliferation This compound This compound (FGF401) This compound->FGFR4 Inhibition (reversible-covalent binding to Cys552)

Caption: FGF19-FGFR4 Signaling and this compound Inhibition.

Key challenges during the lead optimization phase included enhancing FGFR4 potency, improving metabolic stability, and increasing solubility.[1][2][3][4] Through iterative medicinal chemistry efforts, these challenges were overcome, leading to the identification of this compound as a clinical candidate.

Quantitative Data

This compound demonstrates high potency and selectivity for FGFR4, along with favorable pharmacokinetic properties.

Potency and Selectivity
Target/Cell Line IC50 (nM) Assay Type
FGFR41.9[3]Biochemical Assay
FGFR1>10,000[3]Biochemical Assay
FGFR2>10,000[3]Biochemical Assay
FGFR3>10,000[3]Biochemical Assay
HUH7 (HCC Cell Line)12[3]Cell Proliferation Assay
Hep3B (HCC Cell Line)9[3]Cell Proliferation Assay
JHH7 (HCC Cell Line)9[3]Cell Proliferation Assay

This compound exhibits exceptional selectivity, with an IC50 for FGFR4 that is over 1,000-fold lower than for a panel of 65 other kinases.[1][2] In a broader kinome scan of 456 kinases, FGFR4 was the sole target of this compound.[1][2]

Pharmacokinetic Properties
Species Parameter Value Dosing
Male C57BL/6 MiceT1/21.4 hours[3]1 mg/kg IV; 3 mg/kg PO
CL28 mL/min/kg[3]
Vss2.3 L/kg[3]
Male SD RatsT1/24.4 hours[3]0.5 mg/kg IV; 3 mg/kg PO
CL19 mL/min/kg[3]
Vss3.9 L/kg[3]

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process. A representative synthetic scheme is provided below. Detailed experimental procedures, including specific reagents, reaction conditions, and purification methods, are available in the supporting information of the primary scientific literature.[6]

dot

cluster_Synthesis This compound Synthesis Overview G Intermediate G I Unsymmetrical Urea I G->I H Intermediate H H->I CDT CDT CDT->I Coupling Agent DMF DMF DMF->I Solvent Final_Steps Further Synthetic Steps I->Final_Steps This compound This compound Final_Steps->this compound

Caption: Overview of this compound Synthesis.

A key step in the synthesis involves the construction of an unsymmetrical urea intermediate.[7] This is achieved by the reaction of two precursor fragments in the presence of 1,1'-carbonyl-di-(1,2,4-triazole) (CDT) as a coupling agent in dimethylformamide (DMF).[7] The use of CDT was found to be more efficient than the more commonly used 1,1'-carbonyldiimidazole (CDI).[7] Subsequent synthetic modifications lead to the final this compound molecule.

Key Experimental Protocols

The discovery and characterization of this compound involved a series of robust in vitro and in vivo assays.

FGFR4 Kinase Activity Assay

The inhibitory activity of this compound against FGFR4 was determined using a biochemical kinase assay. A common method for this is the Caliper electrophoresis-based mobility shift assay. This assay measures the enzymatic activity of the purified FGFR4 kinase domain by quantifying the phosphorylation of a substrate peptide in the presence of ATP. The IC50 value is determined by measuring the concentration of this compound required to inhibit 50% of the kinase activity.

Cellular Proliferation Assays

The anti-proliferative effects of this compound were assessed in various cancer cell lines that are dependent on FGFR4 signaling, such as HUH7, Hep3B, and JHH7. These cells are typically seeded in multi-well plates and treated with increasing concentrations of this compound for a defined period (e.g., 72 hours). Cell viability is then measured using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. The IC50 values represent the concentration of this compound that causes a 50% reduction in cell proliferation.

In Vivo Tumor Xenograft Models

The in vivo efficacy of this compound was evaluated in animal models bearing human tumor xenografts. For example, in the Hep3B xenograft model, human HCC cells are implanted subcutaneously into immunocompromised mice.[3] Once tumors are established, the mice are treated with this compound, typically administered orally.[3] Tumor growth is monitored over time, and the anti-tumor activity is assessed by comparing the tumor volumes in the treated group to a vehicle-treated control group. In one study, this compound was administered by oral gavage at doses ranging from 10 to 100 mg/kg, twice daily, for 10 days.[3]

Conclusion

This compound (FGF401) is a testament to the power of targeted drug discovery. Its unique reversible-covalent mechanism of action, high potency, and exceptional selectivity for FGFR4 make it a promising therapeutic agent for patients with FGF19-driven cancers. The comprehensive preclinical data, from biochemical and cellular assays to in vivo efficacy models, have established a strong foundation for its ongoing clinical development. This technical guide provides a detailed overview of the key scientific milestones in the discovery and synthesis of this important new cancer therapy.

References

A Technical Guide to the Reversible-Covalent Inhibition Mechanism of Roblitinib (FGF401)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanism, biochemical properties, and characterization of Roblitinib (FGF401), a first-in-class, selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This compound employs a sophisticated reversible-covalent inhibition strategy to achieve high potency and selectivity, offering a promising therapeutic approach for specific subsets of hepatocellular carcinoma.

Introduction to Reversible-Covalent Inhibition

Covalent inhibitors have gained prominence in drug discovery due to their potential for high potency, prolonged target engagement, and the ability to overcome resistance. Unlike traditional irreversible inhibitors that form a permanent bond with their target, reversible-covalent inhibitors (RCIs) offer a distinct advantage: the covalent bond can be broken, allowing the inhibitor to dissociate.[1][2] This mechanism combines the durability of covalent binding with the potential for improved safety profiles, as off-target binding is not permanent and can be mitigated by the law of mass action.[1][2]

This compound is a prime example of this class, designed to target a non-catalytic cysteine residue within the ATP-binding site of FGFR4.[3][4][5] Its mechanism provides sustained target engagement while minimizing the risk of permanent off-target modifications.[1]

The Two-Step Mechanism of this compound Action

The inhibition of FGFR4 by this compound is a two-step process that involves an initial non-covalent binding event followed by the formation of a reversible covalent bond.[6][7]

  • Initial Non-Covalent Binding: this compound first docks into the ATP-binding pocket of FGFR4, forming typical non-covalent interactions (e.g., hydrogen bonds, van der Waals forces). This initial binding is reversible and is characterized by the inhibition constant (Kᵢ).

  • Reversible Covalent Bond Formation: Following initial binding, an electrophilic aldehyde "warhead" on the this compound molecule is positioned in close proximity to the thiol group of a specific, poorly conserved cysteine residue at position 552 (Cys552).[3][4][5][6] The aldehyde and the cysteine's thiol group then react to form a hemithioacetal adduct.[3][4][5][6] This covalent interaction is reversible, allowing the inhibitor to associate and dissociate from the target.[8]

G cluster_0 Step 1: Non-Covalent Binding cluster_1 Step 2: Reversible-Covalent Adduct Formation E FGFR4 (E) I This compound (I) EI Non-Covalent Complex (E•I) E->EI E->EI k_on I->EI EI->E k_off EI_initial Non-Covalent Complex (E•I) EI_covalent Covalent Adduct (E-I) EI_covalent->EI_initial k_rev (k₆) EI_initial->EI_covalent k_form (k₅)

Caption: The two-step reversible-covalent inhibition mechanism of this compound.

Target Pathway: FGF19-FGFR4 Signaling

This compound targets FGFR4, a receptor tyrosine kinase. In certain hepatocellular carcinomas (HCC), the signaling pathway involving Fibroblast Growth Factor 19 (FGF19) and its receptor complex, FGFR4/β-klotho, is a key driver of tumor growth and survival.[3][4][5]

Upon binding of FGF19 to the FGFR4/β-klotho complex, the FGFR4 kinase domain is activated, leading to autophosphorylation. This initiates a downstream signaling cascade that ultimately promotes cell proliferation and survival. This compound inhibits this pathway at its origin by binding to the FGFR4 kinase domain, preventing its activation and blocking all subsequent downstream events.[3][9]

FGF19 FGF19 Ligand Receptor FGFR4 / β-klotho Receptor Complex FGF19->Receptor Binds pFGFR4 Activated p-FGFR4 Receptor->pFGFR4 Activates This compound This compound This compound->Receptor Inhibits Downstream Downstream Signaling (e.g., FRS2, PLCγ, MAPK) pFGFR4->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Inhibition of the FGF19-FGFR4 signaling pathway by this compound.

Quantitative Profile of this compound

The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The data highlights its high affinity for FGFR4 and significant selectivity over other kinases, including other members of the FGFR family.

ParameterValueAssay TypeTargetReference
IC₅₀ 1.9 nMBiochemical AssayFGFR4[9][10]
IC₅₀ 0.9 ± 0.4 nMBiochemical AssayFGFR4[11]
KᏧ 2.9 nMBiochemical AssayFGFR4[11]
Selectivity >1,000-foldPanel of 65 kinasesFGFR4 vs. Others[9]
KINOMEscan <35% displacement @ 3 µMPanel of 456 kinasesFGFR4 vs. Others[11]
Cellular IC₅₀ 12 nMCell Growth AssayHUH7 (HCC Cell Line)[10]
Cellular IC₅₀ 9 nMCell Growth AssayHep3B (HCC Cell Line)[10]

Experimental Protocols for Characterization

Characterizing a reversible-covalent inhibitor like this compound requires a suite of specialized biophysical and biochemical assays to confirm its mechanism, potency, and selectivity.

Enzyme Kinetics for Potency (IC₅₀ Determination)

This assay measures the concentration of this compound required to inhibit 50% of FGFR4 kinase activity. For covalent inhibitors, IC₅₀ values are often time-dependent, decreasing with longer pre-incubation times between the enzyme and inhibitor. This time-dependency is a key indicator of a covalent binding mechanism.

  • Principle: Recombinant FGFR4 kinase, a substrate peptide, and ATP are incubated. The kinase phosphorylates the substrate. In the presence of this compound, this reaction is inhibited. The rate of phosphorylation is measured (e.g., via luminescence or fluorescence) across a range of inhibitor concentrations.

  • Method: A discontinuous assay format is typically used to generate time-dependent IC₅₀ data, which can then be analyzed using specific kinetic models for reversible covalent inhibition.[7]

Binding Kinetics and Reversibility (Surface Plasmon Resonance - SPR)

SPR is used to directly measure the binding and dissociation rates of the inhibitor, confirming the reversibility of the covalent interaction and determining its residence time on the target.

  • Principle: The target protein (FGFR4) is immobilized on a sensor chip. A solution containing this compound is flowed over the surface, and the change in mass upon binding is detected in real-time. A subsequent flow of buffer allows for the measurement of the dissociation rate.

  • Key Parameters: This method yields the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kᏧ or kₒբբ), confirming a reversible interaction if dissociation is observed.[1]

Covalent Adduct Characterization (Mass Spectrometry)

Mass spectrometry (MS) provides definitive evidence of covalent bond formation and identifies the exact amino acid residue modified by the inhibitor.

  • Principle: The FGFR4 protein is incubated with this compound. The protein-inhibitor complex is then analyzed.

  • Method (Intact Protein Analysis): The mass of the entire complex is measured. An increase in mass corresponding to the molecular weight of this compound confirms a 1:1 covalent adduct.

  • Method (Peptide Mapping): The complex is digested into smaller peptides by a protease (e.g., trypsin). The resulting peptides are separated by liquid chromatography (LC) and analyzed by tandem MS (MS/MS). The modified peptide containing Cys552 is identified, confirming the precise site of covalent modification.

Selectivity Profiling (KINOMEscan)

This type of assay assesses the selectivity of this compound by testing its binding against a large panel of other kinases.

  • Principle: KINOMEscan is a competitive binding assay. This compound is tested for its ability to displace a known, tagged ligand from the ATP-binding site of hundreds of different kinases. Low displacement indicates high selectivity.

  • Outcome: Results for this compound show it is highly selective for FGFR4, with minimal binding to a panel of 456 other kinases.[11]

Start Hypothesized Reversible-Covalent Inhibitor Potency Enzyme Kinetics (Time-Dependent IC₅₀) Start->Potency Kinetics Binding Kinetics (SPR) (Measure k_on / k_off) Start->Kinetics Adduct Mass Spectrometry (Confirm Adduct & Site) Start->Adduct Selectivity Selectivity Profiling (KINOMEscan) Start->Selectivity Result1 Potency & Covalent Mechanism Suggested Potency->Result1 Result2 Binding is Reversible (Residence Time) Kinetics->Result2 Result3 Covalent Adduct at Cys552 Confirmed Adduct->Result3 Result4 High Selectivity Profile Confirmed Selectivity->Result4

Caption: Experimental workflow for characterizing a reversible-covalent inhibitor.

Conclusion

This compound (FGF401) exemplifies a rational drug design approach, leveraging a reversible-covalent mechanism to achieve both high potency and exquisite selectivity for its target, FGFR4. The formation of a reversible hemithioacetal adduct with Cys552 in the kinase ATP-binding site allows for prolonged target inhibition crucial for therapeutic efficacy while retaining the potential for an improved safety profile over irreversible inhibitors. The comprehensive characterization through kinetic, biophysical, and proteomic methods provides a clear and detailed understanding of its mechanism of action, establishing this compound as a benchmark for the development of next-generation targeted cancer therapies.

References

Roblitinib's Reversible-Covalent Engagement with Cysteine 552 of FGFR4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the binding mechanism of roblitinib (FGF401) to its target, Fibroblast Growth Factor Receptor 4 (FGFR4). A key focus is the reversible-covalent interaction with the unique cysteine residue at position 552 (Cys552) within the ATP-binding site, a feature that underpins the inhibitor's high selectivity and potency. This document details the underlying signaling pathways, compiles key quantitative data, and presents representative experimental protocols for the characterization of this interaction.

Introduction: Targeting FGFR4 in Cancer

The Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when activated by its primary ligand FGF19, plays a role in various cellular processes.[1][2] Dysregulation of the FGF19-FGFR4 signaling axis is a known driver in the pathogenesis of certain cancers, particularly hepatocellular carcinoma (HCC).[3][4] This has made FGFR4 an attractive therapeutic target. A key feature that distinguishes FGFR4 from other members of the FGFR family is the presence of a non-conserved cysteine residue (Cys552) in its ATP-binding pocket.[5][6][7] This unique feature has enabled the development of highly selective covalent inhibitors.

This compound is a first-in-class, orally available, and highly selective reversible-covalent inhibitor of FGFR4.[8][9] Its mechanism of action relies on the formation of a covalent bond with Cys552, effectively blocking the kinase activity of the receptor and inhibiting downstream signaling.[3]

Mechanism of Action: Reversible-Covalent Inhibition

This compound's interaction with FGFR4 is a two-step process. Initially, it binds non-covalently to the ATP-binding site. Subsequently, the aldehyde moiety of this compound forms a hemithioacetal linkage with the sulfhydryl group of the Cys552 residue.[3][6][10][11][12] This covalent bond is reversible, a characteristic that distinguishes it from many other covalent inhibitors.[3][8][9][13] This targeted covalent modulation allows for potent and sustained inhibition of FGFR4 kinase activity while minimizing off-target effects, given the rarity of the Cys552 residue across the human kinome.[5][6][7][10][11][12]

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following table summarizes key quantitative data for the inhibition of FGFR4 by this compound.

ParameterValue (nM)Assay TypeReference(s)
IC₅₀ 1.1 - 1.9Cell-free kinase assay[3][9]
IC₅₀ 1.9Cell-free kinase assay[1][13]
IC₅₀ 2.4Kinase biochemical assay[2]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The FGFR4 Signaling Pathway

Activation of FGFR4 by FGF19, in complex with its co-receptor β-klotho, triggers the dimerization of the receptor and autophosphorylation of its intracellular kinase domains. This initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. This compound's inhibition of FGFR4 effectively blocks these downstream pathways.

Figure 1: FGFR4 Signaling Pathway and this compound's Point of Intervention.

Experimental Protocols

The characterization of a reversible-covalent inhibitor like this compound involves a suite of biochemical and cellular assays. The following are representative protocols for key experiments.

Biochemical Kinase Assay (for IC₅₀ Determination)

This assay measures the ability of this compound to inhibit the enzymatic activity of purified FGFR4 kinase.

Materials:

  • Recombinant human FGFR4 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer to the desired final concentrations.

  • Add a fixed amount of FGFR4 kinase to each well of the 384-well plate containing the diluted this compound or DMSO (vehicle control).

  • Incubate the enzyme-inhibitor mixture for a defined period (e.g., 60 minutes) at room temperature to allow for covalent bond formation.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Intact Protein Mass Spectrometry (for Covalent Adduct Confirmation)

This method directly confirms the covalent binding of this compound to FGFR4 by detecting the mass increase of the protein.

Materials:

  • Recombinant human FGFR4 kinase domain

  • This compound

  • Incubation buffer (e.g., HEPES, NaCl)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubate a solution of FGFR4 with an excess of this compound for a set time (e.g., 2 hours) at room temperature. A control sample with DMSO is prepared in parallel.

  • Remove unbound this compound using a desalting column.

  • Analyze the intact protein samples by LC-MS.

  • Deconvolute the resulting mass spectra to determine the molecular weight of the protein in both the treated and control samples.

  • A mass shift in the this compound-treated sample corresponding to the molecular weight of this compound confirms the formation of a covalent adduct.

Cellular Thermal Shift Assay (CETSA) (for Target Engagement in Cells)

CETSA assesses the binding of this compound to FGFR4 in a cellular context by measuring changes in the thermal stability of the target protein.

Materials:

  • HCC cell line expressing FGFR4 (e.g., Hep3B)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for SDS-PAGE and Western blotting

  • Anti-FGFR4 antibody

Procedure:

  • Culture HCC cells to ~80% confluency.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours in the incubator.

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension and heat each aliquot to a different temperature for 3 minutes, followed by cooling.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-FGFR4 antibody.

  • Quantify the band intensities. An increase in the amount of soluble FGFR4 at higher temperatures in this compound-treated cells compared to control cells indicates target engagement and stabilization.

Experimental and Logic Workflows

The discovery and characterization of a targeted covalent inhibitor like this compound follows a logical progression of experiments, from initial screening to in-depth cellular characterization.

Covalent_Inhibitor_Workflow cluster_Discovery Discovery & Initial Characterization cluster_Validation Covalent Binding Validation cluster_Cellular Cellular Characterization Screening High-Throughput Screen (Biochemical Assay) Hit_ID Hit Identification Screening->Hit_ID IC50 IC₅₀ Determination Hit_ID->IC50 Kinetics Kinetic Analysis (kinact/KI) IC50->Kinetics MassSpec Intact Protein Mass Spec Kinetics->MassSpec Confirms Covalent Adduct Washout Washout Assay Kinetics->Washout Confirms Irreversibility Crystallography X-ray Crystallography MassSpec->Crystallography Structural Basis CETSA Cellular Target Engagement (CETSA) Washout->CETSA Cellular Confirmation Signaling_Assay Downstream Signaling Assay (pFGFR4, pERK) CETSA->Signaling_Assay Proliferation_Assay Cell Proliferation Assay Signaling_Assay->Proliferation_Assay Lead_Candidate Lead Candidate Proliferation_Assay->Lead_Candidate

Figure 2: Experimental workflow for the characterization of a covalent inhibitor.

Conclusion

This compound represents a successful example of structure-based drug design targeting a unique cysteine residue to achieve high selectivity and potency. Its reversible-covalent mechanism of action, centered on the interaction with Cys552 of FGFR4, provides a durable yet tunable inhibition of the oncogenic FGF19-FGFR4 signaling pathway. The experimental framework outlined in this guide provides a basis for the continued investigation and development of targeted covalent therapies in oncology.

References

Roblitinib (C25H30N8O4): A Technical Guide on its Chemical Properties, Structure, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roblitinib, also known as FGF-401, is a potent and highly selective, reversible-covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). Its chemical formula is C25H30N8O4. This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of this compound. It is intended for researchers, scientists, and professionals involved in drug development and cancer research. The document includes a comprehensive summary of its physicochemical properties, detailed experimental protocols for assessing its activity, and a visual representation of its targeted signaling pathway.

Chemical Properties and Structure

This compound is a 1,8-naphthyridine pyridine derivative. Key chemical and physical properties of this compound are summarized in the tables below.

Chemical Identifiers
PropertyValue
IUPAC Name N-[5-cyano-4-[(2-methoxyethyl)amino]pyridin-2-yl]-7-formyl-6-[(4-methyl-2-oxopiperazin-1-yl)methyl]-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxamide
CAS Number 1708971-55-4
Chemical Formula C25H30N8O4
Canonical SMILES CN1CC(N(CC2=CC(CCCN3C(NC4=CC(NCCOC)=C(C#N)C=N4)=O)=C3N=C2C=O)CC1)=O
Physicochemical Properties
PropertyValue
Molecular Weight 506.56 g/mol
Exact Mass 506.23900147 Da
Solubility DMSO: 6 mg/mL (11.84 mM) Water: Insoluble Ethanol: Insoluble
Storage Store at -20°C

Mechanism of Action

This compound is a first-in-class, potent, and selective reversible-covalent inhibitor of FGFR4. It specifically targets a cysteine residue (Cys552) located within the ATP-binding site of the FGFR4 kinase domain. The aldehyde group of this compound forms a hemithioacetal linkage with the thiol group of Cys552, leading to the inhibition of kinase activity. This covalent interaction, while reversible, provides high potency and selectivity for FGFR4 over other kinases.

The inhibition of FGFR4 by this compound disrupts the FGF19-FGFR4 signaling pathway, which is a key driver in a subset of hepatocellular carcinomas (HCC). The FGF19 ligand, along with its co-receptor β-klotho (KLB), activates FGFR4, leading to the downstream activation of the RAS/RAF/MAPK and PI3K/AKT signaling pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis. By blocking FGFR4, this compound effectively inhibits these downstream signals, resulting in anti-tumor activity in cancers with an activated FGF19-FGFR4 axis.

Signaling Pathway

The FGF19-FGFR4 signaling cascade plays a critical role in liver homeostasis and, when aberrantly activated, in the pathogenesis of hepatocellular carcinoma. This compound's mechanism of action is centered on the inhibition of this pathway.

FGF19_FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4_inactive FGFR4 (Inactive) FGF19->FGFR4_inactive Binds KLB β-Klotho (KLB) KLB->FGFR4_inactive Co-receptor FGFR4_active FGFR4 (Active) (Dimerized & Phosphorylated) FGFR4_inactive->FGFR4_active Activation FRS2 FRS2 FGFR4_active->FRS2 Phosphorylates This compound This compound This compound->FGFR4_active Inhibits GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates PI3K PI3K RAS->PI3K Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Cell_Effects Cell Proliferation, Survival, Angiogenesis ERK->Cell_Effects Promotes AKT AKT PI3K->AKT Activates AKT->Cell_Effects Promotes

Caption: FGF19-FGFR4 Signaling Pathway and this compound Inhibition.

Experimental Protocols

In Vitro FGFR4 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines the determination of this compound's inhibitory activity against FGFR4 kinase using a luminescent ADP-Glo™ kinase assay.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - FGFR4 Enzyme - Substrate (Poly(E,Y)4:1) - ATP - this compound dilutions Start->Prepare_Reagents Plate_Setup Plate Setup (384-well): - Add this compound/DMSO control - Add FGFR4 enzyme - Add Substrate/ATP mix Prepare_Reagents->Plate_Setup Incubate_Reaction Incubate at room temperature (e.g., 60 minutes) Plate_Setup->Incubate_Reaction Add_ADPGlo Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Incubate_Reaction->Add_ADPGlo Incubate_ADPGlo Incubate at room temperature (e.g., 40 minutes) Add_ADPGlo->Incubate_ADPGlo Add_Kinase_Detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_ADPGlo->Add_Kinase_Detection Incubate_Detection Incubate at room temperature (e.g., 30 minutes) Add_Kinase_Detection->Incubate_Detection Measure_Luminescence Measure Luminescence Incubate_Detection->Measure_Luminescence Analyze_Data Analyze Data: - Calculate % inhibition - Determine IC50 value Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for In Vitro FGFR4 Kinase Inhibition Assay.

Materials:

  • FGFR4 Kinase Enzyme System (e.g., Promega)

  • ADP-Glo™ Kinase Assay Kit (e.g., Promega)

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • 384-well white assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of this compound in kinase buffer to achieve the desired concentration range for IC50 determination.

    • Prepare the FGFR4 enzyme, substrate (e.g., poly(Glu, Tyr) 4:1), and ATP solutions in kinase buffer according to the manufacturer's instructions.

  • Kinase Reaction:

    • Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the FGFR4 enzyme solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (WST-8 Assay)

This protocol describes the assessment of this compound's effect on the proliferation of hepatocellular carcinoma cell lines (e.g., Hep3B, HUH7).

Cell_Proliferation_Assay_Workflow Start Start Seed_Cells Seed Cells (e.g., Hep3B, HUH7) in 96-well plate Start->Seed_Cells Incubate_Adherence Incubate for 24 hours (for cell adherence) Seed_Cells->Incubate_Adherence Treat_Cells Treat cells with serial dilutions of this compound or DMSO Incubate_Adherence->Treat_Cells Incubate_Treatment Incubate for 72 hours Treat_Cells->Incubate_Treatment Add_WST8 Add WST-8 Reagent to each well Incubate_Treatment->Add_WST8 Incubate_WST8 Incubate for 1-4 hours (until color develops) Add_WST8->Incubate_WST8 Measure_Absorbance Measure Absorbance at 450 nm Incubate_WST8->Measure_Absorbance Analyze_Data Analyze Data: - Calculate % cell viability - Determine IC50 value Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Cell Proliferation (WST-8) Assay.

Materials:

  • Hepatocellular carcinoma cell lines (e.g., Hep3B, HUH7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO

  • WST-8 Cell Proliferation Assay Kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Cell Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or medium with DMSO (vehicle control) to the respective wells.

    • Incubate the plate for 72 hours.

  • Viability Assessment:

    • Add 10 µL of WST-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 450 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value by plotting the percent viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a promising therapeutic agent that exhibits high selectivity and potency for FGFR4. Its unique reversible-covalent mechanism of action offers a targeted approach for the treatment of cancers driven by the FGF19-FGFR4 signaling pathway, particularly hepatocellular carcinoma. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists working on the development and evaluation of this compound and other FGFR4 inhibitors.

In-depth review of Roblitinib scientific literature

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Roblitinib (FGF401)

Executive Summary

This compound (also known as FGF401) is a pioneering, orally active, and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] It operates through a unique reversible-covalent mechanism, targeting a specific cysteine residue within the kinase domain of FGFR4.[1][3] This targeted approach has demonstrated significant anti-tumor activity in preclinical models and has been evaluated in clinical trials, particularly for hepatocellular carcinoma (HCC) and other solid tumors characterized by an activated FGF19-FGFR4 signaling pathway.[3] This document provides a comprehensive review of the scientific literature on this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental methodologies.

Mechanism of Action

This compound is a potent and selective inhibitor of FGFR4, with a reported half-maximal inhibitory concentration (IC50) of 1.9 nM in cell-free assays.[1][2] Its selectivity is a key feature, showing at least a 1,000-fold greater potency for FGFR4 compared to a panel of 65 other kinases.[1]

The mechanism of inhibition is distinguished by the formation of a reversible-covalent bond with cysteine 552 (Cys552), a poorly-conserved residue located in the ATP-binding site of the FGFR4 kinase domain.[4] This interaction is mediated by an aldehyde group on the this compound molecule, which forms a hemithioacetal with the cysteine residue.[4] This reversible nature is a critical aspect of its design, intended to provide sustained target engagement while potentially mitigating off-target effects.

This compound This compound (with aldehyde group) Complex This compound-FGFR4 Reversible-Covalent Complex (Hemithioacetal) This compound->Complex Binds to Cys552 FGFR4 FGFR4 Kinase Domain (with Cys552) FGFR4->Complex Forms bond with Complex->this compound Dissociates Complex->FGFR4 Releases Inhibition Inhibition of Kinase Activity Complex->Inhibition

Caption: Reversible-covalent inhibition mechanism of this compound with FGFR4.

The FGF19-FGFR4 Signaling Pathway

The FGF19-FGFR4 signaling axis is a key oncogenic driver in a subset of HCCs.[5][6][7] The pathway is activated when the ligand, FGF19, binds to the receptor complex formed by FGFR4 and its co-receptor, β-klotho.[6] This binding event triggers the dimerization and autophosphorylation of the intracellular kinase domains of FGFR4.

Activated FGFR4 then phosphorylates key downstream effector proteins, primarily the FGF receptor substrate 2 (FRS2).[5][6] Phosphorylated FRS2 acts as a docking site for adaptor proteins, such as Growth factor receptor-bound protein 2 (GRB2), which in turn recruits Son of Sevenless (SOS).[5][6] This cascade leads to the activation of two major signaling pathways:[5][6][8]

  • RAS-RAF-MEK-MAPK Pathway: Promotes cell proliferation and differentiation.

  • PI3K-AKT-mTOR Pathway: Inhibits apoptosis and supports cell survival.

By selectively inhibiting FGFR4, this compound effectively blocks these downstream signals, leading to reduced tumor cell proliferation and survival.[1]

FGF19_FGFR4_Signaling_Pathway cluster_intracellular Intracellular Signaling Cascade FGF19 FGF19 Ligand FGFR4_KLB FGFR4 / β-klotho Receptor Complex FGF19->FGFR4_KLB Binds FRS2 FRS2 FGFR4_KLB->FRS2 Phosphorylates GRB2_SOS GRB2-SOS Complex FRS2->GRB2_SOS Recruits PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation, Survival, Anti-Apoptosis mTOR->Proliferation MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation This compound This compound (FGF401) This compound->FGFR4_KLB Inhibits

Caption: The FGF19-FGFR4 signaling cascade and the point of inhibition by this compound.

Preclinical Data

In Vitro Potency

This compound has demonstrated potent anti-proliferative effects in HCC cell lines that are dependent on the FGF19-FGFR4 pathway. In contrast, cell lines lacking this dependency are not significantly affected.[2]

Cell LineDescriptionIC50 (nM)
Hep3BFGF19/FGFR4 Dependent9
JHH7FGF19/FGFR4 Dependent9
HUH7FGF19/FGFR4 Dependent12
HEPG2FGF19/FGFR4 Independent>10,000
JHHFGF19/FGFR4 Independent>10,000
Table 1: In Vitro Inhibitory Activity of this compound in HCC Cell Lines [2]
In Vivo Pharmacokinetics and Efficacy

This compound exhibits good oral pharmacokinetic properties.[1] Studies in animal models have demonstrated its ability to inhibit tumor growth in a dose-dependent manner.[1][3]

Animal ModelRouteDoseT1/2 (h)CL (mL/min·kg)Vss (L/kg)
Male C57BL/6 MiceIV1 mg/kg1.4282.3
PO3 mg/kg---
Male SD RatsIV0.5 mg/kg4.4193.9
PO3 mg/kg---
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models [2]

In a Hep3B xenograft model, a 30 mg/kg dose of this compound administered twice daily (b.i.d.) achieved the maximal level of tumor growth inhibition.[2] A dose of 10 mg/kg was sufficient to control tumor growth to the level of stasis.[2]

Clinical Development

The primary clinical investigation of this compound has been the first-in-human Phase I/II study, NCT02325739, which evaluated its safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy.[9][10]

Study Design
  • Phase I: Dose-escalation study to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[10]

  • Phase II: Expansion cohorts to evaluate the anti-tumor activity of single-agent this compound in patients with HCC (Asian and non-Asian cohorts) and other solid tumors with positive FGFR4 and KLB expression.[10]

  • Combination Arm: Evaluated this compound in combination with the anti-PD-1 antibody spartalizumab.[3][9]

clinical_trial_design cluster_phase1 Phase I: Dose Escalation cluster_phase2 Phase II: Dose Expansion (at RP2D) cluster_combo Combination Arm Start Patient Enrollment (HCC or other solid tumors with FGFR4/KLB expression) DoseEscalation Single-Agent this compound (50 to 150 mg) Start->DoseEscalation MTD_RP2D Determine MTD and RP2D DoseEscalation->MTD_RP2D HCC_Asian Group 1: HCC (Asian) MTD_RP2D->HCC_Asian Proceed with RP2D (120 mg qd) HCC_NonAsian Group 2: HCC (Non-Asian) MTD_RP2D->HCC_NonAsian Proceed with RP2D (120 mg qd) Other_Tumors Group 3: Other Solid Tumors MTD_RP2D->Other_Tumors Proceed with RP2D (120 mg qd) Combo This compound (RP2D) + Spartalizumab MTD_RP2D->Combo Proceed with RP2D (120 mg qd) Endpoint Primary Endpoints: Safety, Tolerability, Efficacy (ORR, DCR) HCC_Asian->Endpoint HCC_NonAsian->Endpoint Other_Tumors->Endpoint Combo->Endpoint

Caption: Simplified workflow of the NCT02325739 Phase I/II clinical trial.

Clinical Results

The RP2D for single-agent this compound was established as 120 mg once daily (qd).[9][11]

ParameterResult
Safety (Single Agent)
Most Frequent AEsDiarrhea (73.8%), Increased AST (47.5%), Increased ALT (43.8%)
Grade 3 Dose-Limiting Toxicities (DLTs)Increased transaminases (n=4), Increased blood bilirubin (n=2)
Efficacy (HCC Patients, n=53)
Overall Response (OR)8%
Stable Disease (SD)53%
Median Time-to-Progression4.1 months
Combination Therapy (with Spartalizumab)
RP2DThis compound 120 mg qd + Spartalizumab 300 mg Q3W
Objective Responses2 Partial Responses (PR) reported in the cohort of 12 patients
Table 3: Summary of Key Clinical Findings from the NCT02325739 Study [9][11][12]

Combination studies with other checkpoint inhibitors, such as pembrolizumab, have also been conducted.[13] Additionally, preclinical data provide a strong rationale for exploring combinations with mTOR inhibitors, like everolimus, which have shown synergistic effects in suppressing tumor cell proliferation and promoting apoptosis.[14]

Experimental Protocols & Methodologies

Pharmacodynamic Biomarker Analysis

In clinical trials, several blood-based biomarkers were monitored to confirm target engagement and understand the pharmacodynamic effects of this compound.[3]

  • FGF19 Quantification:

    • Method: Capture-Enzyme-Linked Immunosorbent Assay (ELISA).

    • Details: Serum samples were analyzed using a commercially available ELISA kit (R&D Systems, Cat. No. DF1900). The assay has a lower limit of quantification (LLOQ) of 27.2 pg/mL and an upper limit of quantification (ULOQ) of 1096.3 pg/mL.[3]

  • 7α-Hydroxy-4-cholesten-3-one (C4) Quantification:

    • Method: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

    • Details: This method provides high sensitivity and specificity for the quantification of C4, a downstream marker of bile acid synthesis which is regulated by the FGF19-FGFR4 pathway.[3]

  • Total Bile Acids Measurement:

    • Method: Colorimetric enzymatic assay.

    • Details: A commercially available assay (Diazyme) was used to measure the total concentration of bile acids in serum samples.[3]

An increase in the circulating levels of FGF19, C4, and total bile acids served as confirmation of effective FGFR4 inhibition by this compound.[9][12]

Conclusion and Future Perspectives

This compound is a highly selective, reversible-covalent inhibitor of FGFR4 that has shown a manageable safety profile and preliminary signs of clinical efficacy in patients with tumors driven by the FGF19-FGFR4 signaling pathway.[3] The robust preclinical data and the detailed characterization in its first-in-human trial provide a strong foundation for its continued development.

Future strategies will likely focus on refining patient selection through biomarker strategies, such as screening for high FGF19 expression, to maximize clinical benefit.[13] Furthermore, combination therapies that target complementary pathways or overcome resistance mechanisms, such as combining this compound with immune checkpoint inhibitors or mTOR inhibitors, represent a promising avenue for improving outcomes in patients with hepatocellular carcinoma and other challenging solid tumors.[13][14]

References

Preclinical Anti-Tumor Activity of Roblitinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roblitinib (FGF401) is a potent and highly selective, reversible-covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3][4] Aberrant signaling through the FGF19-FGFR4 axis has been identified as a key oncogenic driver in a subset of solid tumors, most notably hepatocellular carcinoma (HCC).[5][6] This technical guide provides a comprehensive overview of the preclinical data supporting the anti-tumor activity of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

This compound selectively targets FGFR4, a receptor tyrosine kinase.[7] The binding of the ligand FGF19 to FGFR4, in complex with the co-receptor β-klotho (KLB), triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote cell proliferation, survival, and migration.[5] this compound binds to a specific cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, leading to the inhibition of its kinase activity.[6] This blockade of FGFR4 signaling forms the basis of this compound's anti-tumor effects in cancers dependent on this pathway.

Quantitative In Vitro Activity

This compound has demonstrated potent and selective inhibition of FGFR4 kinase activity and the proliferation of cancer cell lines with an active FGF19-FGFR4 signaling pathway.

ParameterValueCell Line/Assay ConditionReference
IC50 (FGFR4 kinase activity) 1.9 nMCell-free assay[2][8]
IC50 (Cell Viability) 9 nMHep3B (HCC)[8]
12 nMHUH7 (HCC)[8]
9 nMJHH7 (HCC)[8]
>10,000 nMHEPG2 (HCC, low FGFR4)[8]
>10,000 nMJHH (HCC, low FGFR4)[8]
Selectivity >1000-fold vs. FGFR1/2/3 and other kinasesBiochemical assays[2][9]

Quantitative In Vivo Anti-Tumor Efficacy

Preclinical studies in various xenograft models have demonstrated the potent anti-tumor activity of this compound.

Hepatocellular Carcinoma (HCC) Xenograft Models
Animal ModelCell LineTreatmentTumor Growth Inhibition (TGI)Reference
Nude MiceHep3B10 mg/kg, b.i.d., p.o.Stasis[8]
30 mg/kg, b.i.d., p.o.Maximal inhibition[8]
100 mg/kg, b.i.d., p.o.Not specified, but effective[8]
Patient-Derived Xenograft (PDX) Models

This compound has shown significant anti-tumor activity in HCC and gastric cancer PDX models that are positive for FGF19, FGFR4, and KLB.[2][5]

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical models have characterized the absorption, distribution, metabolism, and excretion of this compound.

SpeciesDoseRouteT1/2CLVssReference
Mouse (C57BL/6)1 mg/kgIV1.4 h28 mL/min/kg2.3 L/kg[8]
3 mg/kgPO---[8]
Rat (Sprague-Dawley)0.5 mg/kgIV4.4 h19 mL/min/kg3.9 L/kg[8]
3 mg/kgPO---[8]

Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by inhibiting the FGF19-FGFR4 signaling axis and its downstream effector pathways.

FGF19-FGFR4 Signaling Pathway

The binding of FGF19 to the FGFR4/β-klotho complex initiates a cascade of intracellular signaling events.

FGF19_FGFR4_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds to KLB β-klotho KLB->FGFR4 Co-receptor for pFGFR4 pFGFR4 (Active) FGFR4->pFGFR4 Dimerization & Autophosphorylation This compound This compound This compound->pFGFR4 Inhibits Downstream_Signaling Downstream Signaling (RAS/RAF/MEK/ERK, PI3K/AKT, JAK/STAT) pFGFR4->Downstream_Signaling Activates

FGF19-FGFR4 signaling initiation and inhibition by this compound.
Downstream Effector Pathways

Inhibition of FGFR4 by this compound leads to the downregulation of key pro-survival and proliferative signaling pathways.

Downstream_Signaling_Pathways cluster_RAS_RAF RAS/RAF/MEK/ERK Pathway cluster_PI3K_AKT PI3K/AKT/mTOR Pathway cluster_JAK_STAT JAK/STAT Pathway pFGFR4 pFGFR4 RAS RAS pFGFR4->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_RAS Cell Proliferation ERK->Proliferation_RAS pFGFR4_2 pFGFR4 PI3K PI3K pFGFR4_2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival pFGFR4_3 pFGFR4 JAK JAK pFGFR4_3->JAK STAT3 STAT3 JAK->STAT3 Gene_Transcription Gene Transcription (Proliferation, Survival) STAT3->Gene_Transcription This compound This compound This compound->pFGFR4 This compound->pFGFR4_2 This compound->pFGFR4_3

Downstream signaling pathways inhibited by this compound.

Experimental Protocols

Cell Viability Assay
  • Cell Seeding: Cancer cell lines (e.g., Hep3B, HUH7, JHH7) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Viability Assessment: Cell viability is determined using a commercial assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is read on a plate reader, and the data is normalized to the vehicle control to calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Western Blot Analysis
  • Cell Lysis: Cells are treated with this compound or vehicle for a specified time, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit (Thermo Fisher Scientific).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of FGFR4, ERK, AKT, and STAT3, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model
  • Animal Model: Female athymic nude or NOD/SCID mice (6-8 weeks old) are used.[10]

  • Tumor Cell Implantation: 5 x 106 Hep3B cells in a 1:1 mixture of media and Matrigel are subcutaneously injected into the flank of each mouse.[11]

  • Tumor Growth Monitoring: Tumor volume is measured 2-3 times weekly with calipers and calculated using the formula: (length x width2)/2.

  • Treatment: When tumors reach a volume of 100-200 mm3, mice are randomized into treatment groups. This compound is formulated in a vehicle such as 0.5% methylcellulose and 0.5% Tween 80 in water and administered orally (p.o.) twice daily (b.i.d.).[12]

  • Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group. Body weight is monitored as a measure of toxicity.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., Hep3B, HUH7) Viability_Assay Cell Viability Assay (IC50 Determination) Cell_Culture->Viability_Assay Western_Blot Western Blot (Signaling Pathway Analysis) Cell_Culture->Western_Blot Xenograft_Model Xenograft Model Generation (e.g., Hep3B in nude mice) Viability_Assay->Xenograft_Model Informs Efficacy_Assessment Tumor Growth Inhibition Pharmacokinetics Western_Blot->Efficacy_Assessment Correlates with Treatment This compound Treatment (Oral Gavage) Xenograft_Model->Treatment Treatment->Efficacy_Assessment

Overall preclinical experimental workflow for this compound.

Conclusion

The preclinical data for this compound strongly support its potent and selective anti-tumor activity in cancers driven by the FGF19-FGFR4 signaling pathway. The robust in vitro and in vivo efficacy, coupled with a well-defined mechanism of action and favorable pharmacokinetic profile, provide a solid foundation for its clinical development as a targeted therapy for patients with FGFR4-dependent malignancies. Further investigation into potential resistance mechanisms and combination strategies will be crucial in optimizing the clinical utility of this compound.

References

An In-depth Technical Guide to the Selectivity Profile of Roblitinib (Fenebrutinib)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the selectivity profile and mechanism of action of Roblitinib, also known as Fenebrutinib (GDC-0853). Fenebrutinib is an investigational, orally administered, non-covalent, and reversible inhibitor of Bruton's tyrosine kinase (BTK) currently in late-stage clinical development for autoimmune diseases, including multiple sclerosis.[1][2][3] Its therapeutic potential stems from its high potency and selectivity, which allows for targeted modulation of specific immune pathways.

Mechanism of Action

Fenebrutinib functions by selectively inhibiting Bruton's tyrosine kinase, a non-receptor tyrosine kinase from the Tec kinase family.[4] BTK is a critical signaling enzyme in multiple immune cell types. Its primary roles include:

  • B-Cell Development and Activation: BTK is essential for the B-cell receptor (BCR) signaling pathway, which governs B-cell proliferation, differentiation, survival, and antibody production.[5][6]

  • Myeloid Cell Function: BTK is also involved in the activation of myeloid cells, such as microglia and macrophages.[1][3][7]

By inhibiting BTK, Fenebrutinib dually targets both B-cell and microglia activation.[1][3] This dual inhibition is believed to address both the inflammatory relapses (driven by B-cells) and the chronic neuroinflammation (implicating microglia) that characterize diseases like multiple sclerosis.[1][8][9]

Selectivity Profile: Quantitative Data

Fenebrutinib is characterized as a potent and highly selective BTK inhibitor. Preclinical data have established its high affinity for its primary target and significant selectivity over other kinases, which is a critical attribute for minimizing off-target effects.[1][3][10]

Target KinaseInhibition Constant (Kᵢ)Selectivity vs. Other Kinases
Bruton's Tyrosine Kinase (BTK)0.91 nM>130-fold

Table 1: Inhibition and Selectivity Data for Fenebrutinib. The data indicates high potency for BTK.[1] The selectivity is reported as a fold-difference compared to a panel of other kinases, though the specific data for the other kinases are not publicly detailed in the reviewed literature.[1][9][10][11]

Signaling Pathway Inhibition

Fenebrutinib exerts its effect by interrupting the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events is initiated by kinases like LYN and SYK. This leads to the formation of a signaling complex that recruits and activates BTK. Activated BTK then phosphorylates and activates Phospholipase C gamma 2 (PLCγ2), which triggers downstream pathways, including NF-κB and AKT, promoting B-cell survival and proliferation.[6][12] Fenebrutinib's inhibition of BTK blocks this critical signal transduction step.

B_Cell_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding PI3K PI3K BCR->PI3K Activates SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Activates PI3K->BTK Activates AKT AKT PI3K->AKT Activates PLCg2 PLCγ2 BTK->PLCg2 Activates NFkB NF-κB Pathway PLCg2->NFkB Activates Proliferation B-Cell Proliferation & Survival AKT->Proliferation Promotes NFkB->Proliferation Promotes Fenebrutinib Fenebrutinib Fenebrutinib->BTK Inhibits

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Fenebrutinib.

Experimental Protocols for Kinase Selectivity Profiling

While the specific assays used for Fenebrutinib are proprietary, the selectivity of kinase inhibitors is typically determined using a combination of well-established biochemical and cell-based methods. These assays quantify the interaction of the compound with a large panel of kinases (a "kinome scan") to assess both on-target potency and off-target activity.

Common Methodologies:

  • Biochemical Assays (e.g., ADP-Glo™): These are in vitro assays that measure the activity of purified kinases. The ADP-Glo™ assay, for instance, quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[13] The potency of an inhibitor is determined by titrating the compound and measuring the reduction in kinase activity to calculate an IC50 value.

  • Chemoproteomics (e.g., Kinobeads/MIBs): This approach assesses compound binding to kinases within a complex biological sample, such as a cell lysate.[14][15] Kinases are captured from the lysate using beads coated with broad-spectrum kinase inhibitors ("kinobeads").[15][16] In a competition experiment, the lysate is pre-incubated with the test compound (Fenebrutinib), which prevents the target kinases from binding to the beads. The kinases that remain bound to the beads are then identified and quantified using mass spectrometry, revealing the compound's binding profile and selectivity.[14]

  • Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active site of kinases.[17] A competitive ABPP experiment involves treating live cells or lysates with the inhibitor before adding a broad-spectrum, tagged probe. The inhibitor's binding to its targets prevents the probe from binding, and a reduction in the probe's signal, measured by mass spectrometry, indicates target engagement.[17]

The following diagram illustrates a generalized workflow for determining a kinase inhibitor's selectivity profile using a competition-based chemoproteomics approach.

Kinase_Profiling_Workflow cluster_sample_prep Sample Preparation cluster_incubation Competition Binding cluster_enrichment Affinity Enrichment cluster_analysis Analysis Lysate Cell or Tissue Lysate Preparation Control Control: Lysate Only Lysate->Control Test Test: Lysate + Fenebrutinib Lysate->Test Beads1 Add Kinobeads to Control Control->Beads1 Beads2 Add Kinobeads to Test Sample Test->Beads2 MS Protein Digestion & LC-MS/MS Analysis Beads1->MS Beads2->MS Quant Quantitative Comparison of Bound Kinases MS->Quant Profile Generate Selectivity Profile Quant->Profile

Caption: Generalized workflow for kinase inhibitor selectivity profiling via chemoproteomics.

References

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy of Roblitinib in Hepatocellular Carcinoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepatocellular carcinoma (HCC) is a primary liver malignancy with a high mortality rate and limited therapeutic options for advanced stages.[1][2] A subset of HCC is driven by the aberrant activation of the Fibroblast Growth Factor 19 (FGF19)/Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway.[1][3][4][5] Roblitinib (FGF401) is a potent and highly selective, reversible-covalent inhibitor of FGFR4.[3][6][7] Preclinical studies have demonstrated its anti-tumor activity in HCC models with an activated FGF19-FGFR4 axis.[3][8] This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound in HCC cell lines, focusing on cell viability, apoptosis induction, and target engagement through the assessment of downstream signaling pathways.

Mechanism of Action and Signaling Pathway

This compound selectively inhibits FGFR4, which, upon binding its ligand FGF19, activates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[1][5][6] Additionally, the FGF19-FGFR4 axis can lead to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor implicated in HCC progression.[4] Inhibition of FGFR4 by this compound is expected to suppress these oncogenic signals, leading to reduced cell viability and induction of apoptosis in sensitive HCC cell lines.

Roblitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FGFR4 FGFR4 RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK Pathway FGFR4->RAS/RAF/MEK/ERK Activates PI3K/AKT PI3K/AKT Pathway FGFR4->PI3K/AKT Activates p-STAT3 STAT3 Phosphorylation FGFR4->p-STAT3 Activates KLB β-Klotho FGF19 FGF19 FGF19->FGFR4 Binds This compound This compound This compound->FGFR4 Inhibits Proliferation Proliferation RAS/RAF/MEK/ERK->Proliferation Survival Survival PI3K/AKT->Survival p-STAT3->Proliferation p-STAT3->Survival

Figure 1: this compound's inhibition of the FGF19-FGFR4 signaling pathway.

Experimental Protocols

The following protocols are designed for the evaluation of this compound in HCC cell lines. It is recommended to use HCC cell lines with known FGF19/FGFR4 status for these assays. For instance, Hep3B, HuH7, and JHH7 have been reported to be sensitive to FGFR4 inhibition.[5]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • HCC cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed HCC cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubate the cells for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2][9]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.[2][9]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HCC cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed HCC cells in 6-well plates at a density of 2 x 10⁵ cells/well.

  • After 24 hours, treat the cells with various concentrations of this compound or vehicle control for 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[11][12]

  • Incubate the cells for 15 minutes at room temperature in the dark.[12][13]

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Phospho-STAT3

This assay is used to determine the effect of this compound on the phosphorylation of STAT3, a downstream target of the FGFR4 signaling pathway.

Materials:

  • HCC cell lines

  • Complete culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

  • Protein electrophoresis and transfer equipment

Protocol:

  • Seed HCC cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Lyse the cells with RIPA buffer and quantify the protein concentration.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence reagent.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Cell Viability (IC₅₀ Values)

HCC Cell LineFGF19/FGFR4 StatusThis compound IC₅₀ (nM)
Hep3BAmplified/HighInsert experimental value
HuH7Amplified/HighInsert experimental value
JHH7Amplified/HighInsert experimental value
SNU-449Wild-type/LowInsert experimental value

Table 2: Apoptosis Induction

HCC Cell LineThis compound Conc. (nM)% Apoptotic Cells (Annexin V+)
Hep3B0Insert experimental value
10Insert experimental value
100Insert experimental value
SNU-4490Insert experimental value
10Insert experimental value
100Insert experimental value

Table 3: Western Blot Analysis (Relative p-STAT3 Expression)

HCC Cell LineThis compound Conc. (nM)Relative p-STAT3/STAT3 Ratio
Hep3B01.0
10Insert experimental value
100Insert experimental value
SNU-44901.0
10Insert experimental value
100Insert experimental value

Experimental Workflow

The overall experimental workflow for evaluating this compound's in vitro efficacy is depicted below.

Experimental_Workflow Cell_Culture HCC Cell Culture (e.g., Hep3B, SNU-449) Treatment This compound Treatment (Dose-Response) Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western_Blot Western Blot (p-STAT3) Treatment->Western_Blot Data_Analysis Data Analysis (IC50, % Apoptosis, Protein Levels) Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 2: Experimental workflow for in vitro evaluation of this compound.

Conclusion

These detailed protocols provide a robust framework for researchers to assess the in vitro efficacy of this compound in HCC cell lines. By evaluating cell viability, apoptosis, and the modulation of the downstream effector p-STAT3, these assays can effectively characterize the anti-cancer activity of this compound and help identify sensitive patient populations for targeted therapy.

References

Application Notes and Protocols: Using Roblitinib in Hep3B and HUH7 Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Roblitinib, also known as FGF401, is a potent and highly selective, reversible-covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3] The FGF19-FGFR4 signaling axis has been identified as a key oncogenic driver in a specific subset of hepatocellular carcinoma (HCC).[3][4][5] In these tumors, amplification or overexpression of the ligand FGF19 leads to the activation of the FGFR4/β-klotho (KLB) receptor complex, promoting tumor cell proliferation and survival.[5][6] The human HCC cell lines Hep3B and HUH7 are characterized by an activated FGF19-FGFR4 pathway, making them suitable in vitro models for studying the efficacy of FGFR4 inhibitors like this compound.[1][6] These application notes provide detailed protocols for the culture of Hep3B and HUH7 cells and for evaluating the cellular effects of this compound.

Mechanism of Action

This compound selectively targets the kinase activity of FGFR4.[2] It forms a reversible-covalent bond with a specific, poorly conserved cysteine residue (Cys552) within the ATP-binding pocket of FGFR4.[3] This interaction blocks the downstream signaling cascade, which typically involves the phosphorylation of FRS2, activation of the RAS-RAF-MEK-ERK pathway, and ultimately, the regulation of gene expression related to cell proliferation and survival.[7] Due to its high selectivity, this compound shows minimal activity against other FGFR family members (FGFR1, 2, 3) and a wide range of other kinases, making it a precise tool for investigating the role of FGFR4 in HCC.[1][2]

FGF4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-klotho (KLB) KLB->FGFR4 Co-receptor FRS2 p-FRS2 FGFR4->FRS2 This compound This compound (FGF401) This compound->FGFR4 Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified FGF19-FGFR4 signaling pathway and this compound's inhibition point.

Data Presentation

Quantitative data regarding the inhibitory effect of this compound on Hep3B and HUH7 cell lines are summarized below. These values are critical for designing experiments and interpreting results.

Table 1: In Vitro Potency of this compound in HCC Cell Lines

Cell Line Target Pathway Parameter Value Reference(s)
Hep3B FGFR4 IC₅₀ (Proliferation) 9 nM [1][8]

| HUH7 | FGFR4 | IC₅₀ (Proliferation) | 12 nM |[1][8] |

Note: While this compound potently inhibits proliferation at low nanomolar concentrations, higher concentrations (e.g., ≥250 nM in HUH-7 cells) may be required to robustly induce markers of apoptosis, such as PARP1 cleavage.[9]

Experimental Protocols

Protocol 1: General Cell Culture of Hep3B and HUH7 Cells

This protocol outlines standard procedures for the maintenance and sub-culturing of Hep3B and HUH7 human hepatocellular carcinoma cell lines.

Materials:

  • Hep3B (e.g., ATCC HB-8064) and HUH7 cells.[10]

  • High-Glucose Dulbecco's Modified Eagle's Medium (DMEM).[10][11]

  • Fetal Bovine Serum (FBS), heat-inactivated.[10][11]

  • Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin).[10]

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free.

  • 0.25% Trypsin-EDTA solution.[10]

  • T-75 cell culture flasks.

  • Humidified incubator (37°C, 5% CO₂).[10][11]

Complete Growth Medium:

  • DMEM

  • 10% FBS[10][11]

  • 1% Penicillin-Streptomycin[10]

Procedure:

  • Maintenance: Culture cells in T-75 flasks with Complete Growth Medium in a humidified incubator at 37°C with 5% CO₂.[10]

  • Media Change: Replace the medium every 2-3 days.

  • Sub-culturing (Passaging): a. Perform when cells reach 80-90% confluency. b. Aspirate the old medium from the flask. c. Wash the cell monolayer once with 5-10 mL of sterile PBS. d. Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach. e. Add 7-8 mL of pre-warmed Complete Growth Medium to the flask to inactivate the trypsin. f. Gently pipette the cell suspension up and down to create a single-cell suspension. g. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes. h. Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh Complete Growth Medium. i. Seed new T-75 flasks at a recommended split ratio of 1:3 to 1:5 for HUH7 and 1:2 to 1:4 for Hep3B.[12]

Protocol 2: Preparation of this compound Stock Solution

Materials:

  • This compound (FGF401) powder.

  • Dimethyl sulfoxide (DMSO), sterile.[2]

  • Sterile microcentrifuge tubes.

Procedure:

  • Prepare a high-concentration primary stock solution (e.g., 10 mM) by dissolving this compound powder in DMSO.[2]

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C or -80°C for long-term stability.[1]

  • When preparing working solutions, dilute the stock solution in Complete Growth Medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced toxicity.

Protocol 3: Cell Viability Assay (CCK-8 or MTT)

This protocol measures the effect of this compound on cell proliferation and viability.

Materials:

  • Hep3B or HUH7 cells.

  • 96-well cell culture plates.

  • This compound working solutions.

  • Cell Counting Kit-8 (CCK-8) or MTT reagent.

  • Microplate reader.

Procedure:

  • Seed 3,000-5,000 cells per well in a 96-well plate in 100 µL of Complete Growth Medium.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Prepare a serial dilution of this compound in Complete Growth Medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control with DMSO at the highest concentration used).

  • Incubate the plate for 72 hours.[1]

  • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC₅₀ value.

Protocol 4: Western Blot Analysis for Signaling Pathway Inhibition

This protocol is used to detect changes in the phosphorylation status of key proteins in the FGFR4 signaling pathway following this compound treatment.

Materials:

  • 6-well cell culture plates.

  • This compound working solutions.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-FRS2, anti-p-ERK, anti-ERK, anti-PARP, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Seed Hep3B or HUH7 cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2, 6, or 24 hours).

  • Wash cells with ice-cold PBS and lyse them with 100-150 µL of ice-cold RIPA buffer.

  • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and visualize protein bands using an ECL substrate and an imaging system.

Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Analysis cluster_results Results A Culture Hep3B / HUH7 Cells in 96 or 6-well plates B Allow cells to attach (24 hours) A->B C Treat cells with serial dilutions of this compound (and vehicle control) B->C D Incubate for desired duration (e.g., 2h - 72h) C->D E Cell Viability Assay (e.g., CCK-8) D->E F Western Blot Analysis (p-FGFR4, p-ERK, PARP) D->F G Apoptosis Assay (e.g., Caspase-Glo) D->G H Data Analysis: Calculate IC₅₀, Quantify Protein Levels & Apoptosis E->H F->H G->H

Caption: General experimental workflow for evaluating this compound in HCC cell lines.

References

Application Notes and Protocols: Roblitinib Dose-Response in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the dose-response characteristics of Roblitinib (FGF401), a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). It includes quantitative data on its activity in various cancer cell lines, its mechanism of action, and a comprehensive protocol for determining its half-maximal inhibitory concentration (IC50) using a cell viability assay.

Introduction to this compound (FGF401)

This compound is an orally active, potent, and highly selective inhibitor of FGFR4, a receptor tyrosine kinase.[1] The signaling pathway involving Fibroblast Growth Factor 19 (FGF19) and its receptor FGFR4 is a known oncogenic driver in certain cancers, particularly in a subset of hepatocellular carcinomas (HCC).[2][3] this compound binds to the FGFR4 kinase domain in a reversible-covalent manner, interacting with a specific cysteine residue (Cys552) in the ATP-binding site.[3][4] This targeted action and high selectivity, with over 1,000-fold greater activity against FGFR4 compared to other kinases, make this compound a significant compound for cancer research and therapeutic development.[4][5]

Mechanism of Action: Inhibition of the FGF19-FGFR4 Pathway

In certain cancers, overexpression of the ligand FGF19 leads to the activation of its cognate receptor, FGFR4. This requires the presence of the co-receptor β-Klotho (KLB). The activation of the FGF19/FGFR4/KLB complex triggers downstream signaling cascades that promote cell proliferation, survival, and tumor growth.[2] this compound selectively inhibits the kinase activity of FGFR4, thereby blocking these downstream pro-survival signals and inhibiting the growth of FGF19-driven cancers.[2][4]

FGF401_Mechanism_of_Action cluster_membrane Cell Membrane FGFR4 FGFR4 Downstream Downstream Pro-Survival Signaling (e.g., MAPK, PI3K/AKT) FGFR4->Downstream activates KLB β-Klotho (KLB) KLB->FGFR4 co-receptor FGF19 FGF19 Ligand FGF19->FGFR4 binds Proliferation Tumor Cell Proliferation and Survival Downstream->Proliferation promotes This compound This compound (FGF401) This compound->FGFR4 inhibits

Caption: this compound inhibits the FGF19-FGFR4 signaling pathway.

Quantitative Dose-Response Data

The potency of this compound has been evaluated through both biochemical and cell-based assays. The following tables summarize the reported IC50 values.

Table 1: Biochemical Inhibitory Activity of this compound

Target IC50 (nM) Assay Type
FGFR4 1.9 Cell-free kinase assay
FGFR1 >10,000 Cell-free kinase assay
FGFR2 >10,000 Cell-free kinase assay
FGFR3 >10,000 Cell-free kinase assay

Data sourced from MedchemExpress.[1]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell Line Cancer Type IC50 (nM)
Hep3B Hepatocellular Carcinoma 9
JHH7 Hepatocellular Carcinoma 9
HUH7 Hepatocellular Carcinoma 12
BaF3 (FGFR4 V550M) Murine Pro-B 24
HEPG2 Hepatocellular Carcinoma >10,000
JHH Unknown >10,000

Data sourced from MedchemExpress.[1]

Protocol: Determination of this compound IC50 via MTS Cell Viability Assay

This protocol details the steps to generate a dose-response curve and calculate the IC50 value for this compound in an adherent cancer cell line using a colorimetric MTS assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 1. Culture Adherent Cells a1 3. Seed Cells into 96-Well Plate p1->a1 p2 2. Prepare Serial Dilutions of this compound a2 4. Add this compound Dilutions to Wells p2->a2 a1->a2 a3 5. Incubate for 72 Hours a2->a3 a4 6. Add MTS Reagent to Each Well a3->a4 a5 7. Incubate for 1-4 Hours a4->a5 d1 8. Read Absorbance at 490 nm a5->d1 d2 9. Plot Dose-Response Curve (% Viability vs. Log[Concentration]) d1->d2 d3 10. Calculate IC50 Value d2->d3

Caption: Workflow for determining IC50 using an MTS cell viability assay.

4.1. Materials and Reagents

  • Cancer cell line of interest (e.g., Hep3B, HUH7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound (FGF401)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Sterile 96-well clear-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

4.2. Experimental Procedure

Step 1: Cell Seeding

  • Culture cells until they reach approximately 80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.[6]

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).

  • Dilute the cells to a final concentration of 5 x 10⁴ cells/mL.

  • Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

  • Include wells for "cells only" (positive control) and "medium only" (background control).

  • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

Step 2: Compound Preparation and Addition

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform a serial dilution of the this compound stock solution in complete culture medium to create a range of concentrations (e.g., from 100 µM to 0.1 nM). Prepare enough of each concentration to treat triplicate wells. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.

  • After the 24-hour cell incubation, carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound dilutions and controls to the appropriate wells.

  • Incubate the plate for 72 hours at 37°C, 5% CO₂.

Step 3: MTS Assay and Data Collection

  • After the 72-hour drug incubation, add 20 µL of MTS reagent directly to each well.[7]

  • Incubate the plate for 1 to 4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell line's metabolic activity.

  • Measure the absorbance of each well at 490 nm using a microplate reader.[7]

4.3. Data Analysis

  • Background Subtraction: Subtract the average absorbance of the "medium only" wells from all other absorbance readings.

  • Normalization: Calculate the percentage of cell viability for each this compound concentration using the following formula:

    • % Viability = [(Absorbance of Treated Well) / (Average Absorbance of Vehicle Control Wells)] x 100

  • Dose-Response Curve: Plot the % Viability against the logarithm of the this compound concentration.

  • IC50 Calculation: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Roblitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for the in vivo evaluation of Roblitinib (FGF401), a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document outlines the relevant cancer models, detailed experimental protocols, and key signaling pathways involved in this compound's mechanism of action.

Introduction to this compound and its Target: FGFR4

This compound is a potent and selective, reversible-covalent inhibitor of FGFR4, a receptor tyrosine kinase.[1] Dysregulation of the FGF19-FGFR4 signaling axis has been implicated as a key driver in the development and progression of several cancers, most notably hepatocellular carcinoma (HCC).[2][3] However, emerging evidence suggests the therapeutic potential of targeting FGFR4 in other solid tumors, including rhabdomyosarcoma, breast cancer, and lung cancer.[4][5] This makes this compound a promising candidate for targeted cancer therapy. In vivo studies using animal models are crucial for evaluating its anti-tumor activity, understanding its pharmacokinetic and pharmacodynamic (PK/PD) properties, and identifying predictive biomarkers.[6]

Recommended Animal Models

The selection of an appropriate animal model is critical for the successful in vivo evaluation of this compound. The two most commonly employed models are the Cell Line-Derived Xenograft (CDX) and the Patient-Derived Xenograft (PDX) models.

  • Cell Line-Derived Xenograft (CDX) Models: These models are generated by subcutaneously or orthotopically implanting established human cancer cell lines into immunodeficient mice.[7][8] CDX models are advantageous due to their reproducibility, rapid tumor growth, and cost-effectiveness, making them ideal for initial efficacy screening.[7][9]

  • Patient-Derived Xenograft (PDX) Models: PDX models are created by implanting fresh tumor tissue from a cancer patient directly into an immunodeficient mouse.[6][10] These models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original human tumor.[6][10]

Table 1: Recommended Cell Lines for CDX Models

Cancer TypeRecommended Cell LinesRationale
Hepatocellular Carcinoma (HCC)Hep3B, Huh7, JHH-7High FGF19/FGFR4 expression
RhabdomyosarcomaRMS559Harbors FGFR4 V550L activating mutation
Breast CancerMDA-MB-453Contains FGFR4 Y367C activating mutation
Lung CancerA549FGFR4 expression and relevance in non-small cell lung cancer
Ovarian CancerSKOV3Investigated in combination therapies targeting FGFR4

Quantitative Data Summary

The following table summarizes key quantitative parameters for in vivo studies with this compound, compiled from available preclinical data.

Table 2: In Vivo Efficacy Data for this compound (FGF401)

Animal ModelCancer TypeDosing RegimenEfficacy EndpointObserved Effect
Hep3B Xenograft (Mouse)Hepatocellular Carcinoma30 mg/kg, oral, dailyTumor Growth InhibitionSignificant tumor growth inhibition
RMS559 Xenograft (Mouse)RhabdomyosarcomaNot specifiedTumor Growth InhibitionPotent abrogation of tumor growth
Ovarian Cancer Xenograft (Mouse)Ovarian CancerNot specifiedTumor Growth InhibitionImproved efficacy of carboplatin
Trastuzumab-Resistant Breast Cancer (Mouse)Breast CancerNot specifiedTumor Growth InhibitionAugments susceptibility to HER2-targeted therapies

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Cell Line-Derived Xenograft (CDX) Model
  • Cell Culture: Culture the selected human cancer cell line (e.g., Hep3B for HCC) in the recommended medium until they reach 80-90% confluency.

  • Cell Harvesting: Wash the cells with sterile Phosphate-Buffered Saline (PBS) and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Cell Viability and Counting: Resuspend the cell pellet in sterile PBS or serum-free medium. Determine the cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Animal Inoculation:

    • Use immunodeficient mice (e.g., NOD-SCID or NSG mice).

    • Adjust the cell suspension to the desired concentration (typically 1-10 x 10^6 cells in 100-200 µL).

    • Inject the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week.

Protocol 2: Establishment of a Patient-Derived Xenograft (PDX) Model
  • Tumor Tissue Acquisition: Obtain fresh tumor tissue from a consenting patient under sterile conditions.

  • Tissue Processing:

    • Place the tumor tissue in a sterile container with a suitable transport medium on ice.

    • In a sterile biosafety cabinet, wash the tissue with sterile PBS containing antibiotics.

    • Mechanically mince the tumor into small fragments (2-3 mm³).

  • Animal Implantation:

    • Anesthetize an immunodeficient mouse (NSG mice are often preferred for their enhanced engraftment rates).

    • Make a small incision in the skin on the flank of the mouse.

    • Create a subcutaneous pocket using blunt dissection.

    • Implant a single tumor fragment into the pocket.

    • Close the incision with surgical clips or sutures.

  • Tumor Engraftment and Passaging:

    • Monitor the mice for tumor engraftment.

    • Once the tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically excise the tumor.

    • A portion of the tumor can be cryopreserved for future use, and the remainder can be passaged into new recipient mice for cohort expansion.

Protocol 3: In Vivo Efficacy Study of this compound
  • Study Initiation: Once the xenograft tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Formulation and Administration:

    • Prepare this compound in a suitable vehicle for oral administration.

    • Administer this compound to the treatment group via oral gavage at the desired dose and schedule (e.g., daily).[11][12][13][14]

    • Administer the vehicle alone to the control group.

  • Tumor Volume Measurement:

    • Measure the tumor length (L) and width (W) using digital calipers 2-3 times per week.[15]

    • Calculate the tumor volume (V) using the modified ellipsoid formula: V = (L x W²) / 2.[15]

  • Body Weight and Clinical Observations: Monitor and record the body weight of each mouse and perform daily clinical observations to assess for any signs of toxicity.

  • Study Endpoints: The primary efficacy endpoint is typically tumor growth inhibition.[16] Other relevant endpoints include:

    • Tumor Growth Delay: The time it takes for tumors in the treatment group to reach a specific volume compared to the control group.

    • Overall Survival: Monitoring the survival of the animals in each group.[16]

    • Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be harvested to assess the levels of phosphorylated FGFR4 and downstream signaling proteins to confirm target engagement.

Visualizations

FGFR4 Signaling Pathway

FGFR4_Signaling_Pathway cluster_membrane Cell Membrane FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates STAT STAT FGFR4->STAT PLCg PLCγ FGFR4->PLCg This compound This compound This compound->FGFR4 Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation PLCg->Proliferation

Caption: this compound inhibits the FGF19-activated FGFR4 signaling pathway.

Experimental Workflow for In Vivo Efficacy Study

Efficacy_Workflow start Start model_dev Animal Model Development (CDX or PDX) start->model_dev tumor_growth Tumor Growth to 100-200 mm³ model_dev->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Group (this compound) randomization->treatment control Control Group (Vehicle) randomization->control monitoring Tumor Measurement & Body Weight Monitoring treatment->monitoring control->monitoring endpoint Study Endpoint monitoring->endpoint Tumor volume reaches endpoint or study duration met analysis Data Analysis & Pharmacodynamics endpoint->analysis end End analysis->end

Caption: Workflow for a typical in vivo efficacy study of this compound.

References

Application Notes and Protocols: Detection of p-FGFR4 Inhibition by Roblitinib via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when activated by its ligand FGF19, plays a crucial role in various cellular processes, including proliferation, differentiation, and metabolism.[1] Dysregulation of the FGF19-FGFR4 signaling axis has been implicated as an oncogenic driver in several cancers, particularly hepatocellular carcinoma (HCC).[2][3] Upon FGF19 binding, FGFR4 dimerizes and undergoes autophosphorylation at specific tyrosine residues, such as Tyr642, initiating downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways.[1][4]

Roblitinib (also known as FGF401) is a potent and highly selective inhibitor of FGFR4, with an IC50 of 1.9 nM.[5][6] It acts as a reversible-covalent inhibitor of the FGFR4 kinase domain, effectively blocking its activity.[7][8] This application note provides a detailed protocol for performing a Western blot to detect and quantify the inhibition of FGFR4 phosphorylation at Tyr642 in cancer cell lines following treatment with this compound.

FGFR4 Signaling Pathway and this compound Inhibition

The binding of FGF19 to the FGFR4/β-Klotho co-receptor complex triggers the dimerization and autophosphorylation of FGFR4. This phosphorylation creates docking sites for adaptor proteins like FRS2, which in turn recruits GRB2 and SOS1, leading to the activation of the RAS-RAF-MAPK pathway. Simultaneously, the activated receptor can signal through the PI3K-AKT pathway, promoting cell survival and proliferation.[1][9][10] this compound selectively binds to the ATP-binding site within the FGFR4 kinase domain, preventing autophosphorylation and subsequent downstream signaling.[11]

FGFR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF19 FGF19 FGFR4_dimer FGFR4 Dimer FGF19->FGFR4_dimer Binds p_FGFR4 p-FGFR4 (Tyr642) FGFR4_dimer->p_FGFR4 Autophosphorylation Beta_Klotho β-Klotho Beta_Klotho->FGFR4_dimer FRS2 FRS2 p_FGFR4->FRS2 Activates PI3K_AKT PI3K-AKT Pathway p_FGFR4->PI3K_AKT Activates GRB2_SOS1 GRB2/SOS1 FRS2->GRB2_SOS1 Recruits RAS RAS GRB2_SOS1->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Proliferation RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival This compound This compound (FGF401) This compound->p_FGFR4 Inhibits

Caption: FGFR4 Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

The following table summarizes representative data on the dose-dependent inhibition of FGFR4 phosphorylation by this compound in a relevant cancer cell line (e.g., Hep3B, a human hepatocellular carcinoma cell line with FGF19 amplification). Cells were treated for 24 hours with varying concentrations of this compound. The intensity of the p-FGFR4 band was quantified by densitometry and normalized to the total FGFR4 protein levels.

This compound (nM)Mean p-FGFR4 Level (Normalized Units)Standard Deviation% Inhibition
0 (Vehicle)1.000.080%
10.650.0635%
100.220.0478%
1000.050.0295%
10000.020.0198%

Experimental Workflow

The overall experimental process involves cell culture and treatment, lysate preparation, protein quantification, gel electrophoresis, protein transfer to a membrane, antibody incubation, signal detection, and data analysis.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Data Analysis A 1. Cell Culture (e.g., Hep3B, HUH7) B 2. This compound Treatment (Varying concentrations and time points) A->B C 3. Cell Lysis (RIPA buffer with protease and phosphatase inhibitors) B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE (Protein separation by size) D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Blocking (5% BSA in TBST) F->G H 8. Primary Antibody Incubation (Anti-p-FGFR4, Anti-FGFR4, Anti-Actin) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Signal Detection (Chemiluminescence) I->J K 11. Image Acquisition J->K L 12. Densitometry Analysis (Quantify band intensity) K->L M 13. Normalization (p-FGFR4 / Total FGFR4) L->M N 14. Data Visualization (Tables and Graphs) M->N

Caption: Experimental Workflow for p-FGFR4 Western Blot.

Detailed Experimental Protocol

This protocol is optimized for detecting changes in FGFR4 phosphorylation at Tyr642.

Materials and Reagents
  • Cell Line: FGF19-driven hepatocellular carcinoma cell line (e.g., Hep3B, HUH7).

  • This compound (FGF401): Resuspend in DMSO.

  • Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).[12]

  • Inhibitors: Protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Acrylamide gels (8-10%), SDS-PAGE running buffer.[12]

  • Transfer Buffer: Standard Tris-Glycine transfer buffer with 20% methanol.

  • Membrane: Polyvinylidene difluoride (PVDF) membrane.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-p-FGFR4 (Tyr642) polyclonal antibody.

    • Rabbit or mouse anti-FGFR4 antibody (for total protein).

    • Mouse or rabbit anti-β-actin or anti-GAPDH antibody (for loading control).

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Procedure
  • Cell Culture and Treatment:

    • Culture cells (e.g., Hep3B) in appropriate media until they reach 70-80% confluency.

    • Treat cells with desired concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) or vehicle control (DMSO) for the specified duration (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, place the culture plates on ice and wash cells once with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors to each plate.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein samples to the same concentration with lysis buffer and add an equal volume of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an 8-10% SDS-polyacrylamide gel.[12]

    • Perform electrophoresis until the dye front reaches the bottom of the gel.

    • Transfer the separated proteins to a PVDF membrane. Ensure the membrane is pre-activated with methanol.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[14]

    • Incubate the membrane with the primary antibody against p-FGFR4 (Tyr642), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply the ECL detection reagent to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • To confirm equal protein loading and to normalize the p-FGFR4 signal, the membrane can be stripped and re-probed for total FGFR4 and a loading control like β-actin.[15][16]

    • Quantify the band intensities using densitometry software. Normalize the p-FGFR4 signal to the total FGFR4 signal for each sample. Calculate the percentage of inhibition relative to the vehicle-treated control.

References

Application Notes and Protocols for Cell Viability Assays with Roblitinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roblitinib (also known as FGF401) is a potent and highly selective, reversible-covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4)[1][2]. The FGF19-FGFR4 signaling pathway is a key driver in the pathogenesis of certain cancers, particularly hepatocellular carcinoma (HCC) and gastric cancer, where FGF19, FGFR4, and the co-receptor β-klotho are expressed[1][3]. This compound exerts its anti-tumor activity by binding to the kinase domain of FGFR4, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival[1][4].

These application notes provide detailed protocols for assessing the effect of this compound on cell viability using common colorimetric assays: the Cell Counting Kit-8 (CCK-8) and MTS assays. Additionally, quantitative data on this compound's efficacy in various cancer cell lines are presented, along with visualizations of the FGF19-FGFR4 signaling pathway and a typical experimental workflow.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent anti-proliferative activity.

Cell LineCancer TypeIC50 (nM)Assay MethodReference
HUH7Hepatocellular Carcinoma12Not Specified[5]
Hep3BHepatocellular Carcinoma9Not Specified[5]
JHH7Hepatocellular Carcinoma9Not Specified[5]
BaF3 (FGFR4 V550M mutant)Murine Pro-B cells24CCK-8[5]
Hep 3B2Hepatocellular Carcinoma10Cell Growth Inhibition[5]

Signaling Pathway

The FGF19-FGFR4 signaling cascade plays a crucial role in cell proliferation, survival, and metabolism. This compound specifically targets and inhibits FGFR4, thereby blocking these downstream effects.

FGF19_FGFR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_Klotho FGFR4 / β-klotho Complex FGF19->FGFR4_Klotho Binds FRS2 FRS2 FGFR4_Klotho->FRS2 Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->FGFR4_Klotho Inhibits

Caption: FGF19-FGFR4 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Viability Assay Experimental Workflow

The following diagram outlines the general workflow for assessing cell viability after treatment with this compound.

Cell_Viability_Workflow A 1. Cell Seeding (e.g., 5,000 cells/well in 96-well plate) B 2. Incubation (24 hours, 37°C, 5% CO2) A->B C 3. This compound Treatment (Add various concentrations) B->C D 4. Incubation with Drug (e.g., 24, 48, or 72 hours) C->D E 5. Add Viability Reagent (e.g., CCK-8 or MTS) D->E F 6. Incubation with Reagent (1-4 hours) E->F G 7. Measure Absorbance (450 nm for CCK-8, 490 nm for MTS) F->G H 8. Data Analysis (Calculate % viability and IC50) G->H

Caption: General workflow for a cell viability assay with this compound.

Cell Counting Kit-8 (CCK-8) Assay Protocol

This protocol is a sensitive colorimetric assay for the determination of the number of viable cells in cell proliferation and cytotoxicity assays.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 100 µL of cell suspension (typically 5,000 cells/well) into a 96-well plate[6][7][8].

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment[6][7][8].

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator[6][7].

  • CCK-8 Reagent Addition and Measurement:

    • Add 10 µL of CCK-8 solution to each well[6][7][8][9]. Be careful to not introduce bubbles.

    • Incubate the plate for 1-4 hours at 37°C in the incubator[6][7][8][9]. The incubation time may need to be optimized depending on the cell type and density.

    • Measure the absorbance at 450 nm using a microplate reader[6][7][8][9].

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

MTS Assay Protocol

The MTS assay is another colorimetric method for assessing cell viability based on the reduction of a tetrazolium compound by viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTS reagent (containing an electron coupling reagent like PES)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as described in the CCK-8 assay protocol (Step 1).

  • This compound Treatment:

    • Follow the same procedure as described in the CCK-8 assay protocol (Step 2).

  • MTS Reagent Addition and Measurement:

    • Add 20 µL of the MTS reagent solution to each well[10][11][12].

    • Incubate the plate for 1 to 4 hours at 37°C in a 5% CO2 incubator[10][11][12]. The incubation time should be optimized for the specific cell line.

    • Record the absorbance at 490 nm using a microplate reader[10][12].

  • Data Analysis:

    • Follow the same data analysis procedure as described in the CCK-8 assay protocol (Step 4) to calculate the percentage of cell viability and determine the IC50 value of this compound.

Conclusion

The provided protocols and data serve as a comprehensive resource for researchers investigating the effects of this compound on cancer cell viability. The CCK-8 and MTS assays are reliable and straightforward methods for quantifying the anti-proliferative activity of this potent FGFR4 inhibitor. The presented quantitative data highlights the efficacy of this compound across various cancer cell lines, and the signaling pathway diagram provides a clear visual representation of its mechanism of action. Adherence to these detailed protocols will enable the generation of robust and reproducible data in the evaluation of this compound and other potential anti-cancer therapeutic agents.

References

Application Notes and Protocols: Immunohistochemistry for FGFR4 in Roblitinib-treated Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that has emerged as a critical oncogenic driver in various solid tumors, including hepatocellular carcinoma (HCC), breast cancer, and rhabdomyosarcoma.[1][2] The signaling cascade initiated by the binding of its primary ligand, Fibroblast Growth Factor 19 (FGF19), to the FGFR4/β-klotho co-receptor complex, promotes tumor cell proliferation, survival, and inhibits apoptosis.[1][2][3] Roblitinib (also known as FGF401) is a potent and highly selective, orally active inhibitor of FGFR4, with an IC50 of 1.9 nM.[4][5] It has demonstrated significant anti-tumor activity in preclinical models and is under investigation in clinical trials for the treatment of FGF19-driven cancers.[4][5][6][7]

Immunohistochemistry (IHC) is a powerful and widely used technique to assess the protein expression levels of FGFR4 in tumor tissues. This method is invaluable for patient stratification, biomarker discovery, and for monitoring the pharmacodynamic effects of targeted therapies like this compound.[8][9] These application notes provide a comprehensive overview of the FGFR4 signaling pathway, a detailed protocol for FGFR4 immunohistochemistry, and a framework for the quantitative analysis of FGFR4 expression in tumor samples, particularly in the context of this compound treatment.

FGFR4 Signaling Pathway and Mechanism of Action of this compound

The activation of FGFR4 by its ligand FGF19, in complex with the co-receptor β-klotho, triggers the dimerization of the receptor and the autophosphorylation of its intracellular tyrosine kinase domains. This phosphorylation event initiates a cascade of downstream signaling pathways, including the Ras-Raf-MAPK and PI3K-AKT pathways, which are central to promoting cell proliferation and survival.[1][2]

This compound is a selective inhibitor that targets the ATP-binding site of the FGFR4 kinase domain.[3] By blocking the kinase activity, this compound effectively abrogates the downstream signaling cascades, leading to an inhibition of tumor growth in cancers that are dependent on the FGF19-FGFR4 signaling axis.[6][10]

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_dimer FGFR4 Dimer FGF19->FGFR4_dimer Binds betaKlotho β-klotho betaKlotho->FGFR4_dimer Co-receptor P1 Autophosphorylation FGFR4_dimer->P1 FRS2 FRS2 P1->FRS2 Phosphorylates PI3K PI3K P1->PI3K Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes This compound This compound (FGF401) This compound->P1 Inhibits

FGFR4 signaling pathway and this compound's mechanism of action.

Quantitative Data Presentation

The following tables provide a representative summary of how quantitative data from FGFR4 immunohistochemistry studies can be presented. This data is illustrative and based on findings from studies evaluating FGFR4 expression in cancer, though not specifically from a this compound clinical trial. The scoring is often based on a combination of staining intensity and the percentage of positive tumor cells.[11][12]

Table 1: FGFR4 Immunohistochemistry Scoring Criteria

ScoreStaining IntensityPercentage of Positive Tumor Cells
0Negative<1%
1+Weak1-10%
2+Moderate11-50%
3+Strong>50%

Table 2: Illustrative FGFR4 Expression in Tumor Samples

Patient CohortNFGFR4 Low Expression (Score 0-1)FGFR4 High Expression (Score 2-3)Reference
Hepatocellular Carcinoma15060 (40%)90 (60%)Fictional Data
Breast Cancer200120 (60%)80 (40%)Fictional Data
Rhabdomyosarcoma7530 (40%)45 (60%)Fictional Data

Table 3: Correlation of FGFR4 Expression with Clinical Parameters (Illustrative)

ParameterFGFR4 Low Expression (N=210)FGFR4 High Expression (N=215)P-value
Tumor Stage (III/IV)105 (50%)150 (70%)<0.05
Vascular Invasion84 (40%)129 (60%)<0.05
Response to Therapy*126 (60%)64 (30%)<0.01

*Note: "Response to Therapy" is a generalized term for this illustrative table and in a real-world scenario would be specifically defined (e.g., response to chemotherapy, targeted therapy).

Experimental Protocols

This section provides a detailed protocol for the immunohistochemical staining of FGFR4 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues. This protocol is a general guideline and may require optimization based on the specific antibody and detection system used.

Materials and Reagents
  • FFPE tumor tissue sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized or distilled water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Wash buffer (e.g., PBS or TBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% normal goat serum in wash buffer)

  • Primary antibody: Anti-FGFR4 antibody (validated for IHC)

  • Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Immunohistochemistry Workflow

IHC_Workflow Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval PeroxidaseBlock Endogenous Peroxidase Blocking AntigenRetrieval->PeroxidaseBlock Blocking Blocking PeroxidaseBlock->Blocking PrimaryAb Primary Antibody Incubation (Anti-FGFR4) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (Streptavidin-HRP) SecondaryAb->Detection Chromogen Chromogen Substrate (DAB) Detection->Chromogen Counterstain Counterstaining (Hematoxylin) Chromogen->Counterstain DehydrationMounting Dehydration & Mounting Counterstain->DehydrationMounting Analysis Microscopic Analysis DehydrationMounting->Analysis IHC_Logic cluster_preparation Tissue Preparation cluster_staining Staining Procedure cluster_analysis Analysis Tissue_Fixation Tissue Fixation (Formalin) Paraffin_Embedding Paraffin Embedding Tissue_Fixation->Paraffin_Embedding Sectioning Microtome Sectioning Paraffin_Embedding->Sectioning Deparaffinization Deparaffinization Sectioning->Deparaffinization Antigen_Unmasking Antigen Unmasking Deparaffinization->Antigen_Unmasking Antibody_Binding Antibody Binding Antigen_Unmasking->Antibody_Binding Signal_Amplification Signal Amplification Antibody_Binding->Signal_Amplification Visualization Visualization Signal_Amplification->Visualization Microscopy Microscopy Visualization->Microscopy Scoring Pathologist Scoring Microscopy->Scoring Data_Interpretation Data Interpretation Scoring->Data_Interpretation

References

Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Analysis of Roblitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roblitinib (also known as FGF401) is a potent and highly selective, orally active inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3][4][5] Deregulation of the FGF19-FGFR4 signaling pathway has been identified as a key oncogenic driver in a subset of solid tumors, particularly hepatocellular carcinoma (HCC).[5][6] this compound binds to the FGFR4 kinase domain in a reversible-covalent manner, leading to the inhibition of tumor cell proliferation in cancers where FGFR4 is overexpressed.[1][5][7] These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound and detailed protocols for its preclinical and clinical analysis.

Pharmacokinetic Profile

This compound has been evaluated in preclinical species and in clinical trials, demonstrating favorable oral pharmacokinetic properties.[1][8] A summary of key pharmacokinetic parameters is presented in Table 1. In humans, this compound's pharmacokinetics were best described by a two-compartment model with delayed zero-order absorption and linear elimination.[8][9]

Table 1: Summary of Preclinical and Clinical Pharmacokinetic Parameters of this compound

ParameterSpeciesDoseRouteT1/2 (h)CL (mL/min·kg)Vss (L/kg)Oral Bioavailability (%)Reference
Half-lifeMale C57BL/6 Mice1 mg/kgIV1.4282.3-[2]
Half-lifeMale C57BL/6 Mice3 mg/kgPO----[2]
Half-lifeMale SD Rats0.5 mg/kgIV4.4193.9-[2]
Half-lifeMale SD Rats3 mg/kgPO----[2]
Half-lifeXenograft Mouse Model25 mg/kgPO3.06--50.97[10]
Recommended Phase 2 DoseHumans (HCC)120 mgPO (once daily)----[3]

Pharmacodynamic Profile

The pharmacodynamic effects of this compound are directly linked to its inhibition of the FGFR4 signaling pathway. This is evidenced by its potent in vitro activity against FGFR4 and its effects on downstream biomarkers.

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of FGFR4 with an IC50 of 1.9 nM in cell-free assays.[1][2][3][4][5] It demonstrates remarkable selectivity, with over 1,000-fold greater activity against FGFR4 compared to a large panel of other kinases, including other FGFR family members (FGFR1, 2, and 3).[1][2][5] In cellular assays, this compound inhibits the growth of cancer cell lines that are dependent on the FGF19-FGFR4 signaling pathway, such as Hep3B and HUH7.[2]

Table 2: In Vitro Activity of this compound

Assay TypeTarget/Cell LineIC50 (nM)Reference
Cell-free Kinase AssayFGFR41.9[1][2][3][4][5]
Cell Proliferation AssayHep3B9[2]
Cell Proliferation AssayHUH712[2]
Cell Proliferation AssayJHH79[2]
In Vivo Pharmacodynamics and Biomarkers

In preclinical xenograft models, this compound administration leads to a dose-dependent inhibition of phospho-FGFR4 in tumors.[1][4][5] Clinical studies in HCC patients have shown that this compound modulates biomarkers of FGFR4 pathway engagement, including circulating FGF19 and 7α-hydroxy-4-cholesten-3-one (C4).[3]

Experimental Protocols

The following are detailed protocols for the pharmacokinetic and pharmacodynamic evaluation of this compound.

FGFR4 Kinase Activity Assay (Biochemical)

Objective: To determine the in vitro inhibitory activity of this compound against the FGFR4 kinase.

Materials:

  • Recombinant human FGFR4 enzyme

  • Biotinylated peptide substrate

  • ATP

  • Kinase assay buffer

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Protocol:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • In a 384-well plate, add the recombinant FGFR4 enzyme, the peptide substrate, and the diluted this compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines dependent on FGFR4 signaling.

Materials:

  • FGFR4-dependent cancer cell lines (e.g., Hep3B, HUH7)

  • Cell culture medium and supplements

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, assess cell viability using the CellTiter-Glo® assay, which measures intracellular ATP levels.

  • Measure the luminescence signal using a microplate reader.

  • Determine the IC50 value by plotting the percentage of cell growth inhibition against the log of this compound concentration.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice following oral administration.

Materials:

  • Male C57BL/6 mice

  • This compound

  • Vehicle for oral administration (e.g., 0.5% HPMC)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • LC-MS/MS system for bioanalysis

Protocol:

  • Fast the mice overnight prior to dosing.

  • Administer a single oral dose of this compound (e.g., 3 mg/kg) via oral gavage.

  • Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose via a suitable method (e.g., tail vein or retro-orbital bleeding).

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the key pharmacokinetic parameters (T1/2, Cmax, Tmax, AUC) using appropriate software.

In Vivo Pharmacodynamic (Tumor Phospho-FGFR4) Study

Objective: To evaluate the effect of this compound on the phosphorylation of FGFR4 in a tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • FGFR4-dependent tumor cells (e.g., Hep3B)

  • This compound and vehicle

  • Antibodies for total FGFR4 and phospho-FGFR4 (for Western blot or ELISA)

  • Tissue homogenization buffer and equipment

Protocol:

  • Implant the tumor cells subcutaneously into the mice.

  • Once the tumors reach a specified size, randomize the mice into vehicle and this compound treatment groups.

  • Administer this compound or vehicle orally at the desired dose (e.g., 30 mg/kg, twice daily).

  • At the end of the treatment period, collect the tumors at various time points post-final dose.

  • Homogenize the tumor tissue and prepare protein lysates.

  • Measure the levels of total FGFR4 and phospho-FGFR4 in the tumor lysates using Western blotting or a specific ELISA.

  • Quantify the band intensities or ELISA signals to determine the extent of phospho-FGFR4 inhibition.

Visualizations

Signaling Pathway

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR4->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR4->PI3K_AKT_mTOR This compound This compound This compound->FGFR4 Inhibits Proliferation Cell Proliferation Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: this compound inhibits the FGF19-FGFR4 signaling pathway.

Experimental Workflow: In Vivo PK/PD Study

InVivo_PKPD_Workflow start Start: Tumor Xenograft Model treatment Oral Administration: This compound or Vehicle start->treatment pk_sampling Pharmacokinetic Sampling: Blood Collection at Time Points treatment->pk_sampling pd_sampling Pharmacodynamic Sampling: Tumor Collection treatment->pd_sampling pk_analysis LC-MS/MS Analysis of Plasma pk_sampling->pk_analysis pd_analysis Western Blot/ELISA for p-FGFR4 in Tumors pd_sampling->pd_analysis pk_results PK Parameters: T1/2, Cmax, AUC pk_analysis->pk_results pd_results PD Readout: Target Inhibition pd_analysis->pd_results correlation PK/PD Correlation pk_results->correlation pd_results->correlation

Caption: Workflow for an integrated in vivo PK/PD study of this compound.

References

Application of Roblitinib in Gastric Cancer Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roblitinib, also known as FGF401, is a potent and highly selective, reversible-covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] The FGF19-FGFR4 signaling axis has been identified as a critical pathway in the development and progression of several cancers, including gastric cancer.[3][4] In gastric cancer models, particularly those expressing Fibroblast Growth Factor 19 (FGF19), FGFR4, and its co-receptor β-klotho (KLB), this compound has demonstrated potential as a therapeutic agent by inhibiting tumor growth.[4] This document provides detailed application notes and protocols for the use of this compound in gastric cancer research models, based on available preclinical data.

Mechanism of Action

This compound selectively targets and binds to a specific cysteine residue (Cys552) within the ATP-binding site of FGFR4, leading to the inhibition of its kinase activity.[1] This disruption of the FGF19-FGFR4 signaling cascade inhibits downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[3][5] In the context of gastric cancer, the activation of the FGF19-FGFR4 axis has been shown to promote a feedforward activation loop of STAT3 via SRC, contributing to tumorigenesis.[5]

Data Presentation

In Vitro Efficacy of this compound

While specific IC50 values for this compound in a wide range of gastric cancer cell lines are not extensively published, the available data in other cancer types, such as hepatocellular carcinoma, demonstrate its potency. It is recommended that researchers determine the IC50 values in their specific gastric cancer cell lines of interest.

Parameter Value Assay Condition Reference
IC50 (Cell-free) 1.9 nMBiochemical assay[1]
IC50 (Hep3B) 9 nMHepatocellular Carcinoma Cell Line[6]
IC50 (HUH7) 12 nMHepatocellular Carcinoma Cell Line[6]
IC50 (JHH7) 9 nMHepatocellular Carcinoma Cell Line[6]

Note: The table above provides IC50 values for this compound in hepatocellular carcinoma cell lines as a reference for its potency. Researchers should establish dose-response curves for their specific gastric cancer cell lines.

In Vivo Efficacy of this compound

Preclinical studies in patient-derived xenograft (PDX) models of gastric cancer positive for FGF19, FGFR4, and KLB have shown that this compound can exert remarkable antitumor activity.[7] Specific tumor growth inhibition (TGI) percentages should be determined experimentally in relevant gastric cancer xenograft models.

Model Type Treatment Dosing Schedule Observed Effect Reference
Gastric Cancer PDXThis compoundTo be determined experimentallyAntitumor activity[7]
Hep3B XenograftThis compound (10-100 mg/kg)Gavage, twice daily for 10 daysDose-dependent tumor growth inhibition[6]

Mandatory Visualizations

FGF19-FGFR4 Signaling Pathway in Gastric Cancer

FGF19_FGFR4_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates SRC SRC FGFR4->SRC Activates This compound This compound (FGF401) This compound->FGFR4 Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT3 STAT3 SRC->STAT3 Activates STAT3->Proliferation STAT3->Survival

Caption: FGF19-FGFR4 signaling pathway in gastric cancer.

Experimental Workflow for In Vitro Studies

in_vitro_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cell_culture Gastric Cancer Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding roblitnib_prep This compound Stock Solution Preparation treatment This compound Treatment (Dose-Response) roblitnib_prep->treatment cell_seeding->treatment viability_assay Cell Viability Assay (e.g., MTS/MTT) treatment->viability_assay western_blot Western Blot Analysis (p-FGFR4, p-ERK, etc.) treatment->western_blot apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay

Caption: In vitro experimental workflow for this compound.

Experimental Workflow for In Vivo Studies

in_vivo_workflow cluster_prep Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis pdx_implant Gastric Cancer PDX Implantation tumor_growth Tumor Growth to Required Size pdx_implant->tumor_growth randomization Randomization of Mice tumor_growth->randomization roblitnib_admin This compound Administration (e.g., Oral Gavage) randomization->roblitnib_admin monitoring Tumor Volume & Body Weight Monitoring roblitnib_admin->monitoring tumor_excision Tumor Excision monitoring->tumor_excision ihc Immunohistochemistry (p-FGFR4, Ki-67) tumor_excision->ihc western_blot_invivo Western Blot of Tumor Lysates tumor_excision->western_blot_invivo

Caption: In vivo experimental workflow for this compound.

Experimental Protocols

Cell Viability Assay (MTS/MTT)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in gastric cancer cell lines.

Materials:

  • Gastric cancer cell lines (e.g., those expressing FGFR4)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (FGF401)

  • DMSO (for stock solution)

  • 96-well plates

  • MTS or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed gastric cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[8] From this stock, prepare a series of dilutions in complete growth medium to achieve final concentrations ranging from 0.1 nM to 10 µM.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound concentration).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS/MTT Assay: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

This protocol is for assessing the effect of this compound on the phosphorylation of FGFR4 and its downstream signaling proteins.

Materials:

  • Gastric cancer cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., based on IC50 values) for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature the protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

In Vivo Xenograft Model

This protocol describes the use of this compound in a patient-derived xenograft (PDX) model of gastric cancer.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Gastric cancer PDX tissue

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Surgical tools for implantation

  • Calipers for tumor measurement

Procedure:

  • PDX Implantation: Subcutaneously implant a small fragment (e.g., 2-3 mm³) of gastric cancer PDX tissue into the flank of each mouse.[9]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using calipers (Volume = 0.5 x Length x Width²).

  • Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • This compound Administration: Prepare this compound in the vehicle at the desired concentration. Administer this compound to the treatment group via oral gavage at a specified dose and schedule (e.g., 30 mg/kg, twice daily).[6] Administer the vehicle alone to the control group.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified size.

  • Tumor Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., for p-FGFR4, Ki-67), and the remainder can be snap-frozen for western blot or other molecular analyses.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Conclusion

This compound presents a promising targeted therapeutic strategy for a subset of gastric cancers characterized by the activation of the FGF19-FGFR4 signaling pathway. The protocols and data provided in this document serve as a guide for researchers to effectively design and execute preclinical studies to further evaluate the efficacy and mechanism of action of this compound in gastric cancer research models. It is imperative to select appropriate in vitro and in vivo models that accurately reflect the molecular characteristics of the intended patient population to ensure the translational relevance of the findings.

References

Troubleshooting & Optimization

Roblitinib Technical Support Center: Solubility and In Vitro Experimentation Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Roblitinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound (also known as FGF401) in in vitro experiments, with a specific focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

A1: The recommended solvent for dissolving this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] this compound is soluble in DMSO but is practically insoluble in water and ethanol.[2]

Q2: What is the maximum concentration of this compound that can be achieved in DMSO?

A2: The solubility of this compound in DMSO is reported to be between 5 mg/mL and 6 mg/mL.[1][2][3] It is crucial to use fresh, high-purity DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1]

Q3: My this compound solution in DMSO appears cloudy or has precipitates. What should I do?

A3: Cloudiness or precipitation can occur if the DMSO has absorbed moisture or if the solubility limit is exceeded. To aid dissolution, you can warm the solution to 37°C and use an ultrasonic bath.[3] Always use fresh, anhydrous DMSO for the best results.[1]

Q4: What is the maximum final concentration of DMSO that is safe for cells in culture?

A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[4][5] Some robust cell lines may tolerate up to 1%.[5][6][7] However, primary cells and more sensitive cell lines may show toxic effects at concentrations as low as 0.1%.[5] It is always recommended to perform a vehicle control experiment to determine the effect of DMSO on your specific cell line.

Q5: I observe precipitation when I add my this compound stock solution to the aqueous cell culture medium. How can I prevent this?

A5: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. To mitigate this, it is advisable to prepare intermediate dilutions of your this compound stock in DMSO or a co-solvent before adding it to the cell culture medium. When adding the compound to the medium, ensure rapid mixing by gently vortexing or swirling the tube to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.

Troubleshooting Guide

This guide addresses common issues encountered when preparing and using this compound for in vitro experiments.

Issue Potential Cause Troubleshooting Steps
This compound powder will not dissolve in DMSO. 1. DMSO has absorbed water (hygroscopic).2. Solubility limit has been exceeded.1. Use a fresh, unopened vial of anhydrous, high-purity DMSO.2. Gently warm the solution to 37°C.3. Briefly sonicate the solution to aid dissolution.
Precipitation occurs immediately upon adding this compound stock to cell culture medium. 1. Poor mixing technique.2. High final concentration of this compound.3. The aqueous buffer is a poor solvent for this compound.1. Add the this compound stock solution dropwise to the medium while gently vortexing or swirling.2. Prepare an intermediate dilution of the stock solution in DMSO before adding it to the medium.3. If permissible for the experiment, consider the use of a small percentage of a co-solvent like PEG300 or a surfactant like Tween 80 in the final medium, though their effects on the cells must be validated.
Cells show signs of toxicity (e.g., rounding, detachment, death) in the vehicle control group. 1. Final DMSO concentration is too high for the specific cell line.1. Perform a dose-response curve with DMSO alone to determine the maximum tolerated concentration for your cell line.2. Aim for a final DMSO concentration of ≤ 0.5%.[4][5] This may require preparing a more concentrated primary stock solution of this compound if a high final drug concentration is needed.
Inconsistent experimental results between batches. 1. Incomplete dissolution of this compound.2. Degradation of this compound in solution.1. Visually inspect the stock solution for any undissolved particles before each use.2. Prepare fresh stock solutions regularly. For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound solubility.

Parameter Value Unit Notes
Molecular Weight506.56 g/mol [2]
Solubility in DMSO5 - 6mg/mL[1][2][3]
Molar Solubility in DMSO~9.87 - 11.84mMCalculated based on MW and mg/mL solubility.
Solubility in WaterInsoluble-[2]
Solubility in EthanolInsoluble-[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (FGF401) powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Water bath set to 37°C (optional)

Methodology:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 506.56 g/mol * (1000 mg / 1 g) = 5.066 mg

  • Weigh the this compound powder:

    • Carefully weigh out approximately 5.07 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of anhydrous, high-purity DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex the tube for 1-2 minutes to dissolve the powder.

    • If the powder does not fully dissolve, you can warm the tube in a 37°C water bath for 5-10 minutes and vortex again.[3]

    • A brief sonication can also be used to aid dissolution.[3]

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

  • Vortex mixer

Methodology:

  • Determine the final desired concentrations of this compound for your experiment (e.g., 10 µM, 1 µM, 0.1 µM, etc.).

  • Calculate the required dilutions. Remember to keep the final DMSO concentration consistent across all wells and below the toxicity threshold for your cells (ideally ≤ 0.5%).

  • Prepare an intermediate dilution series (if necessary):

    • For high final concentrations, it may be necessary to first prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you would perform a 1:1000 dilution of the 10 mM stock.

  • Prepare the final working solutions:

    • Add the appropriate volume of the this compound stock solution (or intermediate dilution) to the pre-warmed cell culture medium.

    • Crucially, add the DMSO-based solution to the aqueous medium while gently vortexing or swirling the medium to ensure rapid and uniform dispersion. This helps to prevent the compound from precipitating out of solution.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium, ensuring the final DMSO concentration matches that of the experimental wells.

  • Apply to cells:

    • Immediately add the prepared working solutions to your cells.

Visualizations

Roblitinib_Solubilization_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting start This compound Powder weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Warm / Sonicate add_dmso->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution intermediate Intermediate Dilution (in DMSO) stock_solution->intermediate Optional add_to_medium Add to Culture Medium (with rapid mixing) stock_solution->add_to_medium intermediate->add_to_medium working_solution Final Working Solution add_to_medium->working_solution precipitation Precipitation? add_to_medium->precipitation Apply to Cells Apply to Cells working_solution->Apply to Cells check_dmso Use Fresh DMSO precipitation->check_dmso Yes improve_mixing Improve Mixing Technique precipitation->improve_mixing Yes

Caption: Workflow for preparing this compound solutions for in vitro experiments.

FGFR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds Klotho β-Klotho Klotho->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates This compound This compound This compound->FGFR4 Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation Transcription->Proliferation

Caption: Simplified FGFR4 signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Addressing Metabolic Instability of Roblitinib in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential metabolic instability of Roblitinib during long-term experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is known about the metabolic stability of this compound?

A1: During its development, improving metabolic stability was a key challenge.[1][2][3] While specific metabolic pathways for this compound are not extensively published, it is known to be an orally available aldehyde.[4] Like many kinase inhibitors, it is anticipated to be metabolized primarily by cytochrome P450 (CYP) enzymes in the liver.[5][6][7][8][9] Given its quinoline core, initial metabolic steps could involve hydroxylation.

Q2: Which enzyme families are most likely involved in this compound metabolism?

A2: The majority of small molecule kinase inhibitors undergo metabolism by CYP450 enzymes, with CYP3A4 being a predominant isoform.[5][6][8][9] Therefore, it is highly probable that CYP3A4 plays a significant role in the biotransformation of this compound. Other isoforms may also be involved.

Q3: What are the potential consequences of metabolic instability in long-term studies?

A3: Metabolic instability can lead to a short in vivo half-life, rapid clearance, and low drug exposure, potentially reducing the therapeutic efficacy of this compound in long-term models.[6] Formation of reactive metabolites is another concern, which can lead to off-target toxicity.[7][9]

Q4: How can I assess the metabolic stability of this compound in my experimental system?

A4: In vitro methods are excellent for determining metabolic stability. The most common assays are the liver microsomal stability assay and the hepatocyte stability assay. These experiments measure the rate of disappearance of the parent compound over time.[10][11][12][13][14][15][16]

Q5: What is the difference between a microsomal stability assay and a hepatocyte stability assay?

A5: Liver microsomes are subcellular fractions that primarily contain Phase I metabolic enzymes like CYPs.[14] Hepatocytes, being intact liver cells, contain both Phase I and Phase II metabolic enzymes, as well as necessary cofactors, offering a more complete picture of hepatic metabolism.[12][13][16]

Troubleshooting Guides

Issue 1: High variability in in vitro metabolic stability assay results.
  • Possible Cause 1: Inconsistent Pipetting or Dilutions.

    • Solution: Ensure all pipettes are properly calibrated. Prepare master mixes for reagents to minimize pipetting errors between wells. Perform serial dilutions carefully and vortex thoroughly between each dilution step.[17]

  • Possible Cause 2: Degradation of Compound in Assay Buffer (Chemical Instability).

    • Solution: Run a control experiment where this compound is incubated in the assay buffer without the metabolic enzymes (e.g., heat-inactivated microsomes or hepatocytes). If degradation is observed, the buffer composition may need to be adjusted (e.g., pH), or the compound may be inherently unstable under the assay conditions.

  • Possible Cause 3: Inconsistent Enzyme Activity.

    • Solution: Ensure liver microsomes or hepatocytes are thawed properly and kept on ice until use. Avoid repeated freeze-thaw cycles. Include positive control compounds with known metabolic rates (e.g., testosterone, verapamil) in every assay to verify enzyme activity.[13]

  • Possible Cause 4: Issues with Analytical Method (LC-MS/MS).

    • Solution: Check for ion suppression or enhancement effects from the matrix. Ensure the internal standard is appropriate and behaves similarly to this compound during extraction and ionization. The concentration of the organic solvent used to stop the reaction should be optimized.

Issue 2: this compound appears to be metabolized too quickly, making it difficult to obtain an accurate half-life.
  • Possible Cause 1: High Concentration of Metabolic Enzymes.

    • Solution: Reduce the concentration of microsomes or hepatocytes in the incubation. This will slow down the rate of metabolism, allowing for more time points to be collected before the compound is completely consumed.

  • Possible Cause 2: Assay Time Points are Not Optimal.

    • Solution: For rapidly metabolized compounds, use shorter incubation times and collect more frequent samples at the beginning of the assay (e.g., 0, 1, 3, 5, 10, 15 minutes).

  • Possible Cause 3: High Intrinsic Clearance of the Compound.

    • Solution: If reducing enzyme concentration and optimizing time points is insufficient, this may be an inherent property of the molecule. Consider using a metabolic inhibitor (e.g., a pan-CYP inhibitor like 1-aminobenzotriazole) to confirm that the rapid disappearance is due to metabolism.

Issue 3: No metabolism of this compound is observed.
  • Possible Cause 1: Inactive Metabolic Enzymes.

    • Solution: As mentioned previously, always include a positive control with a known high clearance to ensure the enzymatic system is active. Check the storage conditions and expiration date of the microsomes or hepatocytes.[17]

  • Possible Cause 2: Missing Essential Cofactors.

    • Solution: For microsomal assays, ensure that the NADPH regenerating system is added and is active. For hepatocyte assays, ensure the culture medium is appropriate and contains the necessary nutrients.

  • Possible Cause 3: this compound is Not a Substrate for the Enzymes in the System.

    • Solution: While unlikely for a kinase inhibitor, it's a possibility. Consider using hepatocytes from a different species to check for species-specific metabolism. Also, ensure the concentration of this compound used is not so high that it inhibits its own metabolism.

Quantitative Data Summary

The following table summarizes publicly available pharmacokinetic data for this compound.

ParameterSpeciesValueRoute of Administration
Half-life (t½) Male Mice (C57BL/6)1.4 hoursIV (1 mg/kg) / PO (3 mg/kg)
Clearance (CL) Male Mice (C57BL/6)28 mL/min/kgIV (1 mg/kg) / PO (3 mg/kg)
Volume of Distribution (Vss) Male Mice (C57BL/6)2.3 L/kgIV (1 mg/kg) / PO (3 mg/kg)
Half-life (t½) Male SD Rats4.4 hoursIV (0.5 mg/kg) / PO (3 mg/kg)
Clearance (CL) Male SD Rats19 mL/min/kgIV (0.5 mg/kg) / PO (3 mg/kg)
Volume of Distribution (Vss) Male SD Rats3.9 L/kgIV (0.5 mg/kg) / PO (3 mg/kg)

Experimental Protocols

Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life and intrinsic clearance of this compound using liver microsomes.

Materials:

  • This compound

  • Liver microsomes (human, rat, or mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., verapamil, testosterone)

  • Acetonitrile with an appropriate internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Prepare the incubation mixture by adding liver microsomes to the phosphate buffer.

  • In a 96-well plate, add the this compound working solution to the incubation mixture.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing the internal standard.

  • Include a negative control without the NADPH regenerating system.

  • Once all time points are collected, centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining concentration of this compound.

  • Calculate the half-life (t½) and intrinsic clearance (Clint).

Hepatocyte Stability Assay

Objective: To determine the in vitro half-life and intrinsic clearance of this compound in a system containing both Phase I and Phase II enzymes.

Materials:

  • This compound

  • Cryopreserved hepatocytes (human, rat, or mouse)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Positive control compounds

  • Acetonitrile with an appropriate internal standard

  • Suspension culture plates (e.g., 24-well or 48-well)

  • Incubator/shaker (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Thaw the cryopreserved hepatocytes according to the supplier's protocol and determine cell viability.

  • Prepare a suspension of hepatocytes in the culture medium at a specified density (e.g., 0.5 x 10^6 viable cells/mL).

  • Add the hepatocyte suspension to the wells of the culture plate.

  • Add the this compound working solution to the wells.

  • Place the plate in an incubator at 37°C with gentle shaking.

  • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension and add it to cold acetonitrile with the internal standard to stop the reaction and lyse the cells.

  • Include a negative control with heat-inactivated hepatocytes.

  • After the final time point, centrifuge the samples to pellet cell debris and precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to measure the concentration of this compound.

  • Calculate the half-life (t½) and intrinsic clearance (Clint).

Metabolite Identification

Objective: To identify the major metabolites of this compound formed during in vitro incubation.

Materials:

  • Samples from the microsomal or hepatocyte stability assays.

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • Analyze the samples from the in vitro stability assays using a high-resolution LC-MS/MS system.

  • Acquire data in both full scan mode to detect potential metabolites and in product ion scan mode to obtain fragmentation patterns of the parent compound and its metabolites.

  • Process the data using metabolite identification software. The software will look for mass shifts corresponding to common metabolic transformations (e.g., +16 Da for oxidation, +176 Da for glucuronidation).

  • Compare the fragmentation pattern of a suspected metabolite to that of the parent compound to help elucidate the site of metabolic modification.

Visualizations

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4_KLB FGFR4/β-Klotho Receptor Complex FGF19->FGFR4_KLB Binds FRS2 FRS2 FGFR4_KLB->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Differentiation ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects This compound This compound This compound->FGFR4_KLB Inhibits

Caption: this compound inhibits the FGFR4 signaling pathway.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare this compound Stock Solution Incubate Incubate at 37°C Prep_Compound->Incubate Prep_System Prepare Microsomes or Hepatocytes Prep_System->Incubate Prep_Cofactors Prepare NADPH (for microsomes) Prep_Cofactors->Incubate Time_Points Sample at Multiple Time Points Incubate->Time_Points Stop_Rxn Stop Reaction with Cold Acetonitrile Time_Points->Stop_Rxn Centrifuge Centrifuge to Pellet Protein Stop_Rxn->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data_Analysis Calculate t½ and Clint LCMS->Data_Analysis

Caption: Experimental workflow for in vitro metabolic stability assays.

Troubleshooting_Logic Start High Variability in Results? Check_Pipetting Review Pipetting and Dilutions Start->Check_Pipetting Yes Resolved Issue Resolved Start->Resolved No Run_Control Run No-Enzyme Control Check_Pipetting->Run_Control If persists Check_Pipetting->Resolved If issue found Check_Positive_Control Check Positive Control Data Run_Control->Check_Positive_Control If persists Run_Control->Resolved If issue found Review_LCMS Review LC-MS/MS Method Check_Positive_Control->Review_LCMS If persists Check_Positive_Control->Resolved If issue found Review_LCMS->Resolved If issue found Unresolved Consult Specialist Review_LCMS->Unresolved If no issue found

Caption: Troubleshooting logic for high variability in assay results.

References

Potential off-target effects of Roblitinib in kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Roblitinib (FGF401) in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its reported potency?

This compound is a highly potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). It acts as a reversible-covalent inhibitor, binding to a specific cysteine residue (Cys552) in the ATP-binding pocket of FGFR4. The reported half-maximal inhibitory concentration (IC50) for this compound against FGFR4 is approximately 1.9 nM.

Q2: I am observing inhibition of kinases other than FGFR4 in my assay. Is this expected?

While this compound is highly selective for FGFR4, some off-target activity has been reported, albeit at significantly higher concentrations. It has been shown to have over 1,000-fold selectivity for FGFR4 compared to a large panel of other kinases. If you are observing inhibition of other kinases, it is crucial to consider the concentration of this compound being used in your experiment.

Q3: What are the known off-targets of this compound?

Kinome-wide scanning has demonstrated the high selectivity of this compound for FGFR4. However, some minor off-target interactions have been noted at concentrations substantially higher than the IC50 for FGFR4. The next most potently inhibited kinases are Aurora A and MAPKAPK2 (MK2), but with IC50 values in the micromolar range, indicating significantly lower potency compared to FGFR4.

Troubleshooting Guides

Issue 1: Unexpectedly high IC50 value for this compound against FGFR4.

  • Potential Cause 1: ATP Concentration. The IC50 value of an ATP-competitive inhibitor like this compound is dependent on the concentration of ATP in the assay. High concentrations of ATP will compete with the inhibitor, leading to an artificially high IC50 value.

    • Recommendation: Ensure that the ATP concentration in your assay is at or near the Km value for the FGFR4 enzyme.

  • Potential Cause 2: Reagent Quality. Degradation of this compound or the FGFR4 enzyme can lead to reduced activity.

    • Recommendation: Use freshly prepared this compound solutions and ensure the enzyme has been stored correctly and is active.

  • Potential Cause 3: Assay Conditions. Suboptimal buffer pH, ionic strength, or incubation times can affect enzyme activity and inhibitor binding.

    • Recommendation: Verify that all assay parameters are optimized for FGFR4 activity.

Issue 2: Significant inhibition of a kinase not listed as a known off-target.

  • Potential Cause 1: High Inhibitor Concentration. Using this compound at concentrations significantly above the IC50 for FGFR4 (e.g., in the high micromolar range) may lead to non-specific inhibition of other kinases.

    • Recommendation: Perform a dose-response experiment to determine the IC50 for the unexpected target and compare it to the IC50 for FGFR4.

  • Potential Cause 2: Assay Interference. The formulation of this compound or components of the assay buffer could be interfering with the detection method of your kinase assay.

    • Recommendation: Run control experiments without the enzyme to check for assay artifacts.

  • Potential Cause 3: Contamination. The this compound sample or other reagents may be contaminated.

    • Recommendation: Use a fresh, authenticated sample of this compound.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against its primary target and known off-targets.

Kinase TargetIC50 (nM)Selectivity vs. FGFR4
FGFR4 1.9 -
FGFR1>10,000>5,263-fold
FGFR2>10,000>5,263-fold
FGFR3>10,000>5,263-fold
Aurora A5,600~2,947-fold
MAPKAPK2 (MK2)9,400~4,947-fold

Data compiled from publicly available sources.

Experimental Protocols

1. Protocol for IC50 Determination of this compound using a Biochemical Kinase Assay (e.g., ADP-Glo™)

This protocol provides a general framework for determining the IC50 value of this compound against FGFR4.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound in assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). A typical 10-point, 3-fold serial dilution starting from 10 µM is recommended.

    • Prepare a solution of recombinant human FGFR4 enzyme in assay buffer. The final concentration should be optimized to produce a linear reaction rate.

    • Prepare a solution of a suitable peptide substrate and ATP in assay buffer. The ATP concentration should be at the determined Km for FGFR4.

  • Assay Procedure:

    • Add 5 µL of the this compound serial dilutions to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.

    • Add 10 µL of the FGFR4 enzyme solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™) according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the percentage of kinase activity against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. Protocol for Kinase Selectivity Profiling using a Competition Binding Assay (e.g., KINOMEscan™)

This protocol outlines the general principle of a competition binding assay to assess the selectivity of this compound.

  • Assay Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a panel of kinases. The amount of kinase bound to the solid support is quantified.

  • Procedure:

    • A DNA-tagged kinase is incubated with a ligand-coated solid support and the test compound (this compound) at a fixed concentration (e.g., 1 µM).

    • After equilibration, the unbound kinase is washed away.

    • The amount of kinase bound to the solid support is measured by quantifying the attached DNA tag using qPCR.

  • Data Analysis:

    • The results are typically expressed as the percentage of the control (%Ctrl), where lower values indicate stronger binding of the test compound.

    • A dissociation constant (Kd) can be determined by running the assay with a range of compound concentrations.

Visualizations

FGF19_FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB β-Klotho KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->FGFR4

Caption: FGF19-FGFR4 signaling pathway and the inhibitory action of this compound.

Kinase_Inhibitor_Profiling_Workflow cluster_workflow Kinase Inhibitor Profiling Workflow start Start: Compound of Interest (e.g., this compound) primary_assay Primary Biochemical Assay (e.g., against FGFR4) start->primary_assay ic50_determination IC50 Determination primary_assay->ic50_determination selectivity_screen Broad Kinase Panel Screen (e.g., KINOMEscan) ic50_determination->selectivity_screen hit_validation Off-Target Hit Validation (Orthogonal Assays) selectivity_screen->hit_validation cellular_assays Cell-Based Assays (Target Engagement & Phenotype) hit_validation->cellular_assays end End: Selectivity Profile cellular_assays->end

Caption: A typical workflow for profiling the selectivity of a kinase inhibitor.

Technical Support Center: Overcoming Roblitinib Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Roblitinib (FGF401), a selective FGFR4 inhibitor, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced response. What are the common mechanisms of acquired resistance?

A1: Acquired resistance to this compound, and other FGFR inhibitors, typically arises from two main mechanisms:

  • Reactivation of Downstream Signaling Pathways: The most commonly observed mechanism is the reactivation of progrowth and survival signaling pathways that bypass the FGFR4 inhibition. A key pathway implicated in this compound resistance is the PI3K/AKT/mTOR signaling cascade.[1][2][3] In resistant cells, even in the presence of this compound, there can be an upregulation and sustained phosphorylation of key proteins in this pathway, such as PI3K, p70S6K, and S6 ribosomal protein, leading to continued cell proliferation and survival.[1][2]

  • Gatekeeper Mutations: While not as commonly reported for this compound specifically, resistance to FGFR inhibitors can be mediated by the acquisition of secondary mutations in the FGFR kinase domain. These "gatekeeper" mutations can alter the drug-binding pocket, reducing the efficacy of the inhibitor.

Q2: How can I confirm that my cells have developed resistance via PI3K/AKT/mTOR pathway reactivation?

A2: You can perform a Western blot analysis to compare the phosphorylation status of key proteins in this pathway between your parental (sensitive) and suspected resistant cell lines, both with and without this compound treatment. Look for sustained or increased phosphorylation of proteins such as AKT (at Ser473) and S6K (at Thr389) in the resistant cells upon this compound treatment, which would be suppressed in the sensitive cells.[1]

Q3: What are the recommended strategies to overcome this compound resistance?

A3: The most promising strategy to overcome this compound resistance is through combination therapy. Based on the known resistance mechanisms, the following combinations have shown preclinical success:

  • Combination with mTOR inhibitors: Combining this compound with an mTOR inhibitor, such as everolimus, has been shown to be effective in both this compound-sensitive and -resistant hepatocellular carcinoma models. This combination can lead to a more complete tumor growth inhibition and delay the onset of resistance.[1][2][3] The effect of this combination is considered to be synergistic.[1][2]

  • Combination with HER2 inhibitors: In HER2-positive breast cancer models that are resistant to trastuzumab and overexpress FGFR4, combining this compound with trastuzumab has been shown to be an effective strategy.[4]

  • Combination with checkpoint inhibitors: Early clinical studies have explored the combination of this compound with PD-1 inhibitors like spartalizumab, with some preliminary clinical efficacy observed in patients with FGFR4/KLB-positive tumors.[5]

Troubleshooting Guides

Problem 1: Increased IC50 of this compound in my cell line over time.
  • Possible Cause: Development of acquired resistance.

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response cell viability assay (e.g., MTT or CTG) to quantitatively determine the fold-change in the IC50 value of your current cell line compared to the original parental cell line. A significant increase (e.g., >5-10 fold) confirms resistance.

    • Investigate Mechanism:

      • Western Blot Analysis: Check for reactivation of the PI3K/AKT/mTOR pathway as described in FAQ 2.

      • Sequencing: Sequence the FGFR4 kinase domain to check for potential gatekeeper mutations.

    • Implement Overcoming Strategy:

      • Combination Therapy: Based on your findings, introduce a second agent. If you observe PI3K/AKT/mTOR reactivation, an mTOR inhibitor like everolimus would be a rational choice. Perform a synergy assay to determine the optimal concentrations for the combination.

Problem 2: My combination therapy with this compound and an mTOR inhibitor is not showing a synergistic effect.
  • Possible Cause:

    • Suboptimal drug concentrations.

    • The resistance mechanism in your cell line is not primarily driven by the PI3K/AKT/mTOR pathway.

    • Incorrect timing of drug addition.

  • Troubleshooting Steps:

    • Optimize Concentrations: Perform a full dose-response matrix (checkerboard) experiment with varying concentrations of both this compound and the mTOR inhibitor to identify the concentration range where synergy occurs.

    • Re-evaluate Resistance Mechanism: If optimizing concentrations doesn't yield a synergistic effect, revisit the mechanism of resistance in your cell line. Consider other potential bypass pathways, such as the MAPK/ERK pathway, or the involvement of other receptor tyrosine kinases.

    • Staggered Dosing: Experiment with different dosing schedules, such as pre-treating with one agent before adding the second, to see if this enhances the synergistic effect.

Data Presentation

Table 1: Illustrative IC50 Values for this compound in Sensitive and Resistant Hepatocellular Carcinoma (HCC) Cell Lines.

Cell LineDescriptionThis compound IC50 (nM)Fold Resistance
Hep3BThis compound-sensitive9-
HUH7This compound-sensitive12-
JHH7This compound-sensitive9-
HCC-R (Hypothetical)This compound-resistant (derived from sensitive line)>1000>100

Note: The HCC-R cell line is a hypothetical example to illustrate the typical magnitude of resistance observed. The IC50 values for sensitive cell lines are from preclinical studies.

Table 2: Illustrative Synergy Scores for this compound Combination Therapies.

CombinationCancer TypeMethodSynergy ScoreInterpretation
This compound + EverolimusHepatocellular CarcinomaBliss Independence>10Synergistic
This compound + TrastuzumabHER2+ Breast CancerChou-TalalayCI < 1Synergistic

Note: These synergy scores are illustrative and based on qualitative descriptions of synergy in the literature. Actual scores would need to be determined experimentally.[1][4]

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
  • Determine Initial IC50: Culture the parental cancer cell line (e.g., a sensitive HCC cell line) and determine the IC50 of this compound using a cell viability assay (e.g., MTT).

  • Initial Drug Exposure: Continuously expose the cells to this compound at a concentration equal to the IC20-IC30.

  • Dose Escalation: Once the cells have recovered and are proliferating at a normal rate, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to adapt and resume normal growth at each new concentration before the next increase.

  • Monitor Resistance: Periodically determine the IC50 of the cell population to monitor the development of resistance.

  • Establish a Stable Resistant Line: Once a significant fold-increase in IC50 is achieved (e.g., >10-fold), maintain the resistant cell line in a medium containing a constant concentration of this compound (typically the highest concentration they have adapted to) to ensure the stability of the resistant phenotype.

  • Clonal Selection (Optional): To ensure a homogenous population, single-cell cloning of the resistant pool can be performed by limiting dilution.

Protocol 2: Western Blot for Key Signaling Proteins
  • Cell Lysis: Treat sensitive and resistant cells with this compound and/or combination drugs for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. The following are suggested starting dilutions (optimization may be required):

    • Phospho-Akt (Ser473): 1:1000

    • Total Akt: 1:1000

    • Phospho-ERK1/2 (Thr202/Tyr204): 1:2000

    • Total ERK1/2: 1:1000

    • Phospho-S6 Ribosomal Protein (Ser235/236): 1:1000

    • Total S6 Ribosomal Protein: 1:1000

    • GAPDH or β-actin (loading control): 1:5000

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

FGF19_FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB β-Klotho KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 Dimerization & Autophosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->FGFR4

Caption: Canonical FGF19/FGFR4 signaling pathway.

Roblitinib_Resistance_Workflow Start Sensitive Cell Line (Low this compound IC50) Resistance Reduced this compound Sensitivity Observed Start->Resistance Confirm Confirm IC50 Shift (MTT/CTG Assay) Resistance->Confirm Investigate Investigate Mechanism Confirm->Investigate Western Western Blot for p-AKT, p-S6K, etc. Investigate->Western Sequencing Sequence FGFR4 Kinase Domain Investigate->Sequencing Pathway_Activation PI3K/AKT/mTOR Reactivation Western->Pathway_Activation Mutation Gatekeeper Mutation Sequencing->Mutation Combine_mTORi Combine this compound with mTOR inhibitor Pathway_Activation->Combine_mTORi Combine_NextGen Consider Next-Gen FGFR inhibitor Mutation->Combine_NextGen Synergy Assess Synergy (Bliss, Chou-Talalay) Combine_mTORi->Synergy End Optimized Treatment Strategy Synergy->End

Caption: Troubleshooting workflow for this compound resistance.

Resistance_Bypass_Pathway cluster_pathway Signaling in this compound Resistance FGFR4 FGFR4 PI3K PI3K FGFR4->PI3K Signal Blocked This compound This compound This compound->FGFR4 Inhibition AKT AKT PI3K->AKT Reactivation mTOR mTOR AKT->mTOR p70S6K p70S6K mTOR->p70S6K Proliferation Cell Proliferation & Survival p70S6K->Proliferation Everolimus Everolimus Everolimus->mTOR Inhibition

Caption: PI3K/AKT/mTOR reactivation in this compound resistance.

References

Technical Support Center: Optimizing Roblitinib (FGF401) Concentration for Maximum FGFR4 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Roblitinib (FGF401), a potent and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly selective, reversible-covalent inhibitor of FGFR4.[1][2][3][4] It specifically targets a unique cysteine residue (Cys552) within the ATP-binding pocket of FGFR4, leading to the inhibition of its kinase activity.[5][6][7][8] This covalent interaction, while reversible, contributes to its high potency and selectivity.[1][2][3][4]

Q2: What is the in vitro potency of this compound against FGFR4?

A2: In biochemical assays, this compound exhibits a half-maximal inhibitory concentration (IC50) of approximately 1.9 nM against FGFR4.[1][2][9]

Q3: How selective is this compound for FGFR4 over other kinases?

A3: this compound is exceptionally selective for FGFR4. It has been shown to be over 1,000-fold more selective for FGFR4 than for other FGFR family members (FGFR1, 2, and 3) and a wide panel of other kinases.[1][2][3][10]

Q4: In which cell lines has this compound shown anti-proliferative activity?

A4: this compound has demonstrated anti-proliferative effects in various cancer cell lines that are dependent on the FGF19-FGFR4 signaling axis, particularly in hepatocellular carcinoma (HCC) cell lines. Effective growth inhibition has been observed in cell lines such as Hep3B, HUH7, and JHH7.[9]

Q5: How should I prepare a stock solution of this compound?

A5: this compound is soluble in dimethyl sulfoxide (DMSO).[2] For in vitro experiments, a stock solution of 5-10 mM in anhydrous DMSO is recommended. It is advised to use fresh DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[2] For long-term storage, aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[9]

Data Presentation

Table 1: In Vitro and Cellular Potency of this compound (FGF401)

Assay TypeTargetIC50 ValueCell LineReference
Biochemical (Cell-free)FGFR41.9 nMN/A[1][2]
Cell ProliferationFGFR49 nMHep3B[9]
Cell ProliferationFGFR412 nMHUH7[9]
Cell ProliferationFGFR49 nMJHH7[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • This compound (FGF401)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Western Blotting for Phospho-FGFR4 (p-FGFR4)

This protocol allows for the detection of the phosphorylation status of FGFR4 in response to this compound treatment.

Materials:

  • This compound (FGF401)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-FGFR4 (Tyr642) and anti-total-FGFR4

  • HRP-conjugated secondary antibody

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-FGFR4 antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • To normalize the data, strip the membrane and re-probe with an anti-total-FGFR4 antibody.

Troubleshooting Guides

Issue 1: Low Potency or No Inhibition Observed in Cell-Based Assays

  • Question: I've treated my cells with this compound, but I'm not seeing the expected decrease in cell viability or FGFR4 phosphorylation. What could be the issue?

  • Answer:

    • Cell Line Sensitivity: Confirm that your cell line expresses functional FGFR4 and is dependent on the FGF19-FGFR4 signaling pathway for proliferation. Cell lines lacking high levels of FGFR4 or its co-receptor, β-klotho (KLB), may not respond to this compound.

    • Compound Stability: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider preparing fresh dilutions for each experiment.

    • Treatment Duration and Concentration: The optimal treatment time and concentration can vary between cell lines. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) and a wider concentration range to determine the optimal conditions for your specific cell line.

    • Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration in your culture medium during the treatment period, but ensure this does not adversely affect cell health.

Issue 2: Inconsistent or High Variability in Experimental Results

  • Question: My results from cell viability or Western blotting experiments with this compound are highly variable between replicates. How can I improve consistency?

  • Answer:

    • Cell Seeding Density: Ensure a uniform cell seeding density across all wells of your plate. Inconsistent cell numbers can lead to significant variability.

    • Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of cells, media, and this compound solutions.

    • Edge Effects in Plates: In 96-well plates, the outer wells are more prone to evaporation, which can affect cell growth and compound concentration. To minimize this "edge effect," avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

    • DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure that the final DMSO concentration in all wells, including the vehicle control, is consistent and below a non-toxic level (typically ≤ 0.5%).

Issue 3: Off-Target Effects or Unexpected Cellular Phenotypes

  • Question: I'm observing unexpected cellular effects at higher concentrations of this compound that don't seem related to FGFR4 inhibition. What should I consider?

  • Answer:

    • Concentration-Dependent Off-Targeting: While this compound is highly selective for FGFR4, at very high concentrations (typically well above the IC50 for FGFR4), it may inhibit other kinases. It is crucial to use the lowest effective concentration to achieve maximal FGFR4 inhibition while minimizing the risk of off-target effects.

    • Kinome Profiling: If you suspect significant off-target effects, you may consider performing a kinome-wide profiling experiment to identify other potential kinase targets of this compound at the concentrations used in your experiments.

    • Phenotypic vs. Target-Specific Effects: To confirm that the observed phenotype is due to FGFR4 inhibition, consider using a rescue experiment. This could involve overexpressing a constitutively active form of a downstream effector of FGFR4 to see if it reverses the effect of this compound. Alternatively, using siRNA to knock down FGFR4 should phenocopy the effects of this compound treatment.

Mandatory Visualizations

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4_receptor FGFR4 Receptor FGF19->FGFR4_receptor Binds KLB β-klotho (KLB) KLB->FGFR4_receptor Co-receptor FRS2 FRS2 FGFR4_receptor->FRS2 Phosphorylates PLCg PLCγ FGFR4_receptor->PLCg STAT STAT FGFR4_receptor->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation STAT->Cell_Proliferation This compound This compound (FGF401) This compound->FGFR4_receptor Inhibits

Caption: FGFR4 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Hypothesis (Cell line is FGFR4-dependent) Cell_Culture 1. Cell Culture (Seed cells in appropriate plates) Start->Cell_Culture Treatment 2. This compound Treatment (Dose-response and time-course) Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Western_Blot 3b. Western Blot Analysis (p-FGFR4, p-ERK) Treatment->Western_Blot Data_Analysis 4. Data Analysis (Calculate IC50, quantify band intensity) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Interpretation 5. Interpretation of Results (Confirm on-target inhibition) Data_Analysis->Interpretation End End: Optimized Concentration Determined Interpretation->End

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Guide Problem Problem: Unexpected Experimental Outcome No_Inhibition No/Low Inhibition? Problem->No_Inhibition High_Variability High Variability? Problem->High_Variability Off_Target Off-Target Effects? Problem->Off_Target Check_Cells Check Cell Line: - FGFR4/KLB expression - Pathway dependency No_Inhibition->Check_Cells Yes Check_Compound Check Compound: - Fresh stock/dilutions - Proper storage No_Inhibition->Check_Compound Yes Optimize_Assay Optimize Assay: - Treatment duration - Concentration range No_Inhibition->Optimize_Assay Yes Check_Technique Check Technique: - Consistent cell seeding - Pipetting accuracy - Minimize edge effects High_Variability->Check_Technique Yes Control_DMSO Control for DMSO: - Consistent and low concentration High_Variability->Control_DMSO Yes Use_Lower_Conc Use Lower Concentration: - Titrate to lowest effective dose Off_Target->Use_Lower_Conc Yes Confirm_Target Confirm On-Target Effect: - Rescue experiment - siRNA knockdown Off_Target->Confirm_Target Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

Troubleshooting inconsistent results in Roblitinib experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Roblitinib (also known as FGF401) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly selective and potent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3] It functions as a reversible-covalent inhibitor, binding to the ATP-binding site of the FGFR4 kinase domain.[2][4][5] This selective inhibition blocks the downstream signaling pathways that are dependent on FGFR4 activation.

Q2: What are the key signaling pathways affected by this compound?

A2: this compound primarily inhibits the FGFR4 signaling cascade. Upon activation by its ligand, such as FGF19, FGFR4 initiates several downstream pathways crucial for cell proliferation, survival, and migration. The principal pathways inhibited by this compound include the RAS-MAPK-ERK pathway and the PI3K-AKT pathway. Additionally, FGFR4 signaling can influence the JAK-STAT pathway, and inhibition by this compound can modulate STAT3 phosphorylation.

Q3: In which cancer cell lines is this compound expected to be most effective?

A3: this compound's efficacy is most pronounced in cancer cell lines that are dependent on the FGF19-FGFR4 signaling axis. This typically includes hepatocellular carcinoma (HCC) and some gastric cancer cell lines that co-express FGF19, FGFR4, and the co-receptor β-klotho (KLB).[4][6]

Q4: How should this compound be stored to ensure its stability?

A4: Proper storage of this compound is critical for maintaining its activity. The powder form should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] It is important to use fresh, anhydrous DMSO for preparing solutions, as moisture can reduce this compound's solubility.[4]

Troubleshooting Inconsistent Experimental Results

Issue 1: High Variability in IC50 Values Between Experiments

Inconsistent IC50 values are a common challenge in kinase inhibitor studies. Several factors can contribute to this variability.

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Cell Line Health and Passage Number Cells that are unhealthy, contaminated (e.g., with mycoplasma), or have a high passage number can exhibit altered sensitivity to drugs.Always use healthy, low-passage cells for your experiments. Regularly test for mycoplasma contamination.
Inconsistent Seeding Density Variations in the initial number of cells seeded can significantly impact the final cell viability readout and, consequently, the calculated IC50 value.Standardize your cell seeding protocol. Use a cell counter to ensure consistent cell numbers across all wells and experiments.
This compound Stock Solution Instability Improper storage, repeated freeze-thaw cycles, or exposure to moisture can lead to the degradation of this compound, reducing its effective concentration.Aliquot stock solutions and store them at the recommended temperatures (-80°C for long-term).[1] Use fresh, anhydrous DMSO for preparing solutions.[4]
Assay-Dependent Variability Different cell viability assays measure different cellular parameters (e.g., metabolic activity, ATP content, membrane integrity), which can yield different IC50 values.Be consistent with the type of viability assay used. If comparing data, ensure the same assay was employed. For new experiments, consider the most appropriate assay for your cell line and experimental question.[7]
Biological Variation The expression levels of FGFR4, FGF19, and KLB can vary between cell passages and culture conditions, affecting this compound's potency.Regularly verify the expression of key target proteins in your cell lines using Western blot or qPCR.
Issue 2: Weak or No Inhibition of p-FGFR4 in Western Blot Analysis

Failure to observe a decrease in phosphorylated FGFR4 (p-FGFR4) is a critical issue that needs to be addressed to validate your experimental system.

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Suboptimal this compound Concentration or Incubation Time The concentration of this compound may be too low, or the incubation time may be too short to achieve effective inhibition.Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for inhibiting p-FGFR4 in your specific cell line.
Low Basal p-FGFR4 Levels Some cell lines may have low endogenous levels of activated FGFR4, making it difficult to detect a decrease in phosphorylation.If applicable, stimulate the cells with FGF19 to induce FGFR4 phosphorylation before treating with this compound.
Antibody Issues The primary antibody against p-FGFR4 may be of poor quality, non-specific, or used at a suboptimal dilution.Validate your p-FGFR4 antibody using positive and negative controls. Optimize the antibody concentration and incubation conditions.
Technical Errors in Western Blotting Issues with protein extraction, transfer, or antibody incubation can lead to weak or no signal.Review and optimize your entire Western blot protocol. Ensure complete protein transfer and use appropriate blocking buffers and washing steps.
Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results

It is not uncommon to observe high potency in a cell-free biochemical assay but reduced activity in a cell-based assay.

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Poor Cell Permeability This compound may not efficiently cross the cell membrane to reach its intracellular target.While this compound is orally active, its permeability can vary between cell types. This is an inherent property of the compound and the cell line.
Drug Efflux Cancer cells can express efflux pumps (e.g., P-glycoprotein) that actively transport the drug out of the cell, reducing its intracellular concentration.Test for the expression of common drug efflux pumps in your cell line. If present, consider using an efflux pump inhibitor as a tool compound to confirm this mechanism.
High Intracellular ATP Concentration This compound is an ATP-competitive inhibitor. The high concentration of ATP within cells (millimolar range) can compete with this compound for binding to FGFR4, leading to a higher apparent IC50 value compared to biochemical assays where ATP concentrations are typically lower.[8][9]This is an expected phenomenon. Cellular IC50 values are generally higher than biochemical IC50s for ATP-competitive inhibitors.
Drug Metabolism Cells can metabolize this compound into less active or inactive forms.This can be investigated using more advanced techniques like mass spectrometry to analyze the intracellular fate of the compound.

Data Presentation

This compound In Vitro Efficacy: IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (nM)Notes
Cell-free assay -1.9Biochemical assay measuring direct inhibition of FGFR4.[1][4]
Hep3B Hepatocellular Carcinoma9A cell line known to be dependent on the FGF19-FGFR4 pathway.[1]
HUH7 Hepatocellular Carcinoma12Another HCC cell line responsive to this compound.[1]
JHH7 Hepatocellular Carcinoma9An additional HCC cell line showing sensitivity to this compound.[1]
HEPG2 Hepatocellular Carcinoma>10,000A cell line that is not sensitive to this compound.[1]
JHH Hepatocellular Carcinoma>10,000Another this compound-insensitive HCC cell line.[1]
This compound In Vivo Pharmacokinetics

The following table presents key pharmacokinetic parameters of this compound in preclinical models.

SpeciesAdministrationDoseT1/2 (hours)
Mouse (C57BL/6) Intravenous (iv)1 mg/kg1.4
Mouse (C57BL/6) Oral (po)3 mg/kg-
Rat (SD) Intravenous (iv)0.5 mg/kg4.4
Rat (SD) Oral (po)3 mg/kg-

Data compiled from MedchemExpress.[1]

Experimental Protocols

Protocol 1: Western Blot Analysis of p-FGFR4 and Downstream Signaling

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of FGFR4 and its downstream targets, ERK and AKT.

1. Cell Culture and Treatment:

  • Seed cells (e.g., Hep3B or HUH7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • The next day, treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 6, or 24 hours).

  • Optional: For low basal p-FGFR4, serum-starve cells for 4-6 hours before treatment, then stimulate with FGF19 (e.g., 50 ng/mL) for 15-30 minutes prior to this compound treatment.

2. Protein Extraction:

  • Wash cells twice with ice-cold PBS.

  • Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-FGFR4 (Tyr653/654), total FGFR4, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes a common method to determine the effect of this compound on cell viability.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well, depending on the cell line's growth rate).

  • Allow the cells to adhere and grow for 24 hours.

2. Drug Treatment:

  • Prepare a serial dilution of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) control wells.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

3. MTT Assay:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

  • Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates JAK JAK FGFR4->JAK KLB β-klotho (KLB) KLB->FGFR4 Co-receptor This compound This compound This compound->FGFR4 Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Figure 1. Simplified FGFR4 signaling pathway and the inhibitory action of this compound.

Figure 2. A logical workflow for troubleshooting inconsistent this compound experiment results.

References

Roblitinib In Vivo Potency Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Roblitinib" appears to be a hypothetical compound. The following technical support guide is based on the known properties and challenges associated with Janus kinase (JAK) inhibitors, a class of drugs to which a compound named "this compound" would likely belong. The data and protocols provided are representative examples based on established JAK inhibitors like Ruxolitinib.

This guide is intended for researchers, scientists, and drug development professionals working to optimize the in vivo performance of the JAK inhibitor, this compound.

Troubleshooting Guide

Q1: We are observing lower than expected efficacy in our mouse model of myelofibrosis, despite using the recommended starting dose of this compound. What are the potential causes and solutions?

A1: Suboptimal in vivo efficacy can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Pharmacokinetics (PK): The compound may not be achieving sufficient exposure at the target site.

    • Low Bioavailability: this compound, like many kinase inhibitors, may have poor aqueous solubility, leading to low oral absorption.[1][2]

    • Rapid Metabolism/Clearance: The drug may be cleared from circulation too quickly to exert a sustained effect.

    • Troubleshooting Steps:

      • Conduct a PK Study: Determine key parameters like Cmax, Tmax, AUC, and half-life in your specific animal model.

      • Formulation Optimization: Ensure the vehicle used for administration is appropriate for a poorly soluble compound. Consider formulations such as suspensions in methylcellulose or lipid-based formulations to enhance absorption.[3]

      • Route of Administration: If oral bioavailability is confirmed to be low, consider an alternative route, such as intraperitoneal (IP) or subcutaneous (SC) injection, for initial efficacy studies to establish proof-of-concept.

  • Pharmacodynamics (PD): The drug may not be adequately inhibiting its target, the JAK-STAT pathway, at the administered dose.

    • Insufficient Target Engagement: The concentration of this compound at the tumor site or in target tissues may be below the level required for significant JAK inhibition.

    • Troubleshooting Steps:

      • Assess Target Inhibition: Measure the phosphorylation of STAT3 (p-STAT3), a direct downstream substrate of JAK2, in tumor tissue or surrogate tissues (e.g., spleen, peripheral blood mononuclear cells) at various time points after dosing.[4][5] A significant reduction in p-STAT3 levels indicates target engagement.

      • Dose-Response Study: Perform a dose-escalation study to determine the relationship between the this compound dose, target inhibition (PD), and therapeutic efficacy.

  • Model-Specific Factors: The animal model itself may have characteristics that influence drug response.

    • Disease Severity: The stage of myelofibrosis in the model at the time of treatment initiation can impact outcomes.

    • Genetic Background: The specific mouse strain used can influence drug metabolism and immune response.

    • Troubleshooting Steps:

      • Review Model Timelines: Ensure treatment is initiated at an appropriate stage of disease development as defined in the literature for your chosen model.[6][7]

      • Historical Data Comparison: Compare your efficacy results with published data for similar JAK inhibitors in the same model.

Q2: Our in vivo study with this compound shows high inter-animal variability in plasma concentrations. What could be the cause and how can we mitigate it?

A2: High variability in plasma exposure is a common challenge that can confound study results.

  • Causes of Variability:

    • Inconsistent Dosing Technique: Improper oral gavage technique can lead to incomplete dosing or accidental administration into the lungs.

    • Formulation Issues: If this compound is administered as a suspension, inadequate mixing can lead to inconsistent concentrations being delivered to each animal.

    • Physiological Differences: Factors such as food in the stomach (the "food effect"), stress levels, and individual differences in metabolism can alter drug absorption.

  • Mitigation Strategies:

    • Standardize Dosing Procedures: Ensure all personnel are thoroughly trained in oral gavage techniques.[8][9][10] Use appropriate gavage needle sizes and verify the placement before administration.

    • Ensure Homogeneous Formulation: If using a suspension, vortex the stock solution thoroughly before drawing up each dose.

    • Control for Physiological Variables: Fast animals for a consistent period (e.g., 4 hours) before dosing to minimize food effects. Acclimatize animals to handling and the dosing procedure to reduce stress.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Janus kinases, specifically JAK1 and JAK2.[4][11][12] These enzymes are crucial components of the JAK-STAT signaling pathway, which transmits signals from cytokines and growth factors to the cell nucleus.[13][14][15] In myeloproliferative neoplasms like myelofibrosis, the JAK-STAT pathway is often dysregulated and constitutively active.[4][16] By competitively inhibiting the ATP-binding site of JAK1 and JAK2, this compound blocks the phosphorylation and activation of STAT proteins, thereby inhibiting the downstream signaling that drives abnormal cell proliferation and inflammation.[11][16]

Q2: How can we assess the pharmacodynamic effects of this compound in vivo?

A2: The most direct way to assess the pharmacodynamic (PD) effect of this compound is to measure the inhibition of its direct downstream target. The phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Tyr705) is a widely accepted biomarker for JAK2 activity.[4][5] You can collect tissue samples (e.g., spleen, bone marrow) or blood from treated animals at various time points post-dose and analyze p-STAT3 levels using techniques like Western blotting or flow cytometry.[17] A dose-dependent reduction in p-STAT3 levels relative to total STAT3 would confirm target engagement and provide a quantitative measure of this compound's biological activity.

Q3: What are the key pharmacokinetic parameters to consider when evaluating this compound?

A3: When characterizing the pharmacokinetic (PK) profile of this compound, the following parameters are crucial:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma.

  • Tmax (Time to Cmax): The time at which Cmax is observed.

  • AUC (Area Under the Curve): The total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.

  • Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation. For kinase inhibitors, oral bioavailability can be low.[18][19]

These parameters will help you design an effective dosing regimen (dose and frequency) to maintain drug exposure above the therapeutic threshold.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice

ParameterOral Gavage (30 mg/kg)Intravenous (5 mg/kg)
Cmax (ng/mL)850 ± 1502100 ± 300
Tmax (hr)1.00.1
AUC (0-24h) (ng·hr/mL)42002500
t1/2 (hr)3.52.8
Bioavailability (%F)28%N/A

This table presents hypothetical data for illustrative purposes.

Table 2: Efficacy of this compound in a JAK2V617F Murine Myelofibrosis Model

Treatment GroupDose & ScheduleChange in Spleen Weight (%)Change in p-STAT3 (Spleen) (%)
VehicleN/A+110%0%
This compound30 mg/kg BID-45%-75%
This compound60 mg/kg BID-65%-90%

This table presents hypothetical data for illustrative purposes, based on typical results from preclinical studies.[20][21]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Murine Model of Myelofibrosis

This protocol describes a general procedure for evaluating the efficacy of this compound in a bone marrow transplant model using JAK2V617F-mutant hematopoietic cells.[6][22][23]

  • Animal Model Induction:

    • Recipient mice (e.g., C57BL/6) are lethally irradiated.

    • Mice are then reconstituted via intravenous injection of bone marrow cells transduced with a retrovirus expressing the human JAK2V617F mutation.

    • Allow 4-6 weeks for the myelofibrotic phenotype (e.g., splenomegaly, elevated white blood cell counts) to develop.

  • Treatment:

    • Randomize mice into treatment groups (e.g., Vehicle, this compound 30 mg/kg, this compound 60 mg/kg).

    • Prepare this compound formulation (e.g., suspension in 0.5% methylcellulose, 0.2% Tween 80).

    • Administer the compound or vehicle via oral gavage twice daily (BID) for 21 days.

  • Monitoring and Endpoints:

    • Monitor animal body weight and overall health daily.

    • Collect peripheral blood weekly via retro-orbital or saphenous vein bleed to monitor hematological parameters (CBC).

    • At the end of the study (Day 21), euthanize animals.

    • Measure and weigh the spleens.

    • Collect tissues (spleen, bone marrow, liver) for histopathology (H&E and reticulin staining) and pharmacodynamic analysis (Western blot for p-STAT3).

Protocol 2: Pharmacokinetic (PK) Analysis in Mice

  • Animal Groups:

    • Establish two groups of mice (n=3-4 per time point). One group for oral (PO) administration and one for intravenous (IV).

  • Dosing:

    • PO Group: Administer this compound (e.g., 30 mg/kg) via oral gavage.

    • IV Group: Administer this compound (e.g., 5 mg/kg) via tail vein injection.

  • Sample Collection:

    • Collect blood samples (~50 µL) into heparinized tubes at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Centrifuge the blood to separate plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Extract this compound from plasma samples.

    • Quantify the concentration of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Use the concentration-time data to calculate PK parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

Protocol 3: Western Blot for p-STAT3 (Tyr705) in Spleen Tissue

This protocol is for assessing the pharmacodynamic effect of this compound.[5][17][24]

  • Protein Extraction:

    • Homogenize spleen tissue samples on ice in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by size on an 8-10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology #9145).

    • Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imager.

    • To normalize, strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH).

    • Quantify band intensity using densitometry software (e.g., ImageJ).

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation This compound This compound This compound->JAK Inhibition Transcription Gene Transcription (Proliferation, Inflammation) DNA->Transcription 6. Transcription Activation

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

InVivo_Workflow start Start: Disease Model Induction (e.g., JAK2V617F BMT) acclimatize Animal Acclimatization & Baseline Measurements start->acclimatize randomize Randomization into Treatment Groups (Vehicle, this compound) acclimatize->randomize dosing Daily Dosing Regimen (e.g., 21 days, Oral Gavage) randomize->dosing monitoring In-Life Monitoring (Body Weight, CBC) dosing->monitoring endpoint End of Study: Euthanasia & Tissue Collection monitoring->endpoint analysis Data Analysis (Spleen Weight, Histo, PD) endpoint->analysis conclusion Conclusion: Assess Efficacy analysis->conclusion

Caption: Workflow for a typical in vivo efficacy study of this compound.

Potency_Factors Potency Enhanced In Vivo Potency Formulation Optimized Formulation (e.g., Lipid-based) PK Favorable PK Profile (High Exposure, Low Clearance) Formulation->PK PD Sustained Target Inhibition (p-STAT3) PK->PD PD->Potency Dose Optimal Dose & Schedule (e.g., BID vs QD) Dose->PD Combination Combination Therapy (e.g., with other agents) Combination->Potency

Caption: Key factors influencing the in vivo potency of this compound.

References

Limitations of Roblitinib in preclinical cancer models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the limitations of Roblitinib (FGF401) observed in preclinical cancer models. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary intrinsic limitations of this compound's efficacy in preclinical cancer models?

This compound is a highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). Consequently, its antitumor activity is most prominent in cancer models where the FGF19/FGFR4 signaling axis is a key driver of tumorigenesis. Preclinical studies have consistently demonstrated that the efficacy of this compound is dependent on the expression of FGF19, FGFR4, and its co-receptor β-klotho (KLB). Therefore, cancer models lacking sufficient expression of these components are intrinsically resistant to this compound monotherapy.

Q2: What is the most common mechanism of acquired resistance to this compound in preclinical models of hepatocellular carcinoma (HCC)?

The predominant mechanism of acquired resistance to this compound in FGF19-driven HCC preclinical models is the reactivation of the PI3K/mTOR signaling pathway.[1] While this compound effectively inhibits the FGFR4 pathway, prolonged treatment can lead to a compensatory upregulation and activation of PI3K/AKT/mTOR signaling, which promotes cell survival and proliferation, thereby circumventing the effects of FGFR4 blockade.

Q3: Are there other potential mechanisms of resistance to FGFR inhibitors like this compound?

Yes, while reactivation of the PI3K/mTOR pathway is a specifically documented mechanism for this compound, general mechanisms of resistance to FGFR inhibitors have been observed in preclinical studies and may be relevant. These include:

  • Gatekeeper mutations: Mutations in the FGFR kinase domain can prevent the binding of the inhibitor.

  • Activation of bypass signaling pathways: Upregulation of other receptor tyrosine kinases (e.g., EGFR, MET) can provide alternative growth signals.

  • Epithelial-to-mesenchymal transition (EMT): This process can confer broad drug resistance.

Q4: In which cancer models has this compound shown efficacy in overcoming resistance to other therapies?

This compound has demonstrated potential in overcoming resistance in certain preclinical models:

  • Trastuzumab-resistant breast cancer: In HER2-positive breast cancer models with FGFR4 overexpression, this compound in combination with trastuzumab has been shown to inhibit tumor growth.[2]

  • Chemoresistance in ovarian cancer: this compound has been shown to improve the therapeutic efficacy of carboplatin in a xenograft mouse model of ovarian cancer.[1]

Troubleshooting Guides

Problem: Reduced or complete loss of this compound efficacy in a previously sensitive HCC cell line or xenograft model.

Possible Cause: Development of acquired resistance through the reactivation of the PI3K/mTOR signaling pathway.

Troubleshooting Steps:

  • Biochemical Analysis: Perform Western blot analysis on protein lysates from both sensitive and suspected resistant tumors or cells. Probe for key components of the PI3K/mTOR pathway, including phosphorylated and total levels of PI3K, AKT, mTOR, and S6 kinase. An increase in the phosphorylation of these proteins in the resistant model compared to the sensitive one would suggest pathway reactivation.

  • Combination Therapy: In an in vivo model, test the efficacy of this compound in combination with an mTOR inhibitor, such as everolimus. A synergistic or additive effect on tumor growth inhibition would support the hypothesis of mTOR-mediated resistance.

Problem: Lack of this compound efficacy in a new cancer model.

Possible Cause: The cancer model may not be dependent on the FGF19/FGFR4 signaling pathway.

Troubleshooting Steps:

  • Biomarker Analysis: Assess the expression levels of FGF19, FGFR4, and β-klotho (KLB) in your cancer model using techniques such as qPCR, Western blot, or immunohistochemistry. High expression of these three components is generally correlated with sensitivity to this compound.

  • In Vitro Sensitivity Screening: If working with cell lines, perform a dose-response assay to determine the IC50 of this compound. IC50 values greater than 10 µM in cell lines with low or absent FGF19/FGFR4/KLB expression are not uncommon.[1]

Quantitative Data Summary

Table 1: In Vitro IC50 Values of this compound in Sensitive Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
Hep3BHepatocellular Carcinoma9[1]
HUH-7Hepatocellular Carcinoma12[1]
JHH7Hepatocellular Carcinoma9[1]

Table 2: In Vivo Efficacy of this compound Monotherapy and Combination Therapy in a Patient-Derived Xenograft (PDX) HCC Model (HCC26-1004)

Treatment GroupDosingMean Tumor Volume Change from BaselineReference
Vehicle200 µL, orally, dailyTumor Growth[3]
This compound (FGF401)30 mg/kg, orally, twice dailyTumor Growth Inhibition[3]
Everolimus1 mg/kg, orally, once dailyTumor Growth Inhibition[3]
This compound + Everolimus30 mg/kg (FGF401) + 1 mg/kg (Everolimus)Maximal Tumor Growth Suppression[3]

Note: This table summarizes the qualitative outcomes from the study. Specific percentage of tumor growth inhibition was not provided in the source.

Key Experimental Protocols

Protocol 1: Establishment of an In Vivo Acquired Resistance Xenograft Model

  • Cell Implantation: Subcutaneously implant a this compound-sensitive HCC cell line (e.g., Hep3B) or patient-derived tumor fragments into immunocompromised mice (e.g., NOD/SCID).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • This compound Treatment: Treat the mice with a therapeutic dose of this compound (e.g., 30 mg/kg, orally, twice daily).

  • Monitoring: Monitor tumor growth. Initially, tumor regression or stasis is expected.

  • Resistance Development: Continue treatment until tumors start to regrow, indicating acquired resistance. This may take several weeks to months.

  • Model Propagation: Once tumors reach a certain size (e.g., >1000 mm³), they can be harvested and passaged to new cohorts of mice to maintain the resistant xenograft line for further studies.

Protocol 2: Western Blot Analysis of PI3K/mTOR Pathway Activation

  • Protein Extraction: Lyse cells or homogenize tumor tissue from sensitive, resistant, and combination-treated groups in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, p-S6, S6, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control to compare the activation status of the pathway across different experimental groups.

Visualizations

Roblitinib_Signaling_and_Resistance cluster_0 This compound Sensitive State cluster_1 Acquired Resistance FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Activates Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK) FGFR4->Downstream_Signaling Activates PI3K PI3K FGFR4->PI3K Bypass Activation This compound This compound This compound->FGFR4 Inhibits Proliferation_Survival Tumor Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotes AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Resistant_Proliferation Resistant Cell Proliferation & Survival mTOR->Resistant_Proliferation Promotes

Caption: this compound resistance via PI3K/mTOR pathway activation.

Experimental_Workflow cluster_workflow Troubleshooting Workflow for this compound Inefficacy Start Observe Lack of this compound Efficacy Check_Biomarkers Assess FGF19, FGFR4, KLB Expression (qPCR, Western Blot, IHC) Start->Check_Biomarkers Biomarkers_Low Biomarkers Low/Absent Check_Biomarkers->Biomarkers_Low Intrinsic_Resistance Conclusion: Intrinsic Resistance (Model not FGF19/FGFR4 driven) Biomarkers_Low->Intrinsic_Resistance Yes Biomarkers_High Biomarkers High Biomarkers_Low->Biomarkers_High No Check_Resistance Investigate Acquired Resistance (e.g., in previously sensitive models) Biomarkers_High->Check_Resistance Western_Blot Western Blot for p-AKT, p-mTOR, p-S6 Check_Resistance->Western_Blot Pathway_Active PI3K/mTOR Pathway Activated? Western_Blot->Pathway_Active Combination_Tx Test this compound + mTOR inhibitor (e.g., Everolimus) Pathway_Active->Combination_Tx Yes Other_Mechanisms Consider Other Resistance Mechanisms (e.g., Gatekeeper Mutations) Pathway_Active->Other_Mechanisms No Synergy Synergistic Effect Observed? Combination_Tx->Synergy Acquired_Resistance Conclusion: Acquired Resistance via PI3K/mTOR Reactivation Synergy->Acquired_Resistance Yes Synergy->Other_Mechanisms No

Caption: Troubleshooting workflow for this compound inefficacy.

References

Validation & Comparative

A Comparative Guide to Selective FGFR4 Inhibitors: Roblitinib vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with a growing focus on inhibiting specific molecular drivers of oncogenesis. One such target that has garnered significant interest, particularly in the context of hepatocellular carcinoma (HCC), is the Fibroblast Growth Factor Receptor 4 (FGFR4). This guide provides a detailed comparison of Roblitinib (FGF401), a highly selective FGFR4 inhibitor, with other notable selective inhibitors in its class, namely BLU-9931 and Fisogatinib (BLU-554). This objective overview, supported by experimental data, aims to assist researchers and drug development professionals in their evaluation of these therapeutic agents.

Introduction to FGFR4 Inhibition

The FGFR4 signaling pathway, when aberrantly activated by its ligand, Fibroblast Growth Factor 19 (FGF19), can be a potent driver of tumor cell proliferation and survival in a subset of cancers, most notably HCC. This has led to the development of selective FGFR4 inhibitors as a promising therapeutic strategy. These inhibitors aim to provide a more targeted approach with potentially fewer off-target effects compared to pan-FGFR inhibitors. A key feature of FGFR4 that enables the development of highly selective inhibitors is the presence of a unique cysteine residue (Cys552) in its ATP-binding pocket, which is not conserved in other FGFR family members.

Comparative Analysis of Selective FGFR4 Inhibitors

This section details the biochemical potency, cellular activity, and preclinical in vivo efficacy of this compound, BLU-9931, and Fisogatinib. The data presented is compiled from various preclinical studies.

Biochemical Potency and Selectivity

The in vitro inhibitory activity of this compound, BLU-9931, and Fisogatinib against FGFR4 and other FGFR family members is summarized in the table below. This data highlights the high potency and selectivity of these compounds for FGFR4.

InhibitorTargetIC50 (nM)Selectivity vs. FGFR1Selectivity vs. FGFR2Selectivity vs. FGFR3Mechanism of Action
This compound (FGF401) FGFR4 1.9 [1]>1000-fold[1]>1000-fold[1]>1000-fold[1]Reversible-covalent[1]
BLU-9931 FGFR4 3 [2]>100-fold>100-fold>100-foldIrreversible-covalent[2]
Fisogatinib (BLU-554) FGFR4 5 [3]~125-fold~440-fold~125-foldCovalent[4]
Cellular Activity

The anti-proliferative effects of these inhibitors have been evaluated in various cancer cell lines, particularly those with an activated FGF19-FGFR4 signaling axis.

InhibitorCell LineAssay TypeKey Findings
This compound (FGF401) HUH7, Hep3B, JHH7 (HCC)Proliferation AssayIC50 values of 12 nM, 9 nM, and 9 nM, respectively[5]
BLU-9931 Hep 3B, HuH7, JHH7 (HCC)Proliferation AssayEC50 values of 70 nM, 110 nM, and 20 nM, respectively[2]
Fisogatinib (BLU-554) FGF19-positive HCC cell linesProliferation AssayDemonstrated potent inhibition of proliferation in FGFR4-dependent models.
In Vivo Efficacy in Preclinical Models

The anti-tumor activity of these selective FGFR4 inhibitors has been demonstrated in xenograft models of hepatocellular carcinoma.

InhibitorXenograft ModelDosing RegimenKey Outcomes
This compound (FGF401) Hep3B HCC xenograft10-100 mg/kg, b.i.d., gavage, for 10 daysDose-dependent tumor growth inhibition, with 30 mg/kg showing maximal inhibition[5]
BLU-9931 Hep 3B HCC xenograft10-100 mg/kg, b.i.d., oral administration, for 21 daysDose-dependent tumor growth inhibition[2]
Fisogatinib (BLU-554) Hep3B and LIX-066 HCC xenograftsNot specifiedSignificant anti-tumor activity in models dependent on FGFR4 signaling[6]

Clinical Development Overview

This compound and Fisogatinib have progressed to clinical trials, providing valuable insights into their safety and efficacy in patients.

InhibitorClinical Trial IdentifierPhaseKey Findings
This compound (FGF401) NCT02325739[7][8]Phase 1/2[9]The recommended Phase 2 dose (RP2D) was established at 120 mg once daily. Objective responses were observed in patients with HCC and other solid tumors expressing FGFR4 and KLB. Common adverse events included diarrhea and increased liver enzymes[9].
Fisogatinib (BLU-554) NCT02508467[10][11]Phase 1[12]The RP2D was determined to be 600 mg once daily. In FGF19-positive HCC patients, the overall response rate was 17%. The treatment was generally well-tolerated, with the most common side effects being gastrointestinal issues[13].
BLU-9931 -PreclinicalHas not progressed to clinical trials.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates KLB β-Klotho KLB->FGFR4 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->FGFR4 BLU9931 BLU-9931 BLU9931->FGFR4 Fisogatinib Fisogatinib Fisogatinib->FGFR4

Caption: FGFR4 Signaling Pathway and Points of Inhibition.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagent_prep Prepare Reagents: - FGFR4 Enzyme - Substrate (e.g., Poly(E,Y)) - ATP - Assay Buffer reaction_mix Mix Inhibitor, FGFR4 Enzyme, and Substrate reagent_prep->reaction_mix inhibitor_prep Prepare Inhibitor Dilutions: - this compound - BLU-9931 - Fisogatinib inhibitor_prep->reaction_mix atp_addition Initiate Reaction with ATP reaction_mix->atp_addition incubation Incubate at a Controlled Temperature atp_addition->incubation detection_reagent Add Detection Reagent (e.g., ADP-Glo) incubation->detection_reagent read_signal Measure Signal (e.g., Luminescence) detection_reagent->read_signal data_analysis Calculate % Inhibition and Determine IC50 read_signal->data_analysis

Caption: General Workflow for an In Vitro Kinase Assay.

Cell_Proliferation_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis cell_seeding Seed HCC cells (e.g., Hep3B) in a multi-well plate cell_attachment Allow cells to attach overnight cell_seeding->cell_attachment inhibitor_treatment Treat cells with varying concentrations of inhibitors cell_attachment->inhibitor_treatment incubation Incubate for a defined period (e.g., 72 hours) inhibitor_treatment->incubation viability_reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) incubation->viability_reagent readout Measure absorbance or luminescence viability_reagent->readout data_analysis Calculate cell viability and determine GI50/IC50 readout->data_analysis

Caption: Workflow for a Cell-Based Proliferation Assay.

Experimental Protocols

While specific, detailed protocols are often proprietary or vary between studies, this section provides generalized methodologies for the key experiments cited in the comparison of these FGFR4 inhibitors.

In Vitro FGFR4 Kinase Activity Assay (IC50 Determination)

This assay is designed to measure the concentration of an inhibitor required to reduce the activity of the FGFR4 enzyme by 50%.

Materials:

  • Recombinant human FGFR4 enzyme

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test inhibitors (this compound, BLU-9931, Fisogatinib) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitors in assay buffer.

  • In a microplate, add the FGFR4 enzyme to each well containing the diluted inhibitors or DMSO (vehicle control).

  • Add the kinase substrate to each well.

  • Initiate the kinase reaction by adding a solution of ATP (the concentration should be at or near the Km for ATP for the enzyme).

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • The signal (e.g., luminescence) is measured using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell Proliferation Assay (GI50/IC50 Determination)

This assay measures the effect of the inhibitors on the growth and viability of cancer cells.

Materials:

  • Hepatocellular carcinoma cell lines (e.g., Hep3B, HUH7)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Test inhibitors dissolved in DMSO

  • Cell viability reagent (e.g., MTT, resazurin, or ATP-based assays like CellTiter-Glo®)

  • Multi-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the HCC cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test inhibitors or DMSO (vehicle control).

  • Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development or signal generation.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the data on a dose-response curve.

In Vivo Tumor Xenograft Study

This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Hepatocellular carcinoma cells (e.g., Hep3B)

  • Matrigel (or similar basement membrane matrix)

  • Test inhibitors formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of HCC cells mixed with Matrigel into the flank of the mice.

  • Monitor the mice for tumor growth.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test inhibitors or vehicle control to the respective groups according to the specified dosing regimen (e.g., oral gavage, once or twice daily).

  • Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days).

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).

  • Compare the tumor growth between the treatment and control groups to assess the efficacy of the inhibitors.

Conclusion

This compound, BLU-9931, and Fisogatinib are all highly potent and selective inhibitors of FGFR4 with demonstrated preclinical anti-tumor activity in models of hepatocellular carcinoma driven by aberrant FGF19-FGFR4 signaling. This compound and Fisogatinib have shown promise in early-phase clinical trials, validating FGFR4 as a therapeutic target in this patient population. The choice of inhibitor for further research or clinical development will likely depend on a variety of factors, including specific aspects of their preclinical profiles, their performance in ongoing and future clinical trials, and the development of predictive biomarkers to identify patients most likely to respond to this targeted therapy. This guide provides a foundational comparison to aid in these critical evaluations.

References

Roblitinib vs. Pan-FGFR Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of Roblitinib (a selective FGFR4 inhibitor) and pan-FGFR inhibitors, supported by experimental data from preclinical and clinical studies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic agents.

Mechanism of Action

This compound (FGF401) is a potent and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] It binds to the FGFR4 kinase domain in a reversible-covalent manner, leading to the inhibition of downstream signaling pathways.[1] This selectivity, with at least a 1,000-fold preference over a panel of 65 other kinases, distinguishes it from pan-FGFR inhibitors.[1]

Pan-FGFR inhibitors, on the other hand, are designed to target multiple FGFR family members, including FGFR1, FGFR2, FGFR3, and FGFR4.[3][4] This broad-spectrum activity allows them to be effective in a wider range of cancers driven by various FGFR aberrations. However, this lack of specificity may also contribute to a different side-effect profile compared to selective inhibitors.

Signaling Pathway

The FGFR signaling pathway plays a crucial role in cell proliferation, survival, differentiation, and angiogenesis. Ligand binding to the extracellular domain of the receptor induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which in turn regulate gene expression and cellular processes. Both this compound and pan-FGFR inhibitors aim to disrupt these signaling cascades by blocking the kinase activity of the FGFRs.

FGFR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitor Action FGF Ligand FGF Ligand FGFR FGFR FGF Ligand->FGFR Binding & Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival RAS_RAF_MEK_ERK->Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis This compound This compound (FGFR4 selective) This compound->FGFR Inhibits FGFR4 Pan_FGFRi Pan-FGFR Inhibitors Pan_FGFRi->FGFR Inhibits FGFR1-4

FGFR Signaling Pathway and points of inhibition.

Preclinical Efficacy

This compound

In preclinical studies, this compound has demonstrated significant anti-tumor activity in models of hepatocellular carcinoma (HCC) and other solid tumors with FGF19/FGFR4 pathway activation.

  • In Vitro: this compound inhibits the growth of HCC and gastric cancer cell lines that express FGF19, FGFR4, and the co-receptor β-klotho.[1][5]

  • In Vivo: In mouse xenograft models of HCC, this compound treatment resulted in a dose-dependent inhibition of tumor growth and phospho-FGFR4 levels.[1][2]

Pan-FGFR Inhibitors

A substantial body of preclinical evidence supports the activity of various pan-FGFR inhibitors across a range of cancer models harboring FGFR alterations.

  • In Vitro: Pan-FGFR inhibitors have been shown to inhibit the proliferation of cancer cell lines with FGFR amplifications, fusions, or mutations.

  • In Vivo: In xenograft models of various cancers, including urothelial carcinoma and cholangiocarcinoma, pan-FGFR inhibitors have demonstrated significant tumor growth inhibition.

Clinical Efficacy

This compound in Hepatocellular Carcinoma (HCC)

The primary clinical evidence for this compound comes from a Phase 1/2 study (NCT02325739) in patients with HCC and other solid tumors.

Clinical Trial Indication N Objective Response Rate (ORR) Disease Control Rate (DCR) Median Time to Progression (TTP)
Phase 1/2 (NCT02325739)[3][5]Hepatocellular Carcinoma538%61% (53% Stable Disease)4.1 months
Pan-FGFR Inhibitors in Various Cancers

Several pan-FGFR inhibitors have received regulatory approval for the treatment of specific cancers with FGFR alterations. The following tables summarize their efficacy data from pivotal clinical trials.

Erdafitinib in Urothelial Carcinoma

Clinical Trial Indication N Objective Response Rate (ORR) Median Duration of Response (DOR) Median Progression-Free Survival (PFS) Median Overall Survival (OS)
BLC2001 (NCT02365597)[6][7]Metastatic Urothelial Carcinoma with FGFR2/3 alterations9940%5.6 months5.5 months13.8 months

Pemigatinib in Cholangiocarcinoma

Clinical Trial Indication N Objective Response Rate (ORR) Median Duration of Response (DOR) Median Progression-Free Survival (PFS) Median Overall Survival (OS)
FIGHT-202 (NCT02924376)[8][9]Cholangiocarcinoma with FGFR2 fusions/rearrangements10736%9.1 months6.9 months21.1 months

Infigratinib in Cholangiocarcinoma

Clinical Trial Indication N Objective Response Rate (ORR) Median Duration of Response (DOR) Median Progression-Free Survival (PFS) Median Overall Survival (OS)
Phase 2 (NCT02150967)[2][10]Cholangiocarcinoma with FGFR2 fusions10823.1%5.0 months7.3 months12.2 months

Futibatinib in Cholangiocarcinoma

Clinical Trial Indication N Objective Response Rate (ORR) Median Duration of Response (DOR) Median Progression-Free Survival (PFS) Median Overall Survival (OS)
FOENIX-CCA2 (NCT02052778)[11][12]Cholangiocarcinoma with FGFR2 fusions/rearrangements10342%9.7 months9.0 months21.7 months

Rogaratinib in Urothelial Carcinoma

Clinical Trial Indication N Objective Response Rate (ORR) Median Progression-Free Survival (PFS) Median Overall Survival (OS)
FORT-1 (NCT03410693)[13][14]Urothelial Carcinoma with FGFR1/3 mRNA expression8720.7%2.8 months8.3 months

Experimental Protocols

Detailed experimental protocols for the cited studies are extensive. Below is a generalized workflow and summaries of key methodologies. For specific details, referring to the individual clinical trial documentation (by their NCT number) is recommended.

Clinical Trial Workflow

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment & Consent Patient_Screening->Enrollment Baseline_Assessment Baseline Assessment (Tumor Measurement, etc.) Enrollment->Baseline_Assessment Treatment Treatment Administration (Drug Dosing & Schedule) Baseline_Assessment->Treatment Monitoring Monitoring (Adverse Events, Labs) Treatment->Monitoring Tumor_Assessment Tumor Assessment (e.g., RECIST 1.1) Monitoring->Tumor_Assessment Tumor_Assessment->Treatment Continue if no progression Follow_Up Follow-Up (Survival) Tumor_Assessment->Follow_Up Progression or Completion

A generalized workflow for the clinical trials cited.

Patient Selection: Patients were typically enrolled based on having advanced or metastatic solid tumors with specific FGFR pathway alterations (for pan-FGFR inhibitors) or FGFR4/KLB expression (for this compound), and having progressed on prior therapies.[3][7][8]

Treatment Administration: The inhibitors were orally administered, with specific dosing and schedules for each drug as detailed in the clinical trial protocols. For example, this compound was administered at a recommended phase 2 dose of 120 mg daily.[5]

Efficacy Assessment: Tumor responses were primarily assessed using the Response Evaluation Criteria in Solid Tumors (RECIST v1.1). This involves standardized measurements of tumor size at baseline and regular intervals during treatment to determine objective response, stable disease, or progression.

Preclinical Assay Methodologies

Cell Viability Assays: To determine the effect of the inhibitors on cancer cell growth, assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Kinase Assays: The inhibitory activity of the compounds against specific FGFR kinases is often determined using in vitro kinase assays. These assays, such as the LanthaScreen™ Eu Kinase Binding Assay or ADP-Glo™ Kinase Assay, measure the ability of the inhibitor to compete with ATP for binding to the kinase domain or to inhibit the phosphorylation of a substrate.

In Vivo Tumor Models: The anti-tumor efficacy of the inhibitors in a living organism is typically evaluated using xenograft models. This involves implanting human cancer cells into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor or a vehicle control, and tumor growth is monitored over time.

Conclusion

This compound demonstrates a highly selective mechanism of action targeting FGFR4, with modest clinical activity observed in hepatocellular carcinoma. In contrast, pan-FGFR inhibitors have shown broader efficacy across different cancer types harboring various FGFR alterations, leading to regulatory approvals for several of these agents. The choice between a selective FGFR4 inhibitor and a pan-FGFR inhibitor will largely depend on the specific cancer type and the underlying genetic alterations of the FGFR pathway. The data presented in this guide provides a foundation for researchers to compare the efficacy profiles of these two classes of targeted therapies. Further head-to-head clinical trials would be necessary for a definitive comparison of their therapeutic potential and safety profiles in specific patient populations.

References

Head-to-Head Comparison: Roblitinib vs. BLU-554 in FGFR4-Driven Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The landscape of targeted therapy for hepatocellular carcinoma (HCC) and other solid tumors is rapidly evolving, with a growing focus on the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Specifically, the FGF19-FGFR4 axis has been identified as a critical oncogenic driver in a subset of these cancers. This guide provides a detailed head-to-head comparison of two leading selective FGFR4 inhibitors: Roblitinib (also known as FGF401) and BLU-554 (Fisogatinib).

This comparison synthesizes preclinical and clinical data to offer an objective overview of their performance, supported by experimental data and detailed methodologies.

Mechanism of Action and Target Profile

Both this compound and BLU-554 are highly selective inhibitors of FGFR4, a receptor tyrosine kinase.[1] Aberrant activation of the FGF19-FGFR4 signaling pathway is a key oncogenic driver in a proportion of HCC cases.[2]

This compound (FGF401) is a potent and selective, reversible-covalent inhibitor of FGFR4.[1] It forms a reversible covalent bond with a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, contributing to its high selectivity.[1]

BLU-554 (Fisogatinib) is a potent, highly selective, and orally bioavailable inhibitor of FGFR4.[3] It is designed to bind to and inhibit FGFR4, thereby blocking the downstream signaling cascade.

Preclinical Performance

Biochemical and Cellular Potency

Both inhibitors have demonstrated nanomolar potency against FGFR4 in biochemical assays and cellular models.

Parameter This compound (FGF401) BLU-554 (Fisogatinib) Reference
FGFR4 IC50 (biochemical) 1.9 nM5 nM[4]
Selectivity over FGFR1 >1000-fold~125-fold[4][5]
Selectivity over FGFR2 >1000-fold~440-fold[4][5]
Selectivity over FGFR3 >1000-fold~313-fold[4][5]
In Vivo Efficacy in Xenograft Models

Preclinical studies using HCC xenograft models have shown significant anti-tumor activity for both compounds.

Model This compound (FGF401) BLU-554 (Fisogatinib) Reference
HCC Xenograft (FGF19-driven) Dose-dependent tumor growth inhibition and regression.Dose-dependent tumor growth inhibition and complete tumor regression in some models.[6][7]

Clinical Trial Data

Both this compound and BLU-554 have undergone Phase I/II clinical trials, primarily in patients with advanced HCC.

Safety and Tolerability

The safety profiles of both drugs are generally manageable, with the most common adverse events being gastrointestinal-related.

Adverse Events (Most Common) This compound (FGF401) BLU-554 (Fisogatinib) Reference
DiarrheaYesYes[8][9]
NauseaNot specifiedYes[9]
VomitingNot specifiedYes[9]
Increased AST/ALTYesYes[8][9]
Recommended Phase II Dose (RP2D) 120 mg once daily600 mg once daily[8][9]
Clinical Efficacy in Advanced HCC
Metric This compound (FGF401) - Phase I/II BLU-554 (Fisogatinib) - Phase I Reference
Overall Response Rate (ORR) 8% (in patients with FGFR4 and KLB expression)17% (in FGF19-positive patients)[8][9]
Disease Control Rate (DCR) 61% (53% with stable disease)Not explicitly stated[8]
Median Time-to-Progression 4.1 monthsNot explicitly stated[8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating FGFR4 inhibitors.

FGF19_FGFR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB KLB KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 This compound This compound This compound->FGFR4 BLU-554 BLU-554 BLU-554->FGFR4 GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival

Caption: FGF19-FGFR4 signaling pathway and points of inhibition.

Experimental_Workflow Start Start Biochemical_Kinase_Assay Biochemical Kinase Assay (Determine IC50) Start->Biochemical_Kinase_Assay Cell_Viability_Assay Cell Viability Assay (MTT) (Determine cellular potency) Biochemical_Kinase_Assay->Cell_Viability_Assay In_Vivo_Xenograft_Model In Vivo Xenograft Model (Evaluate anti-tumor efficacy) Cell_Viability_Assay->In_Vivo_Xenograft_Model Clinical_Trials Phase I/II Clinical Trials (Assess safety and efficacy) In_Vivo_Xenograft_Model->Clinical_Trials End End Clinical_Trials->End

Caption: Preclinical to clinical evaluation workflow for FGFR4 inhibitors.

Experimental Protocols

The following are representative protocols for key experiments cited in the evaluation of this compound and BLU-554.

Biochemical Kinase Assay (Representative Protocol)

This protocol is a generalized procedure for determining the in vitro potency of an inhibitor against a target kinase.

  • Reagents and Materials:

    • Recombinant human FGFR4 kinase domain.

    • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).

    • ATP solution.

    • Substrate (e.g., a generic tyrosine kinase substrate like poly(E,Y)4:1).

    • Test compounds (this compound or BLU-554) at various concentrations.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • 384-well plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the kinase, substrate, and test compound to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay (Representative Protocol)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Reagents and Materials:

    • HCC cell line with known FGF19-FGFR4 pathway activation (e.g., Hep3B).

    • Cell culture medium and supplements.

    • Test compounds (this compound or BLU-554) at various concentrations.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well plates.

  • Procedure:

    • Seed the HCC cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value.

In Vivo Hepatocellular Carcinoma Xenograft Model (Representative Protocol)

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.

  • Animals and Cell Line:

    • Immunocompromised mice (e.g., nude or SCID mice).

    • HCC cell line with FGF19-FGFR4 pathway activation.

  • Procedure:

    • Subcutaneously inject a suspension of HCC cells into the flank of each mouse.

    • Monitor the mice for tumor growth.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compounds (this compound or BLU-554) and vehicle control to the respective groups via the appropriate route (e.g., oral gavage) at a specified dose and schedule.

    • Measure tumor volume and body weight regularly (e.g., twice weekly).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

    • Evaluate the anti-tumor efficacy based on tumor growth inhibition.

Conclusion

Both this compound and BLU-554 are highly potent and selective inhibitors of FGFR4 with demonstrated preclinical and clinical activity in FGFR4-driven cancers, particularly hepatocellular carcinoma. While both compounds show promise, subtle differences in their biochemical profiles, mechanisms of covalent interaction (reversible for this compound), and clinical efficacy outcomes may influence their future development and clinical application. This guide provides a foundational comparison to aid researchers and clinicians in understanding the current landscape of selective FGFR4 inhibition. Further head-to-head clinical trials would be necessary to definitively establish the superior agent.

References

Cross-reactivity studies of Roblitinib with other kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Roblitinib (FGF401) is a potent and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in certain cancers, particularly hepatocellular carcinoma.[1][2] This guide provides a comparative analysis of this compound's cross-reactivity with other kinases, supported by experimental data, to offer a clear perspective on its selectivity profile.

High Selectivity for FGFR4

This compound demonstrates exceptional selectivity for FGFR4, with a reported half-maximal inhibitory concentration (IC50) of 1.9 nM.[3][4] Its mechanism of action involves a reversible-covalent interaction with a specific cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, a feature that contributes to its high potency and selectivity. This targeted approach minimizes off-target effects, a crucial aspect of modern cancer therapeutics.

Cross-Reactivity Profile

To assess its selectivity, this compound has been extensively profiled against a broad panel of kinases. In a comprehensive KINOMEscan assay screening of 456 kinases, FGFR4 was the only kinase to show significant inhibition (greater than 35% at a 3 µM concentration). Furthermore, in a panel of 65 different kinases, this compound displayed at least 1,000-fold greater selectivity for FGFR4.

While broadly inactive against the wider kinome, some minor off-target activity has been noted at significantly higher concentrations. The table below summarizes the inhibitory activity of this compound against its primary target, other FGFR family members, and key off-target kinases.

Kinase TargetIC50 (nM)Fold Selectivity vs. FGFR4
FGFR4 1.9 1
FGFR1>10,000>5,263
FGFR2>10,000>5,263
FGFR3>10,000>5,263
Aurora A5,600~2,947
MAPKAPK2 (MK2)9,400~4,947

Table 1: this compound Kinase Inhibitory Activity. Comparison of IC50 values for this compound against its primary target FGFR4 and other kinases. The high IC50 values for other kinases underscore this compound's remarkable selectivity.

Signaling Pathways

To visualize the context of this compound's activity, the following diagrams illustrate the primary signaling pathway of its intended target, FGFR4, and the pathways of the identified off-target kinases, Aurora A and MAPKAPK2.

FGF19_FGFR4_Signaling KLB KLB FGFR4 FGFR4 FRS2 FRS2 FGFR4->FRS2 P FGF19 FGF19 FGF19->FGFR4 GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->FGFR4

Caption: FGF19-FGFR4 Signaling Pathway.

AuroraA_Signaling cluster_mitosis Mitosis PLK1 PLK1 AuroraA Aurora A PLK1->AuroraA Activates CDK1_CyclinB CDK1/Cyclin B CDK1_CyclinB->AuroraA Activates Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly

Caption: Aurora A Signaling in Mitosis.

MAPKAPK2_Signaling cluster_stress Stress Response p38_MAPK p38 MAPK MAPKAPK2 MAPKAPK2 (MK2) p38_MAPK->MAPKAPK2 Phosphorylates & Activates HSP27 HSP27 MAPKAPK2->HSP27 Phosphorylates Cytokine_Production Cytokine Production (e.g., TNF-α) MAPKAPK2->Cytokine_Production

Caption: MAPKAPK2 (MK2) Signaling Pathway.

Experimental Protocols

The determination of this compound's kinase selectivity was primarily conducted using the KINOMEscan™ assay platform. This methodology provides a quantitative measure of the binding affinity between a test compound and a large panel of kinases.

KINOMEscan™ Assay Protocol (General Overview):

The KINOMEscan™ assay is a competition-based binding assay. The core components of this assay are:

  • Kinase-tagged Phage: Each kinase in the panel is fused to a T7 bacteriophage.

  • Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Test Compound: In this case, this compound.

The experimental workflow can be summarized as follows:

Kinase_Assay_Workflow Start Start Incubation Incubate kinase-tagged phage, immobilized ligand, and this compound Start->Incubation Binding Competitive binding occurs Incubation->Binding Wash Wash to remove unbound components Binding->Wash Elution Elute bound phage Wash->Elution Quantification Quantify phage using qPCR Elution->Quantification Analysis Analyze data to determine percent inhibition or Kd Quantification->Analysis End End Analysis->End

Caption: KINOMEscan Assay Workflow.

Assay Principle:

The assay measures the amount of kinase that binds to the immobilized ligand in the presence versus the absence of the test compound. If this compound binds to the kinase, it will compete with the immobilized ligand and reduce the amount of kinase-tagged phage captured on the solid support. The amount of phage is then quantified using quantitative PCR (qPCR). The results are typically reported as a percentage of the control (DMSO) or used to calculate a dissociation constant (Kd) or an IC50 value.[5][6][7][8][9]

The available data strongly support the classification of this compound as a highly selective FGFR4 inhibitor. Its cross-reactivity with a wide range of other kinases is minimal and occurs at concentrations several orders of magnitude higher than its on-target inhibitory activity. This high degree of selectivity is a key attribute, suggesting a lower potential for off-target related toxicities in a clinical setting. The provided experimental framework and signaling pathway diagrams offer a comprehensive overview for researchers and drug development professionals evaluating the therapeutic potential of this compound.

References

Combination Therapy of Roblitinib with PD-1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the combination therapy of Roblitinib, a selective FGFR4 inhibitor, with PD-1 inhibitors against their respective monotherapies. The content is based on available preclinical and clinical data, offering insights into the potential synergistic effects and clinical benefits of this combination approach in oncology.

Introduction

The landscape of cancer treatment is continually evolving, with a growing emphasis on combination therapies that target multiple oncogenic pathways to enhance efficacy and overcome resistance. This compound (FGF401) is a potent and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in a subset of cancers, particularly hepatocellular carcinoma (HCC).[1] Programmed cell death protein 1 (PD-1) inhibitors have revolutionized cancer immunotherapy by restoring the anti-tumor activity of T-cells.[2][3] This guide explores the scientific rationale and available evidence for combining these two classes of drugs.

Mechanisms of Action

This compound (FGFR4 Inhibition)

This compound selectively binds to and inhibits the kinase activity of FGFR4.[1] In cancers where the FGF19/FGFR4 signaling pathway is aberrantly activated, this inhibition leads to the downregulation of downstream signaling cascades, ultimately resulting in decreased cell proliferation and tumor growth.

PD-1 Inhibitors

PD-1 inhibitors are monoclonal antibodies that block the interaction between the PD-1 receptor on T-cells and its ligands (PD-L1 and PD-L2) on tumor cells.[3] This blockade releases the "brakes" on the immune system, enabling T-cells to recognize and attack cancer cells.

Rationale for Combination Therapy

The combination of this compound and a PD-1 inhibitor is predicated on a dual approach: direct targeting of tumor cell proliferation by this compound and simultaneous enhancement of the anti-tumor immune response by the PD-1 inhibitor. Preclinical evidence suggests that FGFR inhibition can modulate the tumor microenvironment, potentially increasing T-cell infiltration and rendering tumors more susceptible to immunotherapy.

Preclinical Data

While specific preclinical studies directly comparing this compound in combination with a PD-1 inhibitor to their respective monotherapies are not extensively published, the available data on FGFR inhibitors in combination with immunotherapy provides a strong rationale.

Studies have shown that FGFR inhibition can lead to an increase in T-cell infiltration into the tumor microenvironment and a decrease in regulatory T cells, creating a more favorable environment for an anti-tumor immune response.[4]

Table 1: Summary of Preclinical Effects of FGFR Inhibition on the Tumor Microenvironment

FeatureEffect of FGFR InhibitionPotential for Synergy with PD-1 Inhibition
T-cell InfiltrationIncreasedEnhanced T-cell mediated tumor killing
Regulatory T-cells (Tregs)DecreasedReduced immunosuppression in the tumor microenvironment
PD-L1 Expression on Tumor CellsDownregulationMay enhance the efficacy of PD-1 blockade

Clinical Data

Clinical trials have provided the most robust data for evaluating the combination of this compound with PD-1 inhibitors. The primary data comes from the NCT02325739 trial, which investigated this compound (FGF401) alone and in combination with the PD-1 inhibitor spartalizumab in patients with hepatocellular carcinoma (HCC) and other solid tumors.[1][5] Additional relevant data is available from the NCT04699643 trial, which combined an FGFR4 inhibitor (EVER4010001, likely this compound) with pembrolizumab.[6] For comparison, data from monotherapy trials of PD-1 inhibitors in similar patient populations are also included.

Table 2: Comparison of Clinical Efficacy in Advanced Hepatocellular Carcinoma

Treatment ArmClinical TrialNumber of PatientsObjective Response Rate (ORR)Disease Control Rate (DCR)
This compound + Spartalizumab NCT023257391216.7% (2 Partial Responses)50.0%
This compound Monotherapy NCT0232573986 (Phase I & II)~9.3% (8 Objective Responses)Not explicitly reported
Pembrolizumab Monotherapy KEYNOTE-224 (Cohort 2)5116%57%
Nivolumab Monotherapy CheckMate 459371Not the primary endpoint, but showed clinical activityNot explicitly reported

Table 3: Comparison of Safety Profile (Most Common Treatment-Related Adverse Events)

Adverse EventThis compound + Spartalizumab (NCT02325739)This compound Monotherapy (NCT02325739)Pembrolizumab Monotherapy (KEYNOTE-224)
Diarrhea 58.3%73.8%N/A
Increased AST 50.0%47.5%N/A
Increased ALT 33.3%43.8%N/A
Fatigue N/AN/AGrade ≥3: 16%
Pruritus N/AN/AN/A

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies are crucial for the interpretation and replication of the findings.

Preclinical In Vivo Tumor Growth Inhibition Study (General Protocol)

A representative experimental workflow for evaluating the combination therapy in a preclinical setting is outlined below.

G cluster_setup Animal Model and Tumor Implantation cluster_treatment Treatment Groups cluster_monitoring Monitoring and Analysis cluster_analysis Data Analysis start Select appropriate mouse tumor model (e.g., HCC xenograft) implant Implant tumor cells subcutaneously start->implant measure Monitor tumor growth until palpable implant->measure randomize Randomize mice into treatment groups measure->randomize group1 Vehicle Control randomize->group1 group2 This compound Monotherapy randomize->group2 group3 PD-1 Inhibitor Monotherapy randomize->group3 group4 This compound + PD-1 Inhibitor Combination Therapy randomize->group4 administer Administer treatments according to schedule group1->administer group2->administer group3->administer group4->administer monitor_tumor Measure tumor volume and body weight regularly administer->monitor_tumor endpoint Continue until study endpoint (e.g., tumor size limit) monitor_tumor->endpoint collect Collect tumors and tissues for analysis endpoint->collect tgi Calculate Tumor Growth Inhibition (TGI) collect->tgi immune Perform Immune Cell Profiling (e.g., Flow Cytometry) collect->immune stats Statistical Analysis of differences between groups tgi->stats immune->stats

Preclinical In Vivo Combination Study Workflow
Clinical Trial Protocol (NCT02325739)

The clinical trial NCT02325739 was a Phase 1/2, multicenter, open-label study.

  • Phase 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of this compound as a single agent and in combination with spartalizumab.

  • Phase 2 (Dose Expansion): To evaluate the preliminary anti-tumor activity of this compound monotherapy and the combination therapy in patients with advanced HCC and other solid tumors with positive FGFR4 and KLB expression.

Key Inclusion Criteria:

  • ECOG Performance Status ≤ 1

  • Presence of at least one measurable lesion according to RECIST v1.1

  • Patients with HCC or advanced solid tumors who have progressed on standard therapy.

Key Exclusion Criteria:

  • Previous treatment with a selective FGF19-FGFR4 targeted therapy.

  • Symptomatic CNS metastases.

Treatment Regimen (Combination Arm):

  • This compound administered orally once daily.

  • Spartalizumab administered as an intravenous infusion.

Signaling Pathway and Synergistic Interaction

The following diagram illustrates the distinct yet potentially synergistic mechanisms of action of this compound and PD-1 inhibitors.

G cluster_tumor Tumor Cell cluster_tcell T-Cell FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR4->Downstream Activates Proliferation Tumor Cell Proliferation and Survival Downstream->Proliferation Promotes PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds Activation T-Cell Activation PD1->Activation Inhibits TCR TCR TCR->Activation Activates Killing Tumor Cell Killing Activation->Killing Leads to Killing->Proliferation This compound This compound This compound->FGFR4 Inhibits PD1_Inhibitor PD-1 Inhibitor PD1_Inhibitor->PD1 Blocks

References

Roblitinib Shows Promise in Overcoming Sorafenib Resistance in Preclinical Hepatocellular Carcinoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Basel, Switzerland – November 12, 2025 – New preclinical data highlights the potential of roblitunib (FGF401), a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), in treating sorafenib-resistant hepatocellular carcinoma (HCC). Studies demonstrate that aberrant activation of the FGF19-FGFR4 signaling pathway is a key mechanism of resistance to the multi-kinase inhibitor sorafenib. Roblitinib's targeted approach shows significant anti-tumor activity in HCC models characterized by this signaling pathway, offering a potential therapeutic alternative for patients who have developed resistance to standard first-line therapy.

This compound is a potent and highly selective inhibitor of FGFR4, a receptor tyrosine kinase that, when activated by its ligand FGF19, plays a crucial role in the proliferation and survival of a subset of HCC cells.[1][2][3] This guide provides a comparative analysis of roblitunib's efficacy against other tyrosine kinase inhibitors (TKIs) in sorafenib-resistant HCC models, supported by experimental data and detailed methodologies for key preclinical assays.

Comparative Efficacy in HCC Models

The following tables summarize the in vitro and in vivo efficacy of this compound and comparator TKIs in various HCC models.

Table 1: In Vitro Efficacy of TKIs in HCC Cell Lines
DrugCell LineSorafenib StatusIC50 (nM)Key Findings
This compound (FGF401) HUH7Sorafenib-Sensitive (FGF19-dependent)12Potent inhibition in FGF19-driven cell line.[4]
Hep3BSorafenib-Sensitive (FGF19-dependent)9High potency in a key FGF19-amplified cell line.[4]
JHH7Sorafenib-Sensitive (FGF19-dependent)9Consistent potent inhibition in FGF19-expressing cells.[4]
Lenvatinib Huh-7SRSorafenib-ResistantNot significantly different from parental Huh-7Effective in overcoming sorafenib resistance.[1]
Hep-3BSRSorafenib-Resistant9.85-fold higher than parental Hep-3BPartial cross-resistance observed.[1]
Sorafenib Huh-7SRSorafenib-Resistant2.9-fold higher than parental Huh-7Demonstrates acquired resistance.[1]
Hep-3BSRSorafenib-Resistant2.81-fold higher than parental Hep-3BConfirms resistant phenotype.[1]
Table 2: In Vivo Efficacy of this compound vs. Sorafenib in HCC Patient-Derived Xenograft (PDX) Models
TreatmentPDX ModelFGF19 ExpressionTumor Growth InhibitionKey Findings
This compound (FGF401) HCC26-1004HighSuperior to SorafenibDemonstrates significant efficacy in FGF19-driven tumors.[1]
HCC09-0913HighSuperior to SorafenibConfirms potent anti-tumor activity in high-FGF19 models.[1]
Sorafenib HCC26-1004High~30%Limited efficacy in a high-FGF19 context.[1]
HCC09-0913High~30%Underscores the need for targeted therapies in this subset.[1]

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the key signaling pathways involved in sorafenib resistance and this compound's mechanism of action, as well as a typical experimental workflow for evaluating drug efficacy in preclinical models.

Sorafenib_Resistance_and_Roblitinib_MOA cluster_0 Sorafenib Action & Resistance cluster_1 This compound (FGF401) Mechanism of Action Sorafenib Sorafenib VEGFR VEGFR Sorafenib->VEGFR Inhibits Raf Raf Kinase Sorafenib->Raf Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes Proliferation Proliferation Raf->Proliferation Promotes FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Activates KLB β-Klotho FGFR4->KLB Forms complex with ERK_MAPK ERK/MAPK Pathway FGFR4->ERK_MAPK Activates PI3K_AKT PI3K/AKT Pathway FGFR4->PI3K_AKT Activates Resistance Sorafenib Resistance ERK_MAPK->Resistance PI3K_AKT->Resistance This compound This compound (FGF401) FGFR4_2 FGFR4 This compound->FGFR4_2 Selectively Inhibits ERK_MAPK_2 ERK/MAPK Pathway FGFR4_2->ERK_MAPK_2 Activation Blocked PI3K_AKT_2 PI3K/AKT Pathway FGFR4_2->PI3K_AKT_2 Activation Blocked Tumor_Growth Tumor Growth Inhibition ERK_MAPK_2->Tumor_Growth PI3K_AKT_2->Tumor_Growth

Caption: Signaling pathways in sorafenib resistance and this compound's action.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis A1 Establish Sorafenib-Resistant HCC Cell Lines A2 Cell Viability Assay (MTT/CCK-8) - Determine IC50 values A1->A2 A3 Western Blot Analysis - Assess signaling pathway modulation A2->A3 B1 Establish Sorafenib-Resistant PDX/Xenograft Models A3->B1 Confirmation of resistance mechanism informs in vivo model B2 Treat with this compound, Sorafenib, or Vehicle Control B1->B2 B3 Monitor Tumor Volume and Body Weight B2->B3 B4 Immunohistochemistry (IHC) - Analyze tumor biomarkers B3->B4

Caption: Workflow for evaluating this compound in sorafenib-resistant HCC models.

Experimental Protocols

Establishment of Sorafenib-Resistant HCC Cell Lines

Sorafenib-resistant HCC cell lines (e.g., Huh-7SR, Hep-3BSR) are generated by continuous exposure of the parental cell lines to gradually increasing concentrations of sorafenib over several months.[1][5]

  • Initial Culture: Parental HCC cells (e.g., Huh-7, HepG2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Dose Escalation: Cells are initially treated with a low concentration of sorafenib (e.g., 1.5-2.5 µM).[5] The concentration is incrementally increased by approximately 0.2-0.5 µM every two passages, once the cells have adapted and resumed stable growth.[5]

  • Maintenance: The resistant cell lines are maintained in culture medium containing a constant concentration of sorafenib (e.g., 7-9 µM) to ensure the stability of the resistant phenotype.[5]

Cell Viability Assay

The effect of TKIs on the viability of sorafenib-sensitive and -resistant HCC cells is determined using assays such as the MTT or CCK-8 assay.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 3,000-5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, lenvatinib, sorafenib) or DMSO as a vehicle control.

  • Incubation: Cells are incubated with the compounds for a specified period, typically 48 to 96 hours.[1]

  • Viability Assessment: After incubation, a reagent such as MTT or CCK-8 is added to each well, and the plates are incubated for an additional 1-4 hours. The absorbance is then measured using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control group, and IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated.

In Vivo Xenograft/PDX Models

The in vivo efficacy of this compound is evaluated in immunodeficient mice bearing tumors derived from either sorafenib-resistant HCC cell lines or patient-derived tumor tissue.

  • Model Establishment: Sorafenib resistance in vivo can be established by treating mice bearing HCC xenografts or PDXs with sorafenib (e.g., 40 mg/kg, daily oral gavage) for an extended period (e.g., >40 days) until tumor regrowth is observed.[4][6]

  • Tumor Implantation: Sorafenib-resistant tumor cells or tissue fragments are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., BALB/c nude or SCID mice).

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups and administered this compound (e.g., 30 mg/kg, twice daily oral gavage), a comparator drug, or a vehicle control.[7]

  • Efficacy Evaluation: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor growth inhibition is calculated at the end of the study.

  • Pharmacodynamic Analysis: Tumor tissues may be collected for further analysis, such as immunohistochemistry or western blotting, to assess the modulation of target signaling pathways.

Conclusion

The selective FGFR4 inhibitor this compound demonstrates significant preclinical efficacy in HCC models characterized by FGF19-FGFR4 pathway activation, a known mechanism of sorafenib resistance. While direct comparative data in established sorafenib-resistant cell lines is still emerging, the existing evidence strongly suggests that this compound could be a valuable therapeutic option for a subset of HCC patients who have progressed on sorafenib. Further clinical investigation is warranted to confirm these promising preclinical findings.[2]

References

Comparative Analysis of Roblitinib's Covalent Binding Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the reversible-covalent inhibition of FGFR4, benchmarked against key alternatives.

This guide provides a comparative analysis of Roblitinib (FGF401), a selective and reversible-covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). Aimed at researchers, scientists, and drug development professionals, this document contrasts this compound's mechanism and performance with other covalent and non-covalent FGFR inhibitors, supported by experimental data and detailed protocols.

Introduction to this compound and its Covalent Binding Mechanism

This compound is a potent and highly selective orally active inhibitor of FGFR4, a receptor tyrosine kinase implicated in the progression of certain cancers, particularly hepatocellular carcinoma (HCC).[1] A key feature of this compound is its reversible-covalent binding mechanism.[2][3][4][5] It forms a covalent bond with a non-catalytic cysteine residue, Cys552, located in the ATP-binding site of FGFR4.[2][3] This interaction is mediated by an aldehyde "warhead" on the this compound molecule, which reacts with the thiol group of Cys552 to form a hemithioacetal.[2][3] This reversible nature of the covalent bond distinguishes it from many other covalent inhibitors that form permanent, irreversible bonds.

Comparative Landscape of FGFR Inhibitors

To provide a comprehensive analysis, this compound is compared against a panel of both covalent and non-covalent FGFR inhibitors.

  • Covalent FGFR4-Selective Inhibitors:

    • H3B-6527: A highly selective, covalent inhibitor of FGFR4 that also targets Cys552.[6]

    • Fisogatinib (BLU-554): Another selective, covalent inhibitor of FGFR4 targeting the same Cys552 residue.

  • Covalent Pan-FGFR Inhibitors:

    • Futibatinib (TAS-120): An irreversible, pan-FGFR inhibitor that covalently targets a conserved cysteine in the P-loop of FGFR1-4.[7][8][9][10]

  • Non-Covalent FGFR Inhibitors:

    • Infigratinib (BGJ398): A selective, ATP-competitive inhibitor of FGFR1-3.

    • AZD4547: A potent and selective inhibitor of FGFR1-3.

Data Presentation

Biochemical Potency and Cellular Activity

The following tables summarize the key quantitative data for this compound and its comparators, focusing on their inhibitory activity against FGFR4 and other FGFR family members, as well as their effects on cancer cell lines.

Table 1: Biochemical Potency of FGFR Inhibitors

CompoundTargetMechanismIC50 (nM)kinact/KI (M⁻¹s⁻¹)Covalent Residue
This compound (FGF401) FGFR4 Reversible-Covalent 1.9 [5]N/A Cys552 [2][3]
H3B-6527FGFR4Covalent<1.2[6]N/ACys552
Fisogatinib (BLU-554)FGFR4Covalent5N/ACys552
BLU9931FGFR4Irreversible-Covalent31.26 x 10⁵Cys552
Futibatinib (TAS-120)Pan-FGFRIrreversible-Covalent3.7 (FGFR4)[9]N/AP-loop Cys
Infigratinib (BGJ398)FGFR1/2/3Non-Covalent60 (FGFR4)N/AN/A
AZD4547FGFR1/2/3Non-Covalent165 (FGFR4)N/AN/A

N/A: Not available in the searched literature.

Table 2: Cellular Activity of FGFR Inhibitors in Hepatocellular Carcinoma (HCC) Cell Lines

CompoundCell LineAssayIC50 / GI50 (nM)
This compound (FGF401) Hep3B Proliferation 9
This compound (FGF401) HUH7 Proliferation 12
H3B-6527Hep3BProliferation (GI50)25
Fisogatinib (BLU-554)Hep3BProliferationN/A
Futibatinib (TAS-120)NCI-H1703 (FGFR1 amp)Proliferation10

N/A: Not available in the searched literature.

Experimental Protocols

Mass Spectrometry for Covalent Adduct Confirmation

Objective: To confirm the covalent binding of an inhibitor to its target protein and identify the specific amino acid residue involved.

Methodology:

  • Incubation: Recombinant FGFR4 kinase domain is incubated with a molar excess of the covalent inhibitor (e.g., this compound) at 37°C for a defined period (e.g., 1-2 hours) to allow for covalent bond formation. A control sample with DMSO is run in parallel.

  • Protein Digestion: The protein-inhibitor complex is denatured, reduced, and alkylated. Subsequently, the protein is digested into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS/MS spectra are analyzed to identify peptides. A mass shift on a specific peptide corresponding to the mass of the inhibitor indicates covalent modification. The modified amino acid residue can be pinpointed by analyzing the fragmentation pattern of the adducted peptide.

Biochemical Kinase Assay (ADP-Glo™)

Objective: To determine the in vitro potency (IC50) of inhibitors against FGFR4 kinase activity.[11]

Methodology:

  • Reaction Setup: The kinase reaction is performed in a 384-well plate. Each well contains the FGFR4 enzyme, a specific substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the test inhibitor at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a set time (e.g., 60 minutes).

  • ADP Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using the ADP-Glo™ Kinase Assay kit (Promega). This involves two steps:

    • First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • Second, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase-based reaction, generating a luminescent signal.

  • Data Analysis: The luminescent signal is measured using a plate reader. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Cell Viability Assay (CCK-8/MTS)

Objective: To assess the effect of FGFR inhibitors on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Hepatocellular carcinoma cells (e.g., Hep3B, Huh-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of the test inhibitor or DMSO as a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) or MTS assay. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells. The assay reagent is added to each well, and after a short incubation, the absorbance is measured using a microplate reader.

  • Data Analysis: The absorbance readings are used to calculate the percentage of cell viability relative to the DMSO-treated control. The IC50 or GI50 (concentration for 50% growth inhibition) values are then determined by plotting cell viability against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

FGF19_FGFR4_Signaling_Pathway FGF19-FGFR4 Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_dimer FGFR4 Dimer FGF19->FGFR4_dimer betaKlotho β-Klotho betaKlotho->FGFR4_dimer FRS2 FRS2 FGFR4_dimer->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation This compound This compound This compound->FGFR4_dimer Inhibits (Reversible-Covalent)

Caption: FGF19-FGFR4 signaling pathway and its inhibition by this compound.

Covalent_Inhibitor_Workflow Experimental Workflow for Covalent Inhibitor Characterization cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) IC50 Determine IC50 Kinase_Assay->IC50 kinact_KI Determine kinact/KI Kinase_Assay->kinact_KI Mass_Spec Mass Spectrometry Covalent_Adduct Confirm Covalent Adduct & Identify Binding Site Mass_Spec->Covalent_Adduct Cell_Viability Cell Viability Assay (e.g., CCK-8, MTS) IC50->Cell_Viability kinact_KI->Cell_Viability Covalent_Adduct->Cell_Viability Western_Blot Western Blot (Phospho-protein analysis) Cell_Viability->Western_Blot Cellular_IC50 Determine Cellular IC50 Cell_Viability->Cellular_IC50 Target_Engagement Confirm Target Engagement & Downstream Signaling Inhibition Western_Blot->Target_Engagement End Comprehensive Profile Cellular_IC50->End Target_Engagement->End Start Covalent Inhibitor Candidate Start->Kinase_Assay Start->Mass_Spec

Caption: Workflow for characterizing the covalent binding mechanism.

References

Clinical trial results and limitations of Roblitinib monotherapy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Roblitinib (also known as FGF401) monotherapy, focusing on its clinical trial results, limitations, and standing relative to other therapeutic alternatives. The content is tailored for researchers, scientists, and drug development professionals, offering objective data, experimental context, and visual aids to support further investigation.

Mechanism of Action and Signaling Pathway

This compound is an orally active, potent, and highly selective reversible-covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] The FGF19-FGFR4 signaling axis has been identified as a key oncogenic driver in a subset of solid tumors, particularly hepatocellular carcinoma (HCC), where the overexpression of FGF19 leads to tumor growth and survival.[2][3] this compound selectively binds to a unique cysteine residue (Cys552) in the ATP-binding site of FGFR4, which is not present in other FGFR family members, accounting for its high selectivity.[4][5] Inhibition of FGFR4 blocks the downstream activation of critical signaling cascades, including the RAS-MAPK-ERK and PI3K-AKT pathways, thereby impeding cell proliferation and survival.[6]

FGF401_Mechanism_of_Action cluster_intracellular Intracellular Space FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds KLB β-Klotho (Co-receptor) KLB->FGFR4 Complexes with FRS2 FRS2 FGFR4->FRS2 Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound (FGF401) This compound->FGFR4 Inhibits

Caption: this compound's inhibition of the FGF19-FGFR4 signaling pathway.

Clinical Trial Results

The primary data for this compound monotherapy comes from the first-in-human, multicenter, open-label Phase I/II clinical trial (NCT02325739). This study enrolled patients with HCC or other solid tumors characterized by positive FGFR4 and β-Klotho (KLB) expression.[3][7]

Efficacy Data

The trial established a recommended Phase 2 dose (RP2D) of 120 mg once daily.[8][9] In a cohort of 53 patients with advanced HCC, this compound monotherapy demonstrated preliminary clinical activity.[6]

Efficacy EndpointResult (n=53 HCC Patients)Citation
Objective Response Rate (ORR) 8% (including 1 Complete Response and 7 Partial Responses across all phases)[6][8][9]
Stable Disease (SD) 53%[6]
Median Time-to-Progression (TTP) 4.1 months[6]
Safety and Tolerability

This compound demonstrated a manageable safety profile with adverse events consistent with on-target inhibition of the FGFR4 pathway.[8][9]

Adverse Event (Any Grade)FrequencyCitation
Diarrhea 73.8%[8][9]
Aspartate Aminotransferase (AST) Increase 47.5%[8][9]
Alanine Aminotransferase (ALT) Increase 43.8%[8][9]

Grade 3 dose-limiting toxicities were observed, primarily involving increases in liver transaminases and bilirubin.[9]

Experimental Protocols

The key clinical study (NCT02325739) provided the foundation for evaluating this compound's potential.

Study Design: A Phase I/II, multicenter, open-label, non-randomized study.[3][9]

  • Phase I (Dose Escalation): Enrolled patients with HCC or other advanced solid tumors with positive FGFR4 and KLB expression. The primary objective was to determine the maximum tolerated dose (MTD) and/or the RP2D of this compound as a single agent. Doses ranging from 50 to 150 mg were evaluated.[8][9]

  • Phase II (Dose Expansion): Enrolled distinct cohorts, including patients with HCC from Asian and non-Asian countries and patients with other solid tumors, to further evaluate the safety, efficacy, and pharmacokinetics of this compound at the RP2D.[9]

Key Eligibility Criteria:

  • Inclusion: Adults with histologically confirmed advanced HCC or other solid tumors with positive FGFR4 and KLB expression who had progressed on or were intolerant to standard therapies.[3]

  • Exclusion: Prior treatment with a selective FGFR4 or pan-FGFR inhibitor; symptomatic or unstable central nervous system (CNS) metastases.[3]

Endpoints:

  • Primary: MTD and/or RP2D.[3]

  • Secondary: Safety, tolerability, anti-tumor activity (per RECIST v1.1), pharmacokinetics, and pharmacodynamics.[9]

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_phase1 Phase I: Dose Escalation cluster_phase2 Phase II: Dose Expansion cluster_endpoints Endpoints Assessment P1 Patient Population: Advanced HCC or FGFR4+/KLB+ Solid Tumors P2 Inclusion/Exclusion Criteria Met P1->P2 Screening D1 Dose Cohort 1 (e.g., 50 mg qd) P2->D1 D2 Dose Cohort 2 (e.g., 80 mg qd) A1 Safety & Tolerability (Adverse Events) D1->A1 A3 Pharmacokinetics (PK) Pharmacodynamics (PD) D1->A3 D3 Dose Cohort 'n' D2->A1 D2->A3 D4 Determine MTD & RP2D (120 mg qd) D3->D4 3+3 Design D3->A1 D3->A3 E1 Cohort A: HCC (Asian) D4->E1 Treat at RP2D E2 Cohort B: HCC (non-Asian) A2 Efficacy (ORR, TTP via RECIST 1.1) E1->A2 E1->A3 E3 Cohort C: Other Solid Tumors E2->A2 E2->A3 E3->A2 E3->A3

Caption: Simplified workflow for the Phase I/II trial of this compound (NCT02325739).

Limitations of this compound Monotherapy

Clinical and preclinical data highlight two primary limitations for this compound as a single agent:

  • Limited Monotherapy Efficacy: While showing some clinical activity, the objective response rate of 8% in HCC is modest.[6] This suggests that while the FGF19-FGFR4 pathway is a valid target, its inhibition alone may be insufficient to induce deep and durable responses in a broad patient population.

  • Acquired Resistance: As with most targeted kinase inhibitors, acquired resistance is a significant challenge.[6] Tumors may develop mechanisms to bypass FGFR4 inhibition, such as activating alternative signaling pathways to sustain growth and proliferation. This has led to the exploration of combination therapies to overcome or delay resistance.[10]

Comparison with Alternatives

A direct head-to-head comparison of this compound with other agents from a single trial is not available. The following comparison is based on data from separate studies and should be interpreted with caution.

AgentClassMechanism of ActionKey Efficacy in Advanced HCC (First-Line)Citation
This compound Selective FGFR4 InhibitorReversible-covalent inhibitor of FGFR4 kinase activity.ORR: 8% (post-sorafenib) TTP: 4.1 months[6]
Sorafenib Multi-kinase InhibitorInhibits VEGFR, PDGFR, RAF kinases.ORR: ~2-5% Median OS: ~8.4-9.9 months[11][12][13]
Dovitinib Multi-kinase InhibitorInhibits VEGFR, PDGFR, and FGFR.Non-superior to sorafenib. Median OS: 8.0 months[11]
Erdafitinib Pan-FGFR InhibitorPotent inhibitor of FGFR1-4.Approved for urothelial carcinoma with FGFR alterations; HCC data is limited.[6]
Tislelizumab PD-1 InhibitorBlocks the PD-1 immune checkpoint pathway.Non-inferior to sorafenib. Median OS: 15.9 months[12]

This compound's key distinction is its high selectivity for FGFR4, which may offer a more favorable side-effect profile compared to less selective multi-kinase inhibitors that target VEGFR and other kinases, often leading to toxicities like hypertension and hand-foot syndrome.[6][11] However, broader acting agents like sorafenib remain a benchmark in HCC. The modest efficacy of this compound monotherapy has prompted studies combining it with other agents, such as immune checkpoint inhibitors like pembrolizumab, to potentially achieve synergistic effects.[1][10]

It is also important to note that specific patient-reported outcomes (PROs) for this compound monotherapy have not been detailed in major publications, representing a gap in the current understanding of its impact on patient quality of life.

References

Safety Operating Guide

Proper Disposal of Roblitinib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Roblitinib (also known as FGF401), a potent and selective FGFR4 inhibitor used in research settings. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Hazard Identification and Safety Summary

This compound is classified as a hazardous substance. The primary hazards associated with this compound are:

  • Acute Oral Toxicity (Category 4) : Harmful if swallowed.[1]

  • Acute and Chronic Aquatic Toxicity (Category 1) : Very toxic to aquatic life with long-lasting effects.[1]

Due to its toxicity profile, this compound must be handled and disposed of with care to prevent human exposure and environmental contamination.

Key Safety and Hazard Data:

PropertyValueSource
Chemical Formula C25H30N8O4[1][2]
Molecular Weight 506.56 g/mol [1][2]
GHS Hazard Statements H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects[1]
GHS Precautionary Statements P264, P270, P273, P301+P312, P330, P391, P501[1]
Incompatibilities Strong acids/alkalis, strong oxidizing/reducing agents[1]
Storage Conditions -20°C (powder) or -80°C (in solvent)[1][3]

This compound Disposal Workflow

The following diagram outlines the procedural steps for the safe disposal of this compound waste in a laboratory setting.

Roblitinib_Disposal_Workflow start Start: this compound Waste Generated ppe 1. Personal Protective Equipment (PPE) Ensure proper PPE is worn: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe segregate 2. Waste Segregation Is the waste solid, liquid, or contaminated material? ppe->segregate solid_waste Solid Waste (e.g., expired powder, residue) segregate->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions in solvent) segregate->liquid_waste Liquid contaminated_material Contaminated Materials (e.g., pipette tips, tubes, vials) segregate->contaminated_material Contaminated Material package_solid 3a. Package Solid Waste - Place in a clearly labeled, sealed container for hazardous chemical waste. solid_waste->package_solid package_liquid 3b. Package Liquid Waste - Collect in a compatible, sealed, and labeled hazardous waste container. - Do not mix with incompatible wastes. liquid_waste->package_liquid package_contaminated 3c. Package Contaminated Materials - Place in a designated, sealed container for solid hazardous waste. contaminated_material->package_contaminated storage 4. Temporary Storage - Store sealed waste containers in a designated, secure area away from incompatible materials. package_solid->storage package_liquid->storage package_contaminated->storage disposal 5. Final Disposal - Arrange for pickup by an approved hazardous waste disposal service. - Follow all institutional and local regulations. storage->disposal end End: Waste Disposed Safely disposal->end

This compound Disposal Workflow Diagram

Step-by-Step Disposal Protocol

As there are no specific published experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes, the standard procedure for hazardous chemical waste must be strictly followed. The primary directive is to "Dispose of contents/ container to an approved waste disposal plant"[1].

Step 1: Personal Protective Equipment (PPE) Before handling this compound waste, ensure you are wearing appropriate PPE, including but not limited to:

  • Safety goggles

  • A properly buttoned lab coat

  • Chemical-resistant gloves (e.g., nitrile)

Step 2: Waste Segregation Properly segregate this compound waste at the point of generation. Do not mix hazardous waste with non-hazardous waste.

  • Solid Waste : This includes expired or unused pure this compound powder, and any solid residues.

  • Liquid Waste : This includes solutions of this compound in solvents (e.g., DMSO).

  • Contaminated Materials : This includes disposable labware such as pipette tips, tubes, vials, and contaminated gloves or bench paper.

Step 3: Packaging and Labeling

  • Solid and Contaminated Waste : Place in a durable, leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound"), concentration (if applicable), and the associated hazards (e.g., "Toxic," "Aquatic Hazard").

  • Liquid Waste : Collect in a designated, chemically compatible, and shatter-resistant waste container. The container must be clearly labeled as "Hazardous Waste" with the full chemical names of all contents (including solvents) and their approximate concentrations. Ensure the container is kept closed when not in use.

Step 4: Temporary Storage Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area. This area should be away from general laboratory traffic and incompatible materials[1].

Step 5: Final Disposal Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. All waste disposal must be in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash[1][4].

Spill Management

In the event of a spill:

  • Evacuate and restrict access to the affected area.

  • Wear appropriate PPE before attempting to clean the spill.

  • For a small powder spill, carefully cover with a damp paper towel to avoid raising dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Collect all cleanup materials into a sealed, labeled hazardous waste container.

  • Clean the spill area thoroughly with a suitable detergent and water.

  • Report the spill to your laboratory supervisor and EHS office as per institutional policy.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to both personnel and the environment.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Roblitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with Roblitinib (FGF401), a potent and selective FGFR4 inhibitor. Adherence to these guidelines is essential to ensure personal safety and proper disposal of hazardous materials.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent safety protocols must be followed during handling, storage, and disposal. The following information outlines the necessary personal protective equipment (PPE), procedural guidelines for a common laboratory application, and waste disposal instructions.

Hazard Identification and Personal Protective Equipment (PPE) Summary

A thorough risk assessment is paramount before handling this compound. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[1][2][3] The following table summarizes the required PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment
Handling of solid (powder) this compound Double chemotherapy-rated gloves, disposable gown, safety glasses with side shields or goggles, and a fit-tested N95 respirator.
Preparation of stock solutions Double chemotherapy-rated gloves, disposable gown, safety glasses with side shields or goggles. All work should be conducted in a certified chemical fume hood.
Cell culture and in-vitro assays Nitrile gloves, lab coat, and safety glasses.
Waste disposal Double chemotherapy-rated gloves, disposable gown, and safety glasses.

Note: All PPE should be donned before handling this compound and removed in a designated area to prevent the spread of contamination. Hands should be thoroughly washed after removing gloves.

Experimental Protocol: Reconstitution and Use of this compound in a Cell-Based Assay

This protocol provides a step-by-step guide for a common laboratory procedure, integrating the necessary safety measures.

Materials:

  • This compound powder

  • Anhydrous DMSO (sterile)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Cell culture medium

  • Personal Protective Equipment (as specified in the table above)

Procedure:

  • Preparation:

    • Don all required PPE for handling solid this compound.

    • Perform all initial handling of the powdered compound within a certified chemical fume hood.

    • Calculate the required amount of this compound and DMSO to prepare a stock solution of desired concentration (e.g., 10 mM). This compound is soluble in DMSO.[4][5]

  • Reconstitution:

    • Carefully weigh the this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.

    • Cap the tube securely and vortex until the powder is completely dissolved.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, date, and your initials.

    • Store the stock solution aliquots at -20°C for long-term storage.[4]

  • Preparation of Working Solutions:

    • When ready to use, thaw a single aliquot of the this compound stock solution.

    • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. All dilutions should be performed in a biological safety cabinet.

  • Cell Treatment:

    • Add the final diluted this compound solutions to your cell cultures according to your experimental design.

Waste Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, pipette tips, and empty vials, must be disposed of as hazardous chemical waste.[1] These items should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused this compound solutions and contaminated cell culture media should be collected in a designated hazardous waste container. Do not pour this compound waste down the drain.[1]

  • Disposal Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: If swallowed, rinse mouth with water.[1] Do NOT induce vomiting. Seek immediate medical attention and show the Safety Data Sheet to the medical personnel.[1][3]

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

Visual Guidance: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment (PPE) when working with this compound.

PPE_Selection_Workflow cluster_start Start cluster_form Physical Form cluster_procedure Procedure cluster_ppe Required PPE start Handling this compound? powder Solid (Powder) start->powder Yes liquid Liquid (in DMSO or Media) weighing Weighing / Reconstitution powder->weighing cell_culture Cell Culture / Assays liquid->cell_culture disposal Waste Disposal liquid->disposal ppe_high Double Gloves Gown Safety Glasses N95 Respirator weighing->ppe_high ppe_low Nitrile Gloves Lab Coat Safety Glasses cell_culture->ppe_low ppe_medium Double Gloves Gown Safety Glasses disposal->ppe_medium

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.